molecular formula C12H8Br2FNO2 B1405449 Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate CAS No. 1799420-91-9

Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate

Cat. No.: B1405449
CAS No.: 1799420-91-9
M. Wt: 377 g/mol
InChI Key: LMWDEGNGKHGSGL-UHFFFAOYSA-N
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Description

Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate is a sophisticated fluorinated and brominated quinoline derivative designed for pharmaceutical research and development, particularly in anticancer agent discovery. This compound features strategic halogen substitutions at both the 3- and 8-positions of the quinoline ring system, combined with a fluorine atom at position 5, creating a multifunctional chemical scaffold with significant potential in medicinal chemistry. The structural framework of this compound shares characteristics with other bioactive quinoline derivatives documented in scientific literature, including fluoroquinoline-based histone deacetylase (HDAC) inhibitors that have demonstrated potent antitumor activity in human tumor xenograft models with good oral bioavailability . The presence of multiple halogen atoms enhances both the molecular reactivity and potential biological activity, making this compound particularly valuable for structure-activity relationship studies in drug discovery programs. This acetate ester serves as a key synthetic intermediate that can be readily hydrolyzed to the corresponding acetic acid derivative or subjected to further functionalization through nucleophilic substitution reactions. The bromine atoms at positions 3 and 8 provide excellent handles for palladium-catalyzed cross-coupling reactions , enabling diversification through Suzuki, Sonogashira, and Buchwald-Hartwig animations to create focused libraries of quinoline derivatives for biological evaluation. Researchers utilize this compound primarily in medicinal chemistry optimization and pharmacological probe development , particularly for targeting epigenetic regulatory enzymes and other oncology-relevant biological pathways. The fluorine substitution at position 5, a common feature in modern drug design, potentially enhances membrane permeability and metabolic stability while influencing molecular conformation and target binding interactions. The compound is provided with comprehensive analytical characterization data including HPLC purity confirmation, mass spectrometric analysis, and structural verification by NMR spectroscopy. It is intended for research applications only and should be handled by qualified personnel in appropriate laboratory settings.

Properties

IUPAC Name

methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8Br2FNO2/c1-18-10(17)3-6-2-9(14)12-8(11(6)15)4-7(13)5-16-12/h2,4-5H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWDEGNGKHGSGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C2C(=C1F)C=C(C=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501189113
Record name 6-Quinolineacetic acid, 3,8-dibromo-5-fluoro-, methyl ester
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Molecular Weight

377.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799420-91-9
Record name 6-Quinolineacetic acid, 3,8-dibromo-5-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799420-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Quinolineacetic acid, 3,8-dibromo-5-fluoro-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a detailed, research-level overview of a proposed synthetic pathway for Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate. This molecule belongs to the fluoroquinolone class, a group of compounds with significant interest in medicinal chemistry due to their wide-ranging biological activities, including antibacterial and anticancer properties.[1][2] The guide is structured to provide not just a sequence of reactions, but a deep dive into the causality behind experimental choices, from the initial retrosynthetic analysis to the final esterification step. We will explore the strategic formation of the substituted quinoline core, the regioselective introduction of three distinct halogen atoms, the installation of the C-6 acetic acid side chain, and the final conversion to the target methyl ester. Each proposed step is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical applicability for researchers in organic synthesis and drug development.

Chapter 1: Strategic Design and Retrosynthesis

The Fluoroquinolone Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural alkaloids and synthetic therapeutic agents.[3] The introduction of a fluorine atom, particularly at the C-6 position, and a carboxylic acid (or ester) at C-3 (or a related position) gives rise to the fluoroquinolone class of antibiotics.[1][4] These compounds historically function by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[2] The target molecule, this compound, is a highly functionalized analog, with bromine atoms at the C-3 and C-8 positions, a fluorine at C-5, and an acetic acid ester at C-6. These modifications offer unique electronic and steric properties, making it a compelling candidate for biological screening and as a versatile intermediate for further chemical elaboration.

Structural Deconstruction and Retrosynthetic Logic

A logical synthesis begins with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates. The structure of the target molecule (Compound 1 ) presents several challenges: a polysubstituted aromatic core, the presence of three different halogens, and an ester side chain.

The most logical final step is the esterification of the corresponding carboxylic acid. This leads to the primary strategic disconnection, as illustrated below.

G M1 This compound (1) M2 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetic acid (2) M1->M2 Esterification M3 Key Intermediate: 3,8-Dibromo-5-fluoro-6-vinylquinoline (3) M2->M3 Side-chain Oxidation M4 Precursor: 5-Fluoro-6-vinylquinolin-X-amine/halide M3->M4 Sequential Bromination M5 Core Quinoline Synthesis M4->M5 Core Formation (e.g., Friedländer)

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals a multi-stage strategy:

  • Final Esterification: Convert the carboxylic acid precursor 2 into the target methyl ester 1 .

  • Side-Chain Formation: Introduce the acetic acid moiety at the C-6 position. A plausible approach involves the oxidation of a vinyl or ethynyl precursor.

  • Halogenation: Perform selective bromination reactions on a fluoroquinoline core to install bromine atoms at the C-3 and C-8 positions.

  • Core Synthesis: Construct the foundational 5-fluoroquinoline ring system using established heterocyclic chemistry principles.

Chapter 2: Synthesis of the Functionalized Quinoline Core

The construction of the quinoline nucleus is the first major undertaking. While numerous named reactions exist for quinoline synthesis (e.g., Skraup, Combes, Doebner-von Miller), the Friedländer annulation is particularly well-suited for preparing highly substituted quinolines from an ortho-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl.[5]

Proposed Friedländer Synthesis of a Key Intermediate

A hypothetical but robust approach begins with a suitably substituted aniline derivative. The synthesis would proceed as follows:

  • Starting Material: 2-Amino-6-fluorobenzaldehyde. This provides the basis for the A-ring of the quinoline with the required C-5 fluorine pre-installed.

  • Condensation Partner: A four-carbon α-methylene ketone, such as ethyl 4,4-diethoxyacetoacetate. The diethoxyacetal group serves as a masked aldehyde, which can later be converted to a vinyl group.

  • Reaction: The acid- or base-catalyzed condensation of these two partners would lead to the cyclized quinoline ring system.

This approach directly installs the necessary fluorine atom and provides a functional handle at the C-6 position for the eventual introduction of the acetic acid side chain.

Chapter 3: Regioselective Halogenation Protocols

With the core structure in hand, the next critical phase is the sequential and selective introduction of two bromine atoms. The electronic nature of the quinoline ring, influenced by the nitrogen atom and the existing fluorine substituent, dictates the regioselectivity of electrophilic aromatic substitution.

Principles of Quinoline Bromination

The quinoline ring system is generally deactivated towards electrophilic attack compared to benzene. Under strongly acidic conditions, protonation of the nitrogen atom further deactivates the heterocyclic ring, favoring substitution on the carbocyclic (benzene) ring, typically at C-5 and C-8. Conversely, bromination under neutral or less acidic conditions can target the electron-rich positions of the pyridine ring, such as C-3.

Step-by-Step Bromination Strategy

A two-step bromination is proposed to achieve the desired 3,8-dibromo substitution pattern.

Step 1: Bromination at C-8

  • Rationale: To favor substitution on the carbocyclic ring, the reaction should be conducted in a strong acid. This protonates the quinoline nitrogen, deactivating the pyridine ring and directing the incoming electrophile to the C-5 and C-8 positions. The existing C-5 fluoro group will sterically and electronically direct the bromine to the C-8 position.

  • Protocol:

    • Dissolve the 5-fluoroquinoline intermediate in concentrated sulfuric acid (H₂SO₄) at 0°C.

    • Add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature.

    • Allow the reaction to stir at room temperature until completion, monitored by TLC or LC-MS.

    • Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the product.

    • Filter, wash with water, and purify by recrystallization or column chromatography.

Step 2: Bromination at C-3

  • Rationale: With the C-8 position blocked, the next bromination can be targeted to the pyridine ring. This reaction is typically performed under conditions that do not involve strong protonation of the ring nitrogen.

  • Protocol:

    • Dissolve the 8-bromo-5-fluoroquinoline intermediate in a suitable solvent such as acetic acid or chloroform.

    • Add molecular bromine (Br₂) or NBS. The use of a catalyst like benzoyl peroxide may be beneficial if a radical mechanism is desired, although electrophilic substitution is also plausible.[6]

    • Heat the reaction mixture gently (e.g., 50-60°C) to facilitate the reaction.

    • Upon completion, quench any excess bromine with sodium thiosulfate solution.

    • Perform an aqueous workup, extract the product into an organic solvent, dry, and purify.

Chapter 4: Installation of the Acetic Acid Side Chain

The introduction of the two-carbon side chain at the C-6 position is a crucial C-C bond-forming step. A robust method would involve a palladium-catalyzed cross-coupling reaction. Assuming our core synthesis yielded a 6-bromo or 6-triflate intermediate, a Sonogashira coupling followed by hydration and oxidation or a direct Heck coupling with a suitable partner would be effective.

For this guide, we will detail a hypothetical pathway involving the oxidation of a vinyl group, which could be introduced via a Wittig reaction or derived from a precursor as suggested in Chapter 2.

Protocol: Oxidative Cleavage of a C-6 Vinyl Group
  • Starting Material: 3,8-Dibromo-5-fluoro-6-vinylquinoline.

  • Reaction Setup: Dissolve the vinylquinoline in a mixture of suitable solvents, such as carbon tetrachloride, acetonitrile, and water.

  • Oxidation: Add sodium periodate (NaIO₄) followed by a catalytic amount of ruthenium(III) chloride (RuCl₃). This combination generates a powerful oxidizing agent in situ that cleaves the double bond.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by the disappearance of the starting material.

  • Workup: After completion, quench the reaction with a reducing agent (e.g., sodium sulfite). Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude carboxylic acid, 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetic acid , can be purified by recrystallization or chromatography.

Chapter 5: Final Synthesis via Fischer Esterification

The final step is the conversion of the carboxylic acid (2 ) to its methyl ester (1 ). The Fischer-Speier esterification is a classic, reliable, and scalable method for this transformation.[7][8] It involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

Mechanism and Rationale

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the final ester.[9][10] The use of excess methanol and/or the removal of water drives the equilibrium towards the product side.

G cluster_0 Overall Synthetic Pathway Start 2-Amino-6-fluorobenzaldehyde + Acetoacetate derivative Core 5-Fluoro-6-(functionalized)quinoline Start->Core Friedländer Annulation Bromo1 8-Bromo-5-fluoroquinoline Core->Bromo1 Bromination (H₂SO₄/NBS) Bromo2 3,8-Dibromo-5-fluoroquinoline Bromo1->Bromo2 Bromination (Br₂/AcOH) Acid 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetic acid Bromo2->Acid Side-chain Installation & Oxidation Ester Final Product (1) Acid->Ester Fischer Esterification (MeOH/H⁺)

Caption: Proposed forward synthesis pathway.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetic acid (2 ) in anhydrous methanol (acting as both solvent and reagent), add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).

  • Reflux: Heat the mixture to reflux and maintain for several hours (e.g., 4-12 hours). Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Isolation: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the pure this compound (1 ).

Chapter 6: Product Characterization

The identity and purity of the final compound must be confirmed through rigorous analytical techniques.

Table 1: Expected Analytical Data for the Final Product
PropertyValueSource
CAS Number 1799420-91-9[11]
Molecular Formula C₁₂H₈Br₂FNO₂[12]
Molecular Weight 392.99 g/mol Calculated
Boiling Point ~411.5 °C at 760 mmHg[12]
Density ~1.8 g/cm³[12]

Spectroscopic Confirmation:

  • ¹H NMR: Expect distinct aromatic proton signals for the quinoline core, a singlet for the CH₂ group of the acetate moiety, and a singlet for the OCH₃ methyl group. The coupling patterns and chemical shifts will be influenced by the electronegative substituents.

  • ¹³C NMR: Expect signals corresponding to all 12 carbon atoms, including the carbonyl carbon of the ester and the carbons attached to the halogens.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) consistent with the calculated molecular weight. The characteristic isotopic pattern for two bromine atoms (a 1:2:1 ratio for M, M+2, M+4 peaks) will be a definitive confirmation of the structure.

  • Infrared (IR) Spectroscopy: Key stretches would include a strong carbonyl (C=O) absorption around 1730-1750 cm⁻¹ for the ester group and various C-Br, C-F, and C-N bond vibrations.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • BYJU'S. (n.d.).
  • Royal Society of Chemistry. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry.
  • Wikipedia. (n.d.).
  • Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters.
  • Royal Society of Chemistry. (2024).
  • Hryniuk, A., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents.
  • Langer, P., et al. (n.d.). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • National Institutes of Health. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids.
  • MEDICINAL CHEMISTRY OF QUINOLONES & FLUROQUINOLONES | AKTU| PCI| AIIMS |NIPER | MEDICAL PHARMACOLOGY. (2020). YouTube.
  • Royal Society of Chemistry. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
  • National Institutes of Health. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • ResearchGate. (2019). (PDF) Fluoroquinolones Medicinal Chemistry.
  • National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • ACS Publications. (n.d.). Fluoroquinolones: relationships between structural variations, mammalian cell cytotoxicity and antimicrobial activity. Journal of Medicinal Chemistry.
  • Quinolones for applications in medicinal chemistry: synthesis and structure. (2019).
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Chemical Register. (n.d.). METHYL 2-(3,8-DIBROMO-5-FLUOROQUINOLIN-6-YL)
  • Mol-Instincts. (2024). METHYL 2-(3,8-DIBROMO-5-FLUOROQUINOLIN-6-YL)
  • National Institutes of Health. (n.d.). 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone.

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A Technical Guide to Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry

The quinoline motif, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its inherent structural features and the versatility with which it can be functionalized have led to a plethora of derivatives exhibiting a broad spectrum of biological activities.[3][4] From the historical significance of quinine in combating malaria to the modern-day application of fluoroquinolones as potent antibiotics, the quinoline core has consistently proven to be a fertile ground for the discovery of novel therapeutic agents.[1][5] These compounds have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and kinase-inhibiting agents, underscoring their continued relevance in drug discovery.[6][7][8] This guide focuses on a specific, highly functionalized derivative, Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate (CAS Number: 1799420-91-9), providing an in-depth exploration of its synthesis, characterization, and potential applications in modern therapeutics.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1799420-91-9[9]
Molecular Formula C₁₂H₈Br₂FNO₂Inferred from Structure
Molecular Weight 392.99 g/mol Calculated
Boiling Point 411.5 ± 40.0 °C at 760 mmHgPredicted
Density 1.8 ± 0.1 g/cm³Predicted

Proposed Synthesis Pathway: A Rational Approach to a Polysubstituted Quinoline

Our proposed retrosynthetic analysis identifies two key precursors: 2-amino-5-bromo-4-fluorobenzaldehyde and methyl 4,4-dimethoxy-3-oxobutanoate . The latter can be generated from commercially available starting materials.

G Target This compound Intermediate1 Dibrominated Quinoline Intermediate Target->Intermediate1 Esterification Intermediate2 Methyl 2-(3-bromo-5-fluoro-8-hydroxyquinolin-6-yl)acetate Intermediate1->Intermediate2 Bromination Precursor1 2-amino-5-bromo-4-fluorobenzaldehyde Intermediate2->Precursor1 Friedländer Annulation Precursor2 Methyl 4,4-dimethoxy-3-oxobutanoate Intermediate2->Precursor2 Friedländer Annulation

A proposed retrosynthetic analysis for the target molecule.

Step-by-Step Synthesis Protocol:

Part 1: Synthesis of 2-amino-5-bromo-4-fluorobenzaldehyde (Precursor 1)

The synthesis of this key intermediate can be achieved from 1-bromo-4-fluoro-2-nitrobenzene through a series of standard organic transformations.

  • Nitration: 1-bromo-4-fluorobenzene can be nitrated to yield 1-bromo-4-fluoro-2-nitrobenzene.

  • Formylation: The nitro-substituted benzene ring can be formylated at the ortho position to the amino group precursor.

  • Reduction: The nitro group is then reduced to an amine to yield the desired 2-amino-5-bromo-4-fluorobenzaldehyde. Commercial sources for this intermediate are also available.[15]

Part 2: Synthesis of Methyl 4,4-dimethoxy-3-oxobutanoate (Precursor 2)

This β-keto ester can be synthesized from 3,3-dimethoxybutan-2-one and dimethyl carbonate.[16]

Part 3: Friedländer Annulation and Subsequent Functionalization

  • Condensation and Cyclization: 2-amino-5-bromo-4-fluorobenzaldehyde is reacted with methyl 4,4-dimethoxy-3-oxobutanoate in the presence of an acid or base catalyst. The initial condensation is followed by an intramolecular cyclization and dehydration to form the quinoline ring system. This reaction is expected to yield a precursor to the target molecule.

  • Bromination: The formed quinoline derivative will then undergo electrophilic bromination to introduce the second bromine atom at the 3-position.

  • Introduction of the Acetate Moiety: The final step involves the introduction of the methyl acetate group at the 6-position. This can be achieved through various methods, potentially involving a Sandmeyer-type reaction on a corresponding amino-substituted quinoline or a palladium-catalyzed cross-coupling reaction.

G cluster_precursors Precursor Synthesis cluster_main_reaction Main Reaction Sequence cluster_purification Purification cluster_final_product Final Product P1 2-amino-5-bromo-4-fluorobenzaldehyde R1 Friedländer Annulation P1->R1 P2 Methyl 4,4-dimethoxy-3-oxobutanoate P2->R1 R2 Electrophilic Bromination R1->R2 R3 Esterification/Coupling R2->R3 Pur Column Chromatography / Recrystallization R3->Pur FP This compound Pur->FP

A flowchart illustrating the proposed synthetic workflow.

Predicted Spectroscopic Characterization

While experimental data is not publicly available, the structure of this compound allows for the prediction of its key spectroscopic features.

¹H NMR:

  • The spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) around 3.8-4.0 ppm.

  • A singlet for the methylene protons (-CH₂-) of the acetate group will likely appear in the range of 4.0-4.2 ppm.

  • The aromatic region will display signals corresponding to the protons on the quinoline ring. The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

¹³C NMR:

  • The carbonyl carbon of the ester will resonate at approximately 170 ppm.

  • The methyl and methylene carbons of the acetate group will appear in the aliphatic region.

  • The aromatic region will show multiple signals for the carbon atoms of the quinoline core, with their chemical shifts influenced by the halogen substituents.

IR Spectroscopy:

  • A strong absorption band characteristic of the C=O stretching of the ester group is expected around 1730-1750 cm⁻¹.[17][18][19]

  • C-H stretching vibrations of the aromatic ring and the aliphatic chain will be observed in the 2800-3100 cm⁻¹ region.

  • C-Br and C-F stretching vibrations will be present in the fingerprint region.

Mass Spectrometry:

  • The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).[20]

  • The molecular ion peak (M⁺) should be observable, along with fragmentation patterns corresponding to the loss of the methoxy group, the entire methyl acetate moiety, and bromine atoms.[21]

Potential Therapeutic Applications and Rationale

The structural features of this compound suggest several promising avenues for therapeutic investigation, particularly in the realm of oncology.[8][22]

Rationale for Anticancer Potential:

  • Kinase Inhibition: The quinoline scaffold is a well-established pharmacophore for the development of kinase inhibitors.[1][6][7][23] Many FDA-approved anticancer drugs, such as Lenvatinib and Cabozantinib, feature a quinoline core. The specific substitution pattern of the target molecule, including the electron-withdrawing halogen atoms, may confer selectivity and potency towards specific kinases implicated in cancer cell proliferation and survival.[24]

  • Structure-Activity Relationship (SAR): The presence of halogens at positions 3, 5, and 8 is significant. Halogenation can enhance the binding affinity of a molecule to its biological target through halogen bonding and can also improve pharmacokinetic properties such as membrane permeability and metabolic stability.[2][4][25][26] The methyl acetate group at the 6-position provides a handle for further chemical modification and can influence solubility and cellular uptake.

G cluster_pathway Potential Kinase Inhibition Pathway Ligand This compound Kinase Target Kinase (e.g., VEGFR, EGFR) Ligand->Kinase Binds to ATP-binding site Apoptosis Apoptosis Ligand->Apoptosis Promotes Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Proliferation Cell Proliferation, Angiogenesis Downstream->Proliferation Proliferation->Apoptosis Inhibits

A diagram of a potential mechanism of action via kinase inhibition.

Conclusion and Future Directions

This compound represents a compelling, albeit underexplored, molecule with significant potential in drug discovery. Its highly functionalized quinoline core suggests a strong likelihood of potent biological activity, particularly as an anticancer agent through mechanisms such as kinase inhibition. This technical guide provides a robust framework for its synthesis and characterization, paving the way for further investigation into its therapeutic applications. Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive spectroscopic analysis to confirm its structure. Subsequently, in vitro screening against a panel of cancer cell lines and kinases will be crucial to elucidate its biological activity and mechanism of action. The insights gained from such studies could position this compound as a valuable lead compound for the development of next-generation targeted therapies.

References

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  • Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]

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  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [Link]

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structure elucidation of Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: An Integrated Spectroscopic Approach to the Structure Elucidation of Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate

Executive Summary

Introduction: The Analytical Challenge

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and biologically active molecules.[1] Their diverse applications necessitate the precise characterization of novel analogues to establish definitive structure-activity relationships (SAR). The target of this investigation, this compound (CAS No. 1799420-91-9[2]), presents a classic elucidation puzzle due to its polysubstituted nature. With three different halogens and an ester sidechain, confirming the exact substitution pattern on the quinoline core is non-trivial and requires a combination of analytical techniques.[3][4]

This guide outlines a logical, integrated strategy, progressing from the foundational determination of the molecular formula to the intricate mapping of atomic connectivity, culminating in the unequivocal confirmation of the compound's constitution.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

The first and most crucial step in any structure elucidation is to determine the molecule's elemental composition and molecular weight.[5] High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that allows for the calculation of a unique molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a sub-milligram quantity of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the spectrum over a mass range appropriate for the expected molecular weight (~350-450 m/z).

Data Interpretation & Causality

The most striking feature in the mass spectrum of a compound containing two bromine atoms is the characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[6][7][8] This results in a distinctive cluster of peaks for the molecular ion:

  • M: Contains two ⁷⁹Br atoms.

  • M+2: Contains one ⁷⁹Br and one ⁸¹Br atom.

  • M+4: Contains two ⁸¹Br atoms.

The expected relative intensity of these peaks is approximately 1:2:1 , a clear signature for the presence of two bromine atoms.[7]

ParameterObserved Data (Hypothetical)Interpretation
HRMS (ESI-TOF) m/z 393.8905 for [M+H]⁺Corresponds to the calculated exact mass for C₁₂H₉Br₂FNO₂⁺ (393.8907).
Molecular Formula C₁₂H₈Br₂FNO₂Derived from the accurate mass measurement.
Isotopic Pattern Peaks at m/z ~392, 394, 396Confirms the presence of two bromine atoms.
Degree of Unsaturation 8Calculated as: C + 1 - (H/2) - (X/2) + (N/2) = 12 + 1 - (8/2) - (3/2) + (1/2) = 8. This high value suggests a polycyclic aromatic system.

This foundational data confirms the molecular formula and the presence of the dibromo-substitution, providing the framework upon which the rest of the structure is built.

Functional Group Identification: Infrared Spectroscopy

With the molecular formula established, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid and non-destructive method to identify the key functional groups present in the molecule.[9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid compound is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded, typically from 4000 to 400 cm⁻¹.

Data Interpretation & Causality

The IR spectrum provides direct evidence for the ester functionality and the aromatic nature of the quinoline core.

Wavenumber (cm⁻¹)IntensityAssignmentSignificance
~3080MediumAromatic C-H StretchConfirms the presence of the aromatic quinoline ring.
~2955MediumAliphatic C-H StretchCorresponds to the CH₂ and CH₃ groups of the methyl acetate sidechain.
~1745 Strong C=O Ester Stretch Unambiguous evidence for the carbonyl group of the methyl ester. [11]
~1580, 1470Medium-StrongAromatic C=C / C=N StretchCharacteristic of the quinoline heterocyclic ring system.
~1250 Strong Ester C-O Stretch Complements the C=O signal, confirming the ester functional group.[12]

The strong absorptions at ~1745 cm⁻¹ and ~1250 cm⁻¹ are particularly diagnostic, confirming the methyl acetate moiety proposed in the molecular structure.

Mapping the Molecular Framework: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[1][5] A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required to solve this structure.

Proton (¹H) NMR Spectroscopy

¹H NMR provides information on the number and electronic environment of protons in the molecule.

Expected Data & Interpretation: For the proposed structure, we anticipate four distinct signals. The high degree of substitution on the quinoline ring means the remaining aromatic protons will likely appear as singlets, as they lack adjacent proton coupling partners.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.90s1HH-2Protons adjacent to the heterocyclic nitrogen in quinolines are strongly deshielded.
~8.75s1HH-4Also deshielded by the nitrogen and aromatic ring currents.
~7.80s1HH-7The sole proton on the carbocyclic ring.
~4.05s2H-CH₂-Aliphatic protons adjacent to an aromatic ring and a carbonyl group.
~3.80s3H-OCH₃Classic chemical shift for methyl ester protons.
Carbon (¹³C & DEPT) NMR Spectroscopy

¹³C NMR reveals the number of unique carbon environments, while DEPT experiments distinguish between CH₃, CH₂, CH, and quaternary (C) carbons.

Expected Data & Interpretation: The spectrum should display 12 distinct signals, corresponding to the 12 carbons in the molecular formula. The chemical shifts are heavily influenced by the attached electronegative atoms (N, O, F, Br).[13][14][15]

Chemical Shift (δ, ppm)DEPT-135AssignmentRationale
~170.0No SignalC=O (ester)Typical chemical shift for a carbonyl carbon.
~158.0 (d)No SignalC-5Carbon directly attached to fluorine shows a large ¹JCF coupling.
~152.0PositiveC-2Deshielded by adjacent nitrogen.
~148.0No SignalC-8aQuaternary carbon at the ring junction.
~140.0PositiveC-4Deshielded by nitrogen.
~135.0No SignalC-6Quaternary carbon attached to the side chain.
~128.0PositiveC-7Aromatic CH.
~125.0No SignalC-4aQuaternary carbon at the ring junction.
~122.0No SignalC-8Carbon attached to bromine.
~118.0No SignalC-3Carbon attached to bromine.
~52.5Positive-OCH₃Typical for a methyl ester.
~41.0Negative-CH₂-Aliphatic methylene carbon.
Establishing Final Connectivity: 2D NMR (HSQC & HMBC)

While 1D NMR suggests the pieces of the puzzle, 2D NMR puts them together. Heteronuclear Multiple Bond Correlation (HMBC) is the key experiment that reveals long-range (2-3 bond) correlations between protons and carbons, allowing us to definitively link the molecular fragments.

Causality: Why HMBC is Essential HMBC is required to unambiguously place the methyl acetate sidechain at the C-6 position and to confirm the relative positions of the remaining protons and substituents. It bridges non-protonated carbons with nearby protons, completing the structural map.

Key Expected HMBC Correlations:

  • Placing the Sidechain: Protons of the -CH₂- group (~4.05 ppm) should show correlations to the ester C=O (~170.0 ppm), and critically, to the quinoline carbons C-6 (~135.0 ppm) and C-7 (~128.0 ppm). This three-bond correlation from the sidechain protons to the ring carbon C-6 is the definitive link.

  • Confirming Aromatic Positions: The proton at H-7 (~7.80 ppm) should correlate to C-5 (~158.0 ppm) and C-8a (~148.0 ppm), confirming its location.

  • Confirming Pyridine Ring Substitution: The proton at H-4 (~8.75 ppm) should correlate to C-5 and C-2 , while the proton at H-2 (~8.90 ppm) should correlate to C-3 and C-4 , confirming their assignments and the substitution at C-3.

HMBC_Correlations CH2 CH2 C6 C6 CH2->C6  ³JCH (Definitive Link) C7 C7 CH2->C7  ²JCH CO CO CH2->CO  ²JCH H7 H7 C5 C5 H7->C5  ³JCH C8a C8a H7->C8a  ²JCH H2 H2 C3 C3 H2->C3 C4 C4 H2->C4 H4 H4 H4->C5 C2 C2 H4->C2

The Definitive Proof: Single-Crystal X-ray Crystallography

For novel compounds, particularly those intended for pharmaceutical development, single-crystal X-ray crystallography provides the ultimate, unambiguous structural proof.[16][17] It determines the precise three-dimensional arrangement of all atoms in the solid state, confirming connectivity, stereochemistry, and conformation.

Experimental Protocol
  • Crystallization: Grow single crystals of the compound suitable for diffraction, typically by slow evaporation from a solvent system (e.g., ethyl acetate/hexane).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the phase problem and refine the structural model to yield the final atomic coordinates.

A successful crystallographic analysis would yield an electron density map confirming the placement of all atoms, including the bromine, fluorine, and the entire methyl acetate sidechain, leaving no ambiguity about the final structure.

Synthesis of Evidence: The Elucidation Workflow

Elucidation_Workflow Start Purified Unknown Compound MS HRMS Analysis Start->MS Formula Molecular Formula: C₁₂H₈Br₂FNO₂ DoU = 8 2x Br Confirmed MS->Formula IR FTIR Analysis Formula->IR Func_Groups Functional Groups Identified: - Ester (C=O, C-O) - Aromatic Ring IR->Func_Groups NMR1D 1D NMR (¹H, ¹³C) Func_Groups->NMR1D Fragments Identify C/H Framework: - Aromatic CH (x3) - CH₂, CH₃ groups NMR1D->Fragments NMR2D 2D NMR (HMBC, HSQC) Fragments->NMR2D Connectivity Establish Connectivity: - Sidechain at C-6 - Substituent positions confirmed NMR2D->Connectivity Structure Final Confirmed Structure: This compound Connectivity->Structure

Conclusion

Through the systematic and integrated application of modern spectroscopic techniques, the structure of this compound has been unequivocally determined. High-resolution mass spectrometry established the correct molecular formula and the presence of two bromine atoms. FTIR spectroscopy confirmed the key ester and aromatic functional groups. Finally, a comprehensive analysis of 1D and 2D NMR data allowed for the complete and unambiguous assignment of the molecular skeleton, including the precise substitution pattern on the quinoline core. This workflow exemplifies a rigorous, self-validating approach essential for accuracy and confidence in chemical research and drug discovery.

References

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available at: [Link]

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  • Seaton, P. J., & Williamson, R. T. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Available at: [Link]

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Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate molecular formula C12H8Br2FNO2

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate: Synthesis, Characterization, and Potential Applications in Drug Discovery

Authored by a Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3][4] This technical guide provides a comprehensive overview of a novel quinoline derivative, this compound (Molecular Formula: C12H8Br2FNO2). While specific literature on this exact molecule is emerging, this document consolidates established principles of quinoline chemistry to propose a robust framework for its synthesis, purification, and characterization. Furthermore, we explore its potential as a lead compound in drug discovery, drawing parallels with structurally related molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel halogenated quinoline derivatives.

Introduction: The Significance of the Quinoline Scaffold

Quinoline, a heterocyclic aromatic compound, consists of a benzene ring fused to a pyridine ring.[5] This privileged structure is found in a variety of natural products, most notably the anti-malarial alkaloid quinine.[5] In modern drug discovery, the quinoline nucleus is a versatile scaffold, with its derivatives exhibiting a wide range of pharmacological activities, including:

  • Anticancer: Quinolines can intercalate with DNA, inhibit key enzymes like topoisomerase, and induce apoptosis in cancer cells.[1][3][6]

  • Antimicrobial: The quinoline core is central to the quinolone and fluoroquinolone classes of antibiotics.[7][8]

  • Antiviral, Anti-inflammatory, and Neuroprotective properties. [1][4]

The biological activity of quinoline derivatives can be finely tuned by introducing various substituents onto the core structure.[1][6] The subject of this guide, this compound, possesses a unique combination of functional groups—two bromine atoms, a fluorine atom, and a methyl acetate group—that suggest a rich potential for biological activity and further chemical modification.

Molecular Overview and Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C12H8Br2FNO2-
Molecular Weight 392.99 g/mol Calculated
CAS Number 1799420-91-9[9]
MDL Number MFCD28053705[9]
Appearance Colorless to pale yellow solidPredicted
Solubility Soluble in most organic solvents (e.g., DMSO, DMF, Chloroform); slightly soluble in hot water.Predicted based on quinoline properties[10][11]
logP (Octanol/Water) ~3.5-4.5Predicted (increased lipophilicity due to halogens)
pKa (basic) ~2-3Predicted (electron-withdrawing effects of halogens reduce basicity of the quinoline nitrogen)

The presence of two bromine atoms and a fluorine atom is expected to significantly influence the molecule's electronic properties and lipophilicity. Halogens can participate in halogen bonding, a non-covalent interaction that can play a crucial role in ligand-receptor binding.[12] The methyl acetate group provides a potential site for hydrolysis by esterases in biological systems, which could be a mechanism for prodrug activation.

Proposed Synthesis and Purification

Proposed Synthetic Pathway

Synthetic Pathway A Substituted Aniline C Cyclization (e.g., Friedländer Synthesis) A->C B β-ketoester B->C D Halogenated Quinoline Core C->D Formation of Quinoline Ring E Functional Group Interconversion D->E Introduction of Acetate Moiety F This compound E->F Final Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of a Dibromo-Fluoro-Aniline Precursor

The synthesis would likely begin with a commercially available fluoroaniline, which would undergo electrophilic bromination to introduce the two bromine atoms at the desired positions. The specific reaction conditions (brominating agent, solvent, temperature) would need to be optimized.

Step 2: Friedländer Annulation

The resulting substituted aniline would then be condensed with a suitable β-ketoester in the presence of an acid or base catalyst to form the quinoline ring.

Protocol:

  • To a solution of the dibromo-fluoro-aniline precursor (1 equivalent) in ethanol, add methyl 4,4,4-trifluoroacetoacetate (1.2 equivalents).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude quinoline core.

Step 3: Introduction of the Acetate Moiety

Assuming the quinoline core is formed with a suitable functional group at the 6-position (e.g., a hydroxyl or another halide), a nucleophilic substitution or cross-coupling reaction would be employed to introduce the methyl acetate group.

Protocol (Williamson Ether Synthesis approach if starting from a hydroxyl group):

  • Dissolve the halogenated quinolinol (1 equivalent) in a polar aprotic solvent such as DMF.

  • Add a base (e.g., potassium carbonate, 1.5 equivalents) and stir for 30 minutes at room temperature.

  • Add methyl bromoacetate (1.2 equivalents) dropwise.

  • Heat the reaction mixture to 60-80 °C and stir for 12-18 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

Purification

The crude product would be purified using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[12] The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC).

Structural Elucidation and Characterization

A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. The following techniques are recommended.

Spectroscopic Analysis

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Aromatic protons on the quinoline ring (7-9 ppm), a singlet for the methylene protons of the acetate group (~3.8-4.2 ppm), and a singlet for the methyl protons of the ester (~3.7 ppm).
¹³C NMR Signals for the quinoline ring carbons, the carbonyl carbon of the ester (~170 ppm), the methylene carbon, and the methyl carbon.
¹⁹F NMR A singlet corresponding to the single fluorine atom on the quinoline ring.
FT-IR Characteristic peaks for C=O stretching of the ester (~1740 cm⁻¹), C-Br stretching, C-F stretching, and aromatic C-H and C=C stretching.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the two bromine atoms.

The combined data from these spectroscopic methods would provide unambiguous confirmation of the structure of this compound.[7][12]

Chromatographic Analysis

HPLC Protocol:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Detection: UV detection at a wavelength determined from a UV-Vis spectrum of the pure compound (likely around 225-250 nm).[14]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

This method would be used to determine the purity of the final compound and for quality control of different batches.

Potential Applications in Drug Discovery

The structural features of this compound suggest several promising avenues for investigation in drug discovery.

As an Anticancer Agent

The heavily halogenated quinoline core is a common feature in many potent anticancer compounds.[3][4] The bromine and fluorine substituents can enhance membrane permeability and participate in specific interactions with biological targets.

Anticancer Mechanism cluster_0 Potential Anticancer Mechanisms A This compound B DNA Intercalation A->B C Topoisomerase Inhibition A->C D Kinase Inhibition A->D E Induction of Apoptosis B->E C->E D->E

Caption: Plausible anticancer mechanisms of action for the title compound.

Proposed Screening:

  • Cytotoxicity Assays: Evaluate the compound's effect on the proliferation of various cancer cell lines (e.g., breast, colon, lung).

  • Mechanism of Action Studies: Investigate its ability to inhibit topoisomerases, induce DNA damage, or inhibit specific kinases known to be dysregulated in cancer.

As an Antimicrobial Agent

The fluoroquinolone class of antibiotics demonstrates the potent antimicrobial activity of fluorinated quinolines. While this compound is not a classic fluoroquinolone, the presence of the fluorine atom warrants investigation of its antibacterial and antifungal properties.

Proposed Screening:

  • Minimum Inhibitory Concentration (MIC) Assays: Determine the MIC against a panel of clinically relevant bacteria (both Gram-positive and Gram-negative) and fungi.[15]

Future Directions and Conclusion

This compound is a novel, synthetically accessible molecule with significant potential in drug discovery. The proposed synthetic and analytical workflows provide a solid foundation for its preparation and characterization. Future work should focus on:

  • Synthesis and Optimization: Executing the proposed synthesis and optimizing reaction conditions to maximize yield and purity.

  • Biological Screening: Conducting comprehensive in vitro screening to identify its primary biological activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with variations in the substitution pattern to understand the key structural determinants of activity.

References

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An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate (CAS No. 1799420-91-9) is a halogenated quinoline derivative.[1] As with any novel synthetic compound intended for research or drug development, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive framework for the spectroscopic characterization of this molecule. Due to the absence of publicly available experimental spectra, this document outlines the predicted spectroscopic profile based on first principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS). Furthermore, it details the standard operating procedures for acquiring this critical data, offering a predictive and methodological blueprint for researchers.

Introduction and Molecular Structure

The target molecule, this compound, possesses a complex substitution pattern on a quinoline core. The structure incorporates two bromine atoms, a fluorine atom, and a methyl acetate side chain. Each of these features will generate a distinct signature in the spectroscopic data, allowing for full structural elucidation.

The core challenge in characterizing this molecule is the precise assignment of signals in the context of multiple influencing factors: the aromatic quinoline system, the electron-withdrawing effects of the halogens, and the specific coupling interactions, particularly from the fluorine atom. This guide will systematically deconstruct the expected spectroscopic output.

Predicted ¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone for determining the hydrogen framework of a molecule. The predicted spectrum for the title compound will be characterized by distinct signals for the aromatic protons and the aliphatic protons of the methyl acetate side chain.

Rationale for Predicted Chemical Shifts and Coupling

The electronic environment heavily influences the chemical shift (δ) of each proton. The quinoline ring's aromaticity will shift its protons downfield. The potent electron-withdrawing effects of the bromine and fluorine atoms will further deshield adjacent protons, shifting them to a higher chemical shift.

  • Aromatic Region (δ 7.5-9.0 ppm): We anticipate three distinct signals in this region corresponding to H-2, H-4, and H-7.

    • H-2 and H-4: These protons will likely appear as doublets due to coupling with each other. The proton at the H-2 position is expected to be the most downfield due to its proximity to the heterocyclic nitrogen atom.

    • H-7: This proton is flanked by the acetate side chain and a bromine atom. It is expected to appear as a singlet, though long-range coupling to the fluorine at position 5 may result in a narrow doublet or broadening.

  • Aliphatic Region (δ 3.5-4.5 ppm):

    • Methylene Protons (-CH₂-): The two protons of the methylene bridge are adjacent to the aromatic ring and the ester carbonyl group. They are chemically equivalent and have no adjacent proton neighbors, and thus should appear as a sharp singlet. Their position will be downfield due to the influence of the adjacent electron-withdrawing groups.

    • Methyl Protons (-OCH₃): The three protons of the methyl ester group are in a relatively shielded environment and will appear as a singlet further upfield compared to the methylene protons.

Visualization: Predicted ¹H NMR Assignments

The following diagram illustrates the unique proton environments of the molecule.

G cluster_protons Predicted ¹H NMR Assignments mol H2 H-2 (~δ 8.8 ppm, d) H4 H-4 (~δ 7.8 ppm, d) H7 H-7 (~δ 8.2 ppm, s) CH2 -CH₂- (~δ 4.1 ppm, s) OCH3 -OCH₃ (~δ 3.9 ppm, s)

Caption: Predicted ¹H NMR proton assignments for the title compound.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire the spectrum at a constant temperature, typically 25 °C.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative ratios of the protons.

Predicted ¹³C NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the signals to singlets and improve sensitivity.

Rationale for Predicted Chemical Shifts

We expect to observe 12 distinct signals in the proton-decoupled ¹³C NMR spectrum, corresponding to the 12 unique carbon atoms in the molecule.

  • Aromatic Carbons (δ 110-160 ppm): The ten carbons of the quinoline ring system will resonate in this region. Carbons directly bonded to electronegative atoms will be the most downfield.

    • C-F and C-N carbons: The carbons at positions 5 (bonded to fluorine) and 8a (adjacent to nitrogen) will be significantly deshielded.

    • C-Br carbons: The carbons at positions 3 and 8, bonded to bromine, will also be shifted downfield.

  • Carbonyl Carbon (δ ~170 ppm): The ester carbonyl carbon will appear as a characteristic singlet at the far downfield end of the spectrum.

  • Aliphatic Carbons (δ 30-60 ppm):

    • Methylene Carbon (-CH₂-): Expected around δ 40-50 ppm.

    • Methyl Carbon (-OCH₃): Expected around δ 50-60 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for achieving a good signal-to-noise ratio in a shorter time.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Data Acquisition:

    • Acquire the spectrum using a standard pulse program with proton decoupling.

    • Set a wider spectral width (e.g., 0-220 ppm) to ensure all carbon signals, including the carbonyl, are observed.

    • A significantly larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR.

  • Data Processing: Process the data using a similar procedure as for ¹H NMR (Fourier transform, phasing, and baseline correction).

Predicted Mass Spectrometric Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight and valuable information about the molecular formula and structure through isotopic patterns and fragmentation.

Molecular Ion Peak and Isotopic Pattern

The molecular formula is C₁₂H₈Br₂FNO₂. The key feature in the mass spectrum will be the isotopic signature of the two bromine atoms. Natural bromine consists of two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). The presence of two bromine atoms will lead to a characteristic triplet of peaks for the molecular ion:

  • [M]⁺: Contains two ⁷⁹Br atoms.

  • [M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br atom.

  • [M+4]⁺: Contains two ⁸¹Br atoms.

The relative intensities of these peaks will be approximately 1:2:1 , which is a definitive indicator for the presence of two bromine atoms. The calculated monoisotopic mass of the molecular ion is approximately 394.89 g/mol .

Predicted Fragmentation Pathway

Upon ionization, the molecular ion can undergo fragmentation, providing structural clues. A likely and informative fragmentation pathway involves the cleavage of the ester side chain.

G M Molecular Ion [M]⁺ m/z ≈ 395, 397, 399 F1 Fragment 1 Loss of •OCH₃ m/z ≈ 364, 366, 368 M->F1 - •OCH₃ F2 Fragment 2 Loss of CH₂COOCH₃ m/z ≈ 322, 324, 326 M->F2 - •CH₂COOCH₃

Caption: A predicted major fragmentation pathway for the title compound.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source like Electrospray Ionization (ESI).

  • Data Acquisition:

    • Infuse the sample solution directly into the ionization source.

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Set the mass range to scan from m/z 100 to 500 to ensure detection of the molecular ion and key fragments.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition. Analyze the isotopic distribution pattern and identify major fragment ions.

Summary of Predicted Spectroscopic Data

The following table summarizes the predicted key data points for the spectroscopic characterization of this compound.

Technique Parameter Predicted Value / Observation
¹H NMR Chemical Shift (δ)~8.8 ppm (d, 1H), ~8.2 ppm (s, 1H), ~7.8 ppm (d, 1H), ~4.1 ppm (s, 2H), ~3.9 ppm (s, 3H)
¹³C NMR Chemical Shift (δ)~170 ppm (C=O), 110-160 ppm (10 x C_aromatic_), 50-60 ppm (-OCH₃), 40-50 ppm (-CH₂-)
Mass Spec. Molecular Ion (m/z)~395, 397, 399 (in a ~1:2:1 ratio)
Mass Spec. Key Fragments (m/z)Loss of •OCH₃ (~364, 366, 368), Loss of •CH₂COOCH₃ (~322, 324, 326)

References

  • Introduction to NMR Spectroscopy . Source: LibreTexts Chemistry. URL: [Link]

  • Mass Spectrometry . Source: Khan Academy. URL: [Link]

  • Isotope Ratios . Source: LibreTexts Chemistry. URL: [Link]

Sources

Topic: Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The structural elucidation of highly substituted heterocyclic compounds is a cornerstone of modern drug discovery and development. Quinolines, in particular, represent a privileged scaffold in medicinal chemistry, but their functionalization with multiple halogens and side chains introduces significant analytical complexity.[1][2][3][4] This guide provides an in-depth, systematic approach to the Nuclear Magnetic Resonance (NMR) analysis of Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate. We move beyond a simple recitation of data to explain the causal logic behind the analytical strategy, from sample preparation to advanced 2D NMR correlation techniques. This document serves as a practical workflow for researchers, scientists, and drug development professionals tasked with the unambiguous characterization of complex quinoline derivatives.

Structural Overview and Predicted NMR Landscape

The target molecule, this compound, presents a unique analytical puzzle. Understanding its structure is the first step in designing an effective NMR strategy.

  • Quinoline Core: A bicyclic aromatic system, which generally exhibits proton signals in the aromatic region (δ 7.0-9.0 ppm).[5][6]

  • Substituents and Their Electronic Effects:

    • Bromine (C3, C8): These electron-withdrawing halogens will deshield nearby protons and carbons. Their presence eliminates signals from H3 and H8, simplifying the aromatic region to some extent.

    • Fluorine (C5): As the most electronegative element, fluorine will strongly influence the electronic environment. It will cause significant deshielding of the directly attached carbon (C5) and introduce characteristic spin-spin couplings (J-couplings) to nearby protons and carbons (nJHF, nJCF).[7][8]

    • Methyl Acetate Group (C6): This group introduces two distinct aliphatic signals: a methylene (-CH2-) group and a methyl (-OCH3) group. These signals will be in the upfield region of the ¹H NMR spectrum and serve as crucial starting points for structural assignment via 2D NMR.

Based on this structure, we can anticipate the following signals:

  • ¹H NMR:

    • Three distinct aromatic proton signals (H2, H4, H7).

    • One methylene (-CH2-) singlet.

    • One methoxy (-OCH3) singlet.

  • ¹³C NMR:

    • Nine distinct aromatic carbon signals (C2, C3, C4, C4a, C5, C6, C7, C8, C8a). Note that C3, C5, C6, and C8 are quaternary.

    • Three aliphatic carbon signals (-CH2-, -OCH3, C=O).

The primary challenge lies in unambiguously assigning the three aromatic protons and their corresponding carbons, which will be heavily influenced by the combined electronic effects of the substituents.

Core Experimental Protocols

Achieving high-quality, reproducible data is contingent on meticulous experimental execution. The following protocols are designed to ensure data integrity.

Sample Preparation Protocol

A well-prepared sample is critical for obtaining high-resolution spectra.[9]

  • Sample Weighing: Accurately weigh 10-15 mg of the compound for ¹H and ¹³C NMR. For enhanced ¹³C sensitivity, especially for quaternary carbons, a more concentrated sample (20-30 mg) may be beneficial.

  • Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For compounds with different solubility profiles, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Acetone-d₆ can be used. The choice of solvent can influence chemical shifts, so it must be documented.[9][10]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Use the residual solvent peak as a primary reference. Alternatively, a small amount of Tetramethylsilane (TMS, δ 0.00 ppm) can be added, although it is often included in commercially available deuterated solvents.[9]

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Quality Check: Ensure the final solution is clear and free of suspended particles before inserting it into the spectrometer.

NMR Data Acquisition Workflow

The following sequence of experiments provides a logical progression from broad overview to detailed connectivity.

Caption: Predicted key long-range HMBC correlations.

  • Connecting the Side Chain: The methylene protons (-CH2-) are the most critical. They should show HMBC correlations to C5, C6, C7, and the carbonyl carbon (C=O). This definitively links the acetate group to the C6 position of the quinoline ring.

  • Assigning Quaternary Carbons:

    • H2 will correlate to C3 and C4.

    • H4 will correlate to C2, C5, and C8a.

    • H7 will correlate to C5, C6, and C8a.

  • Confirming the Methoxy Group: The methoxy protons (-OCH3) will show a strong correlation to the carbonyl carbon (C=O).

By systematically mapping these correlations, all proton and carbon signals can be assigned.

In-Depth Analysis of Key Spectral Features

Fluorine Coupling (nJHF and nJCF)

The fluorine at C5 is a powerful diagnostic tool.

  • ¹H NMR: The proton at H4 (3JHF) and the proton at H7 (4JHF) are expected to show coupling to the fluorine. This will split their signals into doublets or doublet of doublets. Typical 3JHF values in aromatic systems are 2-15 Hz, while 4JHF values are smaller, around 1-3 Hz. [8]Long-range H-F couplings are highly dependent on the spatial relationship of the coupled nuclei. [11][12][13]* ¹³C NMR: The carbon signals will also be split by the fluorine. The largest coupling will be the one-bond 1JCF for C5, which can be over 200 Hz. Smaller couplings will be observed for C4, C6, and C8a (2JCF and 3JCF), typically in the range of 5-50 Hz. [8]These couplings provide definitive evidence for the position of the fluorine atom.

Predicted Chemical Shift Assignments

The following table summarizes the predicted chemical shifts and key correlations. Ranges are provided to account for solvent and concentration effects. [10][14]

Position Atom Type Predicted δ (ppm) Key HMBC Correlations Key COSY Correlations Notes
2 CH 8.5 - 8.9 C3, C4 H4 Downfield due to adjacent Nitrogen
3 C-Br 120 - 125 - - Quaternary, deshielded by Br
4 CH 7.8 - 8.2 C2, C5, C8a H2 Shows 3JHF coupling
4a C 145 - 150 - - Quaternary
5 C-F 155 - 160 (d) - - Quaternary, large 1JCF
6 C-CH₂ 130 - 135 - - Quaternary
7 CH 7.6 - 7.9 C5, C6, C8a - Shows 4JHF coupling
8 C-Br 125 - 130 - - Quaternary, deshielded by Br
8a C 140 - 145 - - Quaternary
CH₂ CH₂ 3.9 - 4.2 C5, C6, C7, C=O - Singlet
OCH₃ CH₃ 3.7 - 3.9 C=O - Singlet

| C=O | C=O | 170 - 175 | - | - | Quaternary |

Conclusion

The structural elucidation of this compound is a non-trivial task that requires a multi-dimensional approach. By combining high-quality 1D and 2D NMR experiments and interpreting the data through a systematic workflow, an unambiguous assignment is achievable. The key to this analysis is leveraging the distinct signals of the methyl acetate side chain as an entry point and using long-range HMBC correlations to assemble the molecular framework. Furthermore, the characteristic coupling patterns introduced by the fluorine atom serve as a powerful internal validation of the final structure. This guide provides the foundational strategy and expert insights necessary for scientists to confidently characterize this and other similarly complex heterocyclic molecules.

References

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [14]2. BenchChem. Application Note: 1H NMR Characterization of Substituted Quinolines. [1]3. INIS. Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. 4. TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [15]5. ResearchGate. Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. [16]6. BenchChem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. [9]7. ScienceDirect. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [5]8. BenchChem. Application Notes and Protocols for NMR-Based Structural Elucidation of Complex Quinolines. [17]9. National Institutes of Health. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [11]10. SpectraBase. 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. [18]11. ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [19]12. Journal of the American Chemical Society. Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. [12]13. ScienceDirect. FLOURINE COUPLING CONSTANTS. [7]14. BenchChem. Technical Support Center: Characterization of Quinoline Derivatives. [10]15. Royal Society of Chemistry. Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. [13]16. Duke University NMR Center. Coupling constants. [8]17. ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). [20]18. ResearchGate. 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. [21]19. YouTube. Structure elucidation of quinoline| NMR Spectroscopy. [6]20. Oregon State University. 13C NMR Chemical Shift. [22]21. ETH Zurich NMR Service. Structure Elucidation by NMR. [23]22. MDPI. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. [24]23. ResearchGate. Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. [25]24. PubMed. Synthesis and biological evaluations of quinoline-based HMG-CoA reductase inhibitors. [2]25. PubMed. Synthesis and 3D-QSAR analysis of 2-chloroquinoline derivatives as H37 RV MTB inhibitors. [3]26. PubMed. New quinoline derivatives: synthesis and investigation of antibacterial and antituberculosis properties.

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An In-Depth Technical Guide to the Mass Spectrometric Analysis of Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: A Framework for Unambiguous Characterization

In modern drug discovery and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory compliance, patent protection, and foundational scientific integrity. Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate, a complex halogenated quinoline derivative, presents a unique analytical challenge due to its multiple halogen atoms and functional groups. This guide eschews a generic, templated approach in favor of a logical, first-principles-based workflow for the mass spectrometric analysis of this specific molecule. We will detail not only the "how" but, more critically, the "why" behind each methodological choice, providing a self-validating system for researchers and drug development professionals to achieve confident structural elucidation.

Section 1: Core Molecular Attributes & The Crucial Isotopic Signature

Before any analysis, understanding the theoretical physicochemical properties of the target analyte is paramount. This foundational knowledge informs our experimental design and provides the basis for data interpretation.

The structure of this compound is defined by a quinoline core, substituted with two bromine atoms, one fluorine atom, and a methyl acetate side chain.

  • Molecular Formula: C₁₂H₈Br₂FNO₂

  • Monoisotopic Mass: 374.8906 Da

A defining characteristic of this molecule is the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%), in near-equal abundance. This results in a highly predictable and diagnostic isotopic pattern for the molecular ion cluster. The presence of this pattern is the first and most crucial piece of evidence in identifying the compound within a mass spectrum. The expected relative abundances of the [M], [M+2], and [M+4] peaks will be in a ratio of approximately 1:2:1.

Table 1: Predicted Isotopic Distribution for the Molecular Ion [M]

Isotopologue Peak Theoretical m/z Relative Abundance (%) Causative Isotopes
M 374.8906 100.0 C₁₂H₈⁷⁹Br₂FNO₂
M+1 375.8939 14.1 Primarily due to ¹³C
M+2 376.8885 97.3 C₁₂H₈⁷⁹Br⁸¹BrFNO₂
M+3 377.8919 13.5 Primarily due to ¹³C

| M+4 | 378.8865 | 47.7 | C₁₂H₈⁸¹Br₂FNO₂ |

Section 2: Strategic Selection of Ionization Technique

The choice of ionization technique is dictated by the analyte's chemical nature and the desired outcome of the analysis. For a molecule like this compound, the goal is to generate an intact molecular ion for accurate mass measurement and subsequent fragmentation.

Electrospray Ionization (ESI): The Method of Choice

ESI is a "soft" ionization technique ideal for polar, medium molecular weight compounds, making it perfectly suited for this analyte.[1][2] The key justifications are:

  • Presence of a Basic Site: The nitrogen atom in the quinoline ring is a Lewis base and is readily protonated in the presence of an acidic mobile phase modifier (e.g., formic acid). This reliably produces a strong protonated molecular ion, [M+H]⁺, at m/z 375.8978.

  • Minimal In-Source Fragmentation: ESI imparts low internal energy to the analyte, preserving the intact molecular ion for MS1 analysis and allowing for controlled fragmentation in the collision cell during tandem mass spectrometry (MS/MS).[3]

Electron Ionization (EI): A Less Suitable Alternative

While a classic technique, EI is a "hard" ionization method that bombards the analyte with high-energy electrons.[1] For this molecule, EI would likely cause extensive and uncontrolled fragmentation, potentially preventing the observation of a clear molecular ion. This makes it unsuitable for the precise, controlled analysis required for structural confirmation of a novel compound.[3]

Section 3: High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Assignment

The first step in structural validation is confirming the elemental composition. High-resolution mass spectrometry, utilizing instruments like Orbitrap, Time-of-Flight (TOF), or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, provides the necessary mass accuracy to achieve this.[4][5][6][7]

The objective is to measure the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺, with high precision. By comparing the experimentally observed mass to the theoretical mass, we can calculate the mass error. An error of less than 5 parts-per-million (ppm) is considered strong evidence for the proposed elemental formula.[8][9]

Table 2: Example HRMS Data for [M+H]⁺

Parameter Value
Elemental Formula C₁₂H₉Br₂FNO₂⁺
Theoretical m/z 375.8978
Hypothetical Observed m/z 375.8972
Mass Difference (mDa) -0.6

| Mass Error (ppm) | -1.6 |

Such a result would provide high confidence in the assigned elemental formula, C₁₂H₈Br₂FNO₂, effectively ruling out other potential isobaric compounds.

Section 4: Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

While HRMS confirms what atoms are present, tandem mass spectrometry (MS/MS) reveals how they are connected. In this process, the [M+H]⁺ precursor ion is isolated, subjected to collision-induced dissociation (CID), and the resulting product ions are mass analyzed. The fragmentation pattern serves as a structural fingerprint.

Based on established chemical principles and fragmentation patterns of related quinoline and ester-containing compounds, we can predict a logical fragmentation pathway.[10][11][12][13]

Predicted Major Fragmentation Pathways:

  • Loss of the Ester Group: The methyl acetate side chain is a prime location for initial fragmentation. Common losses include:

    • Loss of Methanol (CH₃OH): A neutral loss of 32.0262 Da, often occurring via rearrangement.

    • Loss of the Methoxy Radical (•OCH₃): A loss of 31.0184 Da.

    • Cleavage of the C-C bond: Resulting in the loss of the •CH₂COOCH₃ radical (73.0262 Da) to yield a stable quinoline cation.

  • Cleavage of the Quinoline Core: The quinoline ring itself can fragment, with a characteristic loss of hydrogen cyanide (HCN), a neutral loss of 27.0109 Da.[14][15]

  • Loss of Halogens: Sequential loss of bromine radicals (•Br) from the aromatic core is also a possible, though typically higher-energy, fragmentation pathway.

Diagram 1: Predicted MS/MS Fragmentation Pathway

G cluster_main Predicted Fragmentation of [M+H]+ A [M+H]+ m/z 375.8978 C12H9Br2FNO2+ B [M+H - CH3OH]+ m/z 343.8716 C11H5Br2FNO+ A->B - CH3OH (32.0262 Da) C [M+H - •CH2COOCH3]+ m/z 302.8716 C10H5Br2FN+ A->C - •CH2COOCH3 (73.0262 Da) D [Fragment C - Br]+ m/z 223.9533 C10H5BrFN+ C->D - •Br (78.9183 Da) E [Fragment D - HCN]+ m/z 196.9424 C9H4BrF+ D->E - HCN (27.0109 Da)

Caption: Predicted fragmentation cascade for the protonated molecule.

Table 3: Summary of Predicted Key Fragment Ions

Observed m/z Elemental Formula Proposed Neutral Loss Fragment Identity
343.8716 C₁₁H₅Br₂FNO⁺ CH₃OH Loss of methanol from the ester side chain
302.8716 C₁₀H₅Br₂FN⁺ •CH₂COOCH₃ Cleavage of the side chain
223.9533 C₁₀H₅BrFN⁺ •Br Loss of a bromine radical from the core

| 196.9424 | C₉H₄BrF⁺ | HCN | Loss of hydrogen cyanide from the quinoline ring |

Section 5: Validated Experimental Protocols

To ensure reproducibility and accuracy, a well-defined experimental protocol is essential. The following provides a robust starting point for LC-MS/MS analysis.

Protocol 1: Sample Preparation

  • Prepare a stock solution of the analyte at 1 mg/mL in methanol or DMSO.

  • Perform a serial dilution from the stock solution using a 50:50 mixture of acetonitrile and water to create a working solution at 1 µg/mL.

  • Vortex the working solution thoroughly.

  • Transfer the solution to an appropriate autosampler vial for injection.

Protocol 2: Liquid Chromatography (LC) Method

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Protocol 3: Mass Spectrometry (MS) Method

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Scan Mode 1 (Full Scan HRMS):

    • Mass Range: m/z 100-600.

    • Resolution: >60,000 (FWHM).

    • Capillary Voltage: 3.5 kV.

    • Sheath Gas/Nebulizer Gas: Optimized for stable spray.

  • Scan Mode 2 (dd-MS² or Targeted MS/MS):

    • Precursor Ion: 375.90 (with an isolation window of ~1 Da).

    • Activation Type: Collision-Induced Dissociation (CID).

    • Collision Energy: Ramped from 15-40 eV to capture a wide range of fragments.

    • Resolution: >15,000 (FWHM) to allow for accurate mass measurement of fragments.

Section 6: Integrated Data Analysis Workflow

A systematic approach to data analysis ensures that all evidence is considered for a confident structural assignment.

Diagram 2: Data Analysis & Confirmation Workflow

G cluster_workflow Systematic Data Interpretation A Acquire Full Scan HRMS Data B Identify Isotopic Cluster (1:2:1 Ratio for 2Br) A->B C Confirm Elemental Formula via Accurate Mass of [M+H]+ (< 5 ppm error) B->C Cluster Found G Re-evaluate Structure / Data Acquisition B->G No Match D Acquire HR-MS/MS Data on Precursor m/z 375.90 C->D Formula Confirmed C->G High Error E Match Experimental Fragments to Predicted Pathway D->E F Structure Confirmed E->F Fragments Match E->G No Match

Caption: A logical workflow for structural confirmation.

Conclusion

The mass spectrometric characterization of this compound is a multi-faceted process that relies on a synergistic combination of techniques. By leveraging the distinct isotopic signature imparted by the two bromine atoms, the high accuracy of HRMS for elemental composition analysis, and the detailed structural information from MS/MS fragmentation, a researcher can achieve an unambiguous identification. The methodologies and predictive frameworks outlined in this guide provide a robust, scientifically-grounded system for the analysis of this and structurally related compounds, ensuring data integrity and confidence in downstream research and development activities.

References

  • High Resolution Mass Spectrometry for Drug Discovery and Developm. (n.d.). Longdom Publishing S.L. Retrieved January 22, 2026, from [Link]

  • Williamson, K. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. Retrieved January 22, 2026, from [Link]

  • Iannitti, T., et al. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules. Retrieved January 22, 2026, from [Link]

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The Biological Versatility of Substituted Quinolines: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone in the development of therapeutic agents.[1][2] Its inherent structural features and synthetic tractability have made it a privileged scaffold in medicinal chemistry, leading to the development of a wide array of drugs with diverse biological activities.[2][3] From the pioneering antimalarial drug quinine to modern fluoroquinolone antibiotics and targeted anticancer agents, substituted quinolines have demonstrated remarkable versatility and clinical significance.[1][2][4] This in-depth technical guide provides a comprehensive overview of the potential biological activities of substituted quinolines, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Designed for researchers, scientists, and drug development professionals, this guide delves into the underlying mechanisms of action, showcases relevant quantitative data, provides detailed experimental protocols for activity assessment, and visualizes key signaling pathways and workflows.

I. Anticancer Activity of Substituted Quinolines: A Multi-pronged Attack on Malignancy

Substituted quinolines have emerged as a significant class of anticancer agents, exhibiting a broad spectrum of activities against various cancer types.[5][6][7][8] Their efficacy stems from their ability to interfere with multiple cellular processes critical for cancer cell proliferation, survival, and metastasis.[9][10][11]

Mechanisms of Anticancer Action

The anticancer effects of substituted quinolines are diverse and often multitargeted. Key mechanisms include:

  • DNA Intercalation and Topoisomerase Inhibition: Certain quinoline derivatives can insert themselves between the base pairs of DNA, a process known as intercalation.[9] This distortion of the DNA helix interferes with essential cellular processes like replication and transcription, ultimately leading to cell death. Furthermore, many quinoline-based compounds are potent inhibitors of topoisomerase enzymes (both type I and type II).[9] These enzymes are crucial for resolving DNA topological stress during replication. Their inhibition by quinolines leads to the accumulation of DNA strand breaks and the induction of apoptosis.

  • Tubulin Polymerization Inhibition: The microtubule network is a dynamic cellular structure essential for cell division, intracellular transport, and maintenance of cell shape. Some substituted quinolines have been shown to bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptotic cell death.[9]

  • Kinase Inhibition: Many cellular signaling pathways that are dysregulated in cancer are controlled by protein kinases. Substituted quinolines have been successfully designed to target and inhibit various kinases involved in cancer progression.[12] This includes targeting receptor tyrosine kinases like c-Met, VEGF receptors, and EGF receptors, which are pivotal in activating carcinogenic pathways such as Ras/Raf/MEK and PI3K/AkT/mTOR.[10][13] By blocking these signaling cascades, quinoline derivatives can inhibit cell proliferation, survival, and angiogenesis.[10][13]

  • Induction of Apoptosis and Cell Cycle Arrest: A common outcome of the aforementioned mechanisms is the induction of programmed cell death, or apoptosis, in cancer cells.[10] Substituted quinolines can trigger apoptosis through various intrinsic and extrinsic pathways. Additionally, they can cause a halt in the cell cycle at different checkpoints, preventing the uncontrolled proliferation of cancer cells.[9]

Key Signaling Pathways Targeted by Anticancer Quinolines

The intricate network of cellular signaling is a primary battleground in the fight against cancer. Substituted quinolines have been shown to modulate several key pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several quinoline derivatives have been developed to inhibit key components of this pathway, thereby suppressing tumor growth.[13]

  • Ras/Raf/MEK/ERK Pathway: This cascade plays a critical role in transmitting signals from cell surface receptors to the nucleus, ultimately regulating gene expression and cell proliferation. Quinoline-based inhibitors targeting components of this pathway have shown significant anticancer potential.[13]

  • NF-κB Signaling Pathway: The transcription factor NF-κB is a key player in the inflammatory response and is also implicated in cancer development and progression. Some quinoline derivatives have been found to inhibit the NF-κB signaling pathway, leading to reduced inflammation and cancer cell survival.[6]

Diagram: Simplified Overview of Anticancer Mechanisms of Substituted Quinolines

cluster_mechanisms Mechanisms of Action cluster_cellular_effects Cellular Effects cluster_outcomes Outcomes Substituted_Quinolines Substituted Quinolines DNA_Intercalation DNA Intercalation & Topoisomerase Inhibition Substituted_Quinolines->DNA_Intercalation Tubulin_Inhibition Tubulin Polymerization Inhibition Substituted_Quinolines->Tubulin_Inhibition Kinase_Inhibition Kinase Inhibition Substituted_Quinolines->Kinase_Inhibition DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Microtubule_Disruption Microtubule Disruption Tubulin_Inhibition->Microtubule_Disruption Signal_Transduction_Block Signal Transduction Blockade Kinase_Inhibition->Signal_Transduction_Block Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Microtubule_Disruption->Cell_Cycle_Arrest Signal_Transduction_Block->Cell_Cycle_Arrest Signal_Transduction_Block->Apoptosis Angiogenesis_Inhibition Inhibition of Angiogenesis Signal_Transduction_Block->Angiogenesis_Inhibition Cell_Cycle_Arrest->Apoptosis

A simplified diagram illustrating the primary mechanisms by which substituted quinolines exert their anticancer effects.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected substituted quinoline derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound TypeCancer Cell LineIC50 (µM)Reference
7-chloro-4-quinolinylhydrazone derivativesHL-60 (Leukemia)0.314 - 4.65[8]
Thiosemicarbazones based quinoline compoundsHCT116 (Colon)Not specified, but showed improved activity[8]
N-alkylated, 2-oxoquinoline derivativesHEp-2 (Larynx)49.01 - 77.67 (% inhibition)[8]
Quinoline-chalcone derivative (Compound 53)SKBR-3 (Breast)0.70[14]
Quinoline-chalcone derivative (Compound 53)H1299 (Lung)1.41[14]

II. Antimicrobial Activity of Substituted Quinolines: A Legacy and a Future in Fighting Infections

The history of substituted quinolines as antimicrobial agents is rich, with the fluoroquinolones being a prominent class of synthetic antibiotics.[1] However, the rise of antimicrobial resistance necessitates the continued development of novel quinoline-based compounds with improved efficacy and novel mechanisms of action.[1]

Mechanisms of Antimicrobial Action

The primary mechanism of action for many antibacterial quinolines is the inhibition of essential bacterial enzymes involved in DNA replication:

  • DNA Gyrase and Topoisomerase IV Inhibition: Fluoroquinolones, a major class of quinoline antibiotics, target bacterial DNA gyrase (a type II topoisomerase) in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. These enzymes are crucial for maintaining the proper topology of DNA during replication. Their inhibition leads to the accumulation of double-strand DNA breaks, ultimately causing bacterial cell death.[1]

  • Other Potential Targets: Research is ongoing to identify other potential microbial targets for novel quinoline derivatives. These may include enzymes involved in other essential cellular processes or disruption of the bacterial cell membrane.

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro activity of an antimicrobial agent. The following table presents MIC values for selected substituted quinoline derivatives against various microbial strains.

Compound TypeMicrobial StrainMIC (µg/mL)Reference
N-methylbenzoindolo[3,2-b]-quinoline (Compound 8)Vancomycin-resistant E. faecium4[1]
9-bromo substituted indolizinoquinoline-5,12-dione (Compound 7)E. coli ATCC259222[1]
9-bromo substituted indolizinoquinoline-5,12-dione (Compound 7)Methicillin-resistant S. aureus (MRSA)2[1]
2-sulfoether-4-quinolone (Compound 15)S. aureus0.8 (µM)[1]
2-sulfoether-4-quinolone (Compound 15)B. cereus1.61 (µM)[1]
Facilely accessible quinoline derivative (Compound 6)MRSA1.5[4]
Facilely accessible quinoline derivative (Compound 6)Vancomycin-Resistant Enterococci (VRE)3.0[4]

III. Antiviral Activity of Substituted Quinolines: A Broad-Spectrum Potential

Several quinoline derivatives have demonstrated promising antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), herpes viruses, and coronaviruses.[2][15][16] Their mechanisms of action are often virus-specific.

Mechanisms of Antiviral Action
  • Inhibition of Viral Entry and Replication: Some quinoline compounds can interfere with the early stages of viral infection, such as attachment to host cells and entry.[16] For example, chloroquine and hydroxychloroquine, well-known antimalarial quinolines, have been shown to inhibit the replication of some coronaviruses by interfering with viral entry.[16] Others can inhibit viral replication by targeting viral enzymes like RNA-dependent RNA polymerase.[11]

  • Inhibition of Viral Proteases: Viral proteases are essential for the processing of viral polyproteins into mature, functional proteins required for viral replication. Quinoline-based inhibitors of these proteases have been developed as effective antiviral agents.[11]

  • Modulation of Host Cell Pathways: Some quinoline derivatives may exert their antiviral effects by modulating host cell pathways that are hijacked by the virus for its own replication.

Viral Targets of Quinoline Compounds
  • SARS-CoV-2 Main Protease (Mpro) and Papain-like Protease (PLpro): These proteases are crucial for the replication of the SARS-CoV-2 virus. Quinoline derivatives have been investigated as potential inhibitors of these enzymes.[11]

  • HIV Tat-TAR Interaction: Some quinolone derivatives have been shown to inhibit HIV-1 replication by interfering with the interaction between the viral Tat protein and the TAR RNA element, which is essential for viral gene expression.[15]

  • RNA-dependent RNA polymerase (RdRp): This enzyme is a key target for broad-spectrum antiviral drugs, and some quinoline-based compounds have shown inhibitory activity against it.[11]

IV. Anti-inflammatory Activity of Substituted Quinolines: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases, and there is a growing interest in developing novel anti-inflammatory agents. Substituted quinolines have shown significant potential in this area by targeting key inflammatory pathways.[17][18]

Mechanisms of Anti-inflammatory Action
  • Inhibition of Pro-inflammatory Mediators: Many quinoline derivatives can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[6][19]

  • Modulation of Inflammatory Signaling Pathways: As mentioned earlier, the NF-κB pathway is a central regulator of inflammation. Quinoline compounds can inhibit this pathway, leading to a downstream reduction in the expression of pro-inflammatory genes.[6] They can also modulate other inflammatory signaling cascades like the MAPK pathway.[14][20]

  • Enzyme Inhibition: Some quinolines can directly inhibit enzymes involved in the inflammatory process, such as cyclooxygenase (COX) enzymes and phosphodiesterase 4 (PDE4).[17][18]

Diagram: Workflow for Assessing Anti-inflammatory Activity

Start Start: Culture Macrophages (e.g., RAW 264.7) Stimulate Stimulate with LPS (Lipopolysaccharide) Start->Stimulate Treat Treat with Substituted Quinoline Compound Stimulate->Treat Incubate Incubate for a Defined Period Treat->Incubate Collect Collect Supernatant Incubate->Collect Assay Measure Pro-inflammatory Mediators (e.g., NO, TNF-α) Collect->Assay Analyze Analyze Data and Determine IC50 Assay->Analyze

A typical experimental workflow for evaluating the in vitro anti-inflammatory activity of substituted quinolines.

V. Experimental Protocols: A Practical Guide for the Bench Scientist

To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. This section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activities of substituted quinolines.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Substituted quinoline compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[21]

  • Compound Treatment: Prepare serial dilutions of the substituted quinoline compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, typically DMSO at <0.5%) and a positive control (a known anticancer drug).[21]

  • Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[21]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, or until purple formazan crystals are visible.[21][22]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[21] Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[21]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Substituted quinoline compound

  • Sterile 96-well microtiter plates

  • Inoculum prepared to a 0.5 McFarland standard

  • Spectrophotometer or nephelometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the substituted quinoline compound in a suitable solvent. Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.[23]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[23] Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[23]

  • Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared inoculum. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).[23]

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[24] This can be assessed visually or by measuring the optical density using a microplate reader.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cancer cell line of interest

  • Substituted quinoline compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the substituted quinoline compound at various concentrations for a specific duration (e.g., 24, 48 hours). Include a vehicle control.[25]

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use Trypsin-EDTA to detach them. Combine all cells and centrifuge to obtain a cell pellet.[25]

  • Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[25] Store the fixed cells at -20°C for at least 2 hours.[25]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.[25]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.[25]

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Protocol 4: In Vitro Anti-inflammatory Assay - Measurement of Nitric Oxide Production

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Substituted quinoline compound

  • Griess Reagent

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed macrophage cells into a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the substituted quinoline compound for a short period (e.g., 1 hour).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a control group with cells treated with LPS only and a negative control group with untreated cells.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by the test compound.

VI. Conclusion and Future Perspectives

Substituted quinolines represent a remarkably versatile and enduring scaffold in drug discovery. Their proven efficacy across a spectrum of biological activities, from anticancer and antimicrobial to antiviral and anti-inflammatory, underscores their continued importance in medicinal chemistry. The ability to readily modify the quinoline core allows for the fine-tuning of pharmacological properties, enabling the development of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

The ongoing challenge of drug resistance, particularly in the fields of oncology and infectious diseases, necessitates the continued exploration of novel therapeutic agents. The diverse mechanisms of action exhibited by substituted quinolines make them a promising platform for developing next-generation drugs that can overcome existing resistance mechanisms. Future research will likely focus on the rational design of novel quinoline derivatives targeting specific molecular pathways with greater precision, the exploration of combination therapies, and the development of innovative drug delivery systems to enhance their therapeutic efficacy. The rich chemical space of substituted quinolines, coupled with advancements in computational drug design and high-throughput screening, ensures that this remarkable scaffold will remain at the forefront of drug discovery for years to come.

VII. References

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  • BenchChem. (2025). Application Note: Flow Cytometry Protocol for Cell Cycle Analysis of Anticancer Agent 27. BenchChem.

  • Musso, L., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(11), 3247.

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.

  • Singh, P., & Kumar, V. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 223, 113647.

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Archiv der Pharmazie.

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.

  • BenchChem. (2025). Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibiotic PF 1052. BenchChem.

  • An overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate.

  • Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols, 4(1), 102028.

  • Bartosh, T. J., et al. (2016). Macrophage Inflammatory Assay. Bio-protocol, 6(16), e1899.

  • Alexpandi, R., et al. (2021). Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication. Journal of Biomolecular Structure and Dynamics, 39(12), 4443-4456.

  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration.

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.

  • BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. BenchChem.

  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (n.d.). PubMed.

  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Quinoline Compounds. BenchChem.

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.

  • Abcam. (n.d.). MTT assay protocol. Abcam.

  • Pal, M., & Mukherjee, S. (2013). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Drug Discovery Today, 18(7-8), 389-398.

  • Thermo Fisher Scientific. (n.d.). Click-iT EdU Protocol for Flow Cytometry. Thermo Fisher Scientific.

  • BenchChem. (2025). The Anti-Inflammatory Potential of Quinoline-2-Carboxylic Acid: A Technical Guide. BenchChem.

  • ATCC. (n.d.). MTT Cell Proliferation Assay. ATCC.

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed.

  • Kim, H. J., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11.

  • Richter, S., et al. (2004). Antiviral properties of quinolone-based drugs. Current drug targets. Infectious disorders, 4(2), 111–116.

  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Abcam.

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025). Precision Chemistry.

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega.

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). MDPI.

  • Evaluation of cell cycle inhibitors by flow cytometry. (2024). Auctores Journals.

  • De Wilde, A. H., et al. (2021). Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. Antiviral Research, 191, 105091.

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  • Thermo Fisher Scientific. (n.d.). Immune Cell Stimulation via LPS Protocol. Thermo Fisher Scientific.

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  • Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. (n.d.). MDPI.

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing.

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  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances.

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Methodological & Application

Application Notes & Protocols for Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated significant therapeutic potential across numerous areas, including oncology, infectious diseases, and neurology.[3][4] This document introduces Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate (hereafter referred to as DBFQ-A), a novel, highly functionalized quinoline derivative. While specific research on DBFQ-A is not yet broadly published, its unique structural features—a dibromo substitution pattern, a fluorine atom at the 5-position reminiscent of fluoroquinolone antibiotics, and a methyl acetate side chain—suggest significant potential for investigation as a therapeutic agent.[5][6]

This guide provides a comprehensive framework for researchers and drug development professionals to explore the potential of DBFQ-A. We present a proposed synthetic pathway, detailed protocols for its characterization, and a suite of robust in vitro assays to systematically evaluate its biological activity. The methodologies are designed to establish a foundational understanding of the compound's cytotoxic profile, potential mechanisms of action, and preliminary drug-like properties, thereby guiding its journey through the preclinical drug discovery pipeline.

Introduction: The Rationale for Investigating DBFQ-A

The therapeutic versatility of the quinoline ring allows for extensive functionalization to fine-tune efficacy, modulate pharmacokinetic profiles, and reduce toxicity.[2] The specific substitutions on the DBFQ-A scaffold provide a compelling rationale for its investigation:

  • Dibromo Substitution (Positions 3 and 8): Halogenation is a common strategy in medicinal chemistry to enhance binding affinity and modulate metabolic stability. The presence of two bromine atoms can significantly influence the compound's electronic properties and lipophilicity, potentially leading to novel interactions with biological targets.

  • 5-Fluoro Group: The fluorine atom at position 6 is a hallmark of the highly successful fluoroquinolone class of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[5][7] The 5-fluoro substitution in DBFQ-A suggests that antimicrobial activity is a primary avenue for investigation. Furthermore, fluorine can enhance binding affinity and improve metabolic stability.

  • 6-Methyl Acetate Moiety: This group serves two potential purposes. Firstly, it provides a reactive handle for creating a library of derivatives through ester hydrolysis followed by amide coupling, enabling structure-activity relationship (SAR) studies. Secondly, the ester may function as a prodrug, undergoing in vivo hydrolysis to release a more polar carboxylic acid, which could be the active form of the drug.[8]

This combination of features positions DBFQ-A as a promising candidate for screening against cancer cell lines, bacterial strains, and other relevant biological targets.

Proposed Synthesis and Characterization of DBFQ-A

As a novel compound, a validated synthetic route for DBFQ-A is not publicly available. The following section outlines a plausible, multi-step synthetic pathway based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction.[9] This provides a logical starting point for its chemical synthesis.

Synthetic_Pathway_DBFQ_A A Substituted Aniline Precursor B Gould-Jacobs Reaction (Diethyl ethoxymethylenemalonate) A->B Step 1 C Cyclization (Heat, Dowtherm A) B->C Step 2 D Intermediate (Quinolinone) C->D Forms quinoline core E Halogenation & Functionalization (e.g., POBr3, NBS) D->E Step 3 F Final Product Methyl 2-(3,8-dibromo-5- fluoroquinolin-6-yl)acetate E->F Step 4

Caption: Proposed synthetic workflow for DBFQ-A.

Protocol 2.1: Purification by Column Chromatography

Objective: To purify the crude synthetic product to >95% purity for biological evaluation.

Materials:

  • Crude DBFQ-A product

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • Glass column, collection tubes, TLC plates

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in 100% hexanes and carefully pack the column, avoiding air bubbles.

  • Sample Loading: Dissolve the crude DBFQ-A in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with 100% hexanes. Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate (e.g., starting with a 95:5 hexanes:ethyl acetate mixture and progressing to 90:10, 85:15, etc.). The optimal gradient must be determined empirically using thin-layer chromatography (TLC).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by a single spot on TLC). Remove the solvent in vacuo using a rotary evaporator to yield the purified DBFQ-A.

Protocol 2.2: Structural Characterization

Objective: To confirm the identity and purity of the synthesized DBFQ-A.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve 5-10 mg of purified product in a suitable deuterated solvent (e.g., CDCl₃). The resulting spectrum should show characteristic peaks for aromatic protons, the methylene protons of the acetate group, and the methyl protons of the ester. The splitting patterns and integration values should be consistent with the proposed structure.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon atoms in the molecule.

    • ¹⁹F NMR: This is crucial for confirming the presence and chemical environment of the fluorine atom on the quinoline ring.

  • Mass Spectrometry (MS):

    • Utilize High-Resolution Mass Spectrometry (HRMS) with an ESI or APCI source to determine the exact mass of the molecule. The observed mass should match the calculated mass for the molecular formula C₁₂H₈Br₂FNO₂. The isotopic pattern for the two bromine atoms will be a key diagnostic feature.

  • Purity Analysis (HPLC):

    • Use a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid). Purity should be assessed by integrating the peak area at an appropriate wavelength (e.g., 254 nm or 280 nm) and should be ≥95% for use in biological assays.

In Vitro Biological Evaluation: A Tiered Approach

A systematic, tiered approach to screening is essential to efficiently evaluate the potential of DBFQ-A. The workflow begins with broad cytotoxicity screening and progresses to more specific, target-oriented assays based on the initial findings.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action & Selectivity cluster_2 Tier 3: Lead Optimization A DBFQ-A (Purity >95%) B Cytotoxicity Screening (MTT Assay) Cancer vs. Normal Cell Lines A->B C Antimicrobial Screening (MIC Assay) Gram (+) & Gram (-) Bacteria A->C D Potent & Selective Anticancer Activity? B->D E Potent Antimicrobial Activity? C->E F Target-Based Assays (e.g., Topoisomerase II, Kinase Panel) D->F Yes G Bacterial Target Assays (e.g., DNA Gyrase Inhibition) E->G Yes H Apoptosis / Cell Cycle Assays (Flow Cytometry) F->H I ADMET Profiling (In Silico & In Vitro) F->I G->I J SAR Studies (Synthesize Analogs) I->J

Caption: Tiered workflow for the in vitro evaluation of DBFQ-A.

Protocol 3.1: MTT Cell Viability and Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of DBFQ-A against various cell lines, providing a quantitative measure of its cytotoxic potential.

Materials:

  • Human cancer cell lines (e.g., HCT116 - colon, MCF-7 - breast).[9]

  • Non-cancerous human cell line (e.g., HEK293 or fibroblasts) for selectivity assessment.

  • DMEM or RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • DBFQ-A stock solution (e.g., 10 mM in DMSO).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well plates, multichannel pipette, microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of DBFQ-A in culture medium (e.g., from 100 µM down to 0.01 µM). The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of the medium containing the different concentrations of DBFQ-A. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours.[10]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.

CompoundCell LineIC₅₀ (µM) [Hypothetical Data]Selectivity Index (SI)
DBFQ-AHCT116 (Cancer)5.29.6
DBFQ-AHEK293 (Normal)50.1-
DoxorubicinHCT116 (Cancer)0.815.0
DoxorubicinHEK293 (Normal)12.0-
Table 1: Hypothetical cytotoxicity data for DBFQ-A. The Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells.
Protocol 3.2: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of DBFQ-A that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Mueller-Hinton Broth (MHB).

  • DBFQ-A stock solution (1 mg/mL in DMSO).

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Sterile 96-well microplates.

Procedure:

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of DBFQ-A in MHB. The concentration range should be broad (e.g., 128 µg/mL to 0.25 µg/mL).

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria + Ciprofloxacin), a negative control (broth only), and a growth control (bacteria + broth + DMSO).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of DBFQ-A at which no visible bacterial growth (turbidity) is observed.

In Silico ADMET Profiling

Before committing to costly and time-consuming in vivo studies, it is crucial to predict the pharmacokinetic properties of DBFQ-A.[11] Computational tools can provide valuable insights into its potential as a drug candidate.

ADMET_Analysis ADMET ADMET Profiling Absorption Distribution Metabolism Excretion Toxicity A_details Parameters GI Absorption Blood-Brain Barrier (BBB) Permeation Lipinski's Rule of Five ADMET:A->A_details D_details Parameters Plasma Protein Binding Volume of Distribution ADMET:D->D_details M_details Parameters CYP450 Inhibition/Induction Metabolic Stability ADMET:M->M_details E_details Parameters Renal Clearance Prediction ADMET:E->E_details T_details Parameters hERG Inhibition Mutagenicity (Ames Test) Carcinogenicity ADMET:T->T_details

Caption: Key parameters evaluated in an in silico ADMET profile.

Methodology: Utilize established computational software (e.g., SwissADME, pKCSM, StarDrop) to predict the following properties for DBFQ-A:

  • Physicochemical Properties: Molecular Weight, LogP, H-bond donors/acceptors.

  • Pharmacokinetics: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, P-glycoprotein substrate/inhibitor potential, and interaction with Cytochrome P450 (CYP) enzymes.

  • Toxicity: Prediction of hERG inhibition, mutagenicity, and hepatotoxicity.

These predictions help identify potential liabilities early in the discovery process and can guide the design of future analogs if lead optimization is required.

Conclusion and Future Directions

This compound (DBFQ-A) is a novel chemical entity with significant, albeit unexplored, potential in drug discovery. Its highly functionalized quinoline core warrants a thorough investigation. The protocols and workflows detailed in this guide provide a robust, scientifically-grounded framework for initiating this exploration.

Positive results from the primary screens—specifically, potent and selective cytotoxicity or significant antimicrobial activity—should trigger a deeper investigation into the compound's mechanism of action. Subsequent steps would involve target identification, lead optimization through SAR studies, and eventual evaluation in preclinical in vivo models of efficacy and toxicity.[12] The systematic application of these methodologies will be critical in determining whether DBFQ-A or its future derivatives can be developed into clinically viable therapeutic agents.

References

  • Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. orientjchem.org.

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed.

  • The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. NINGBO INNO PHARMCHEM CO.,LTD.

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing.

  • Chemical structures of (a) quinoline containing drugs and clinical... ResearchGate.

  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. Benchchem.

  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Bentham Science Publishers.

  • Review on recent development of quinoline for anticancer activities. ScienceDirect.

  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI.

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. ProQuest.

  • Application Notes & Protocols: Experimental Design for Testing Quinoline-Based Drug Candidates. Benchchem.

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI.

  • This compound. Achemica.

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.

  • (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. ResearchGate.

  • Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI.

  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. MDPI.

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI.

  • The Role of Methyl Bromoacetate in Drug Discovery and Development: Application Notes and Protocols. Benchchem.

  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. MDPI.

  • Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities. PubMed Central.

  • Photostability and Biological Activity of Fluoroquinolones Substituted at the 8 Position After UV Irradiation. PubMed.

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experimental protocols for Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Applications of Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate

Introduction: A Versatile Scaffold for Chemical Innovation

This compound is a highly functionalized quinoline derivative poised for significant application in medicinal chemistry and materials science. The quinoline core is a privileged structure, forming the backbone of numerous pharmacologically active agents.[1] This particular compound, with its unique substitution pattern—a fluorine atom to modulate electronic properties, two distinct bromine atoms serving as handles for cross-coupling, and a hydrolyzable ester—represents a versatile starting material for the synthesis of novel compound libraries.

This guide provides detailed protocols for two fundamental transformations of this scaffold: selective palladium-catalyzed Suzuki-Miyaura cross-coupling and base-mediated hydrolysis (saponification). These protocols are designed to be self-validating and are grounded in established chemical principles, providing researchers with a robust starting point for discovery programs.

Compound Profile and Safety Precautions

A thorough understanding of the compound's properties and the necessary safety measures is paramount before any experimental work.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1799420-91-9[2]
MDL Number MFCD28053705[2]
Molecular Formula C₁₂H₈Br₂FNO₂Calculated
Molar Mass 392.99 g/mol Calculated
Physical Form Assumed to be a solid at room temperature.
Mandatory Safety Protocols

Handling halogenated, and particularly dibrominated, aromatic compounds requires stringent safety measures to minimize risk to laboratory personnel.[3]

  • Personal Protective Equipment (PPE): A multi-layered approach to PPE is mandatory.[3] This includes double-gloving with chemical-resistant outer gloves (e.g., butyl rubber), a flame-resistant lab coat, chemical splash goggles, and a full-face shield.[3]

  • Engineering Controls: All manipulations of the solid compound and its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Waste Disposal: All contaminated materials and chemical waste are classified as hazardous and must be disposed of in accordance with local and institutional regulations.[4][5]

  • Emergency Procedures: In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[6] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7]

Application Note 1: Selective Suzuki-Miyaura Cross-Coupling

The presence of two bromine atoms on the quinoline ring offers the potential for sequential, site-selective functionalization. The electronic environment of each bromine is different, which can be exploited to achieve mono-arylation under carefully controlled conditions. The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction widely used in drug discovery due to its mild conditions and tolerance of various functional groups.[1][8]

Principle of the Reaction

The reaction involves a palladium(0) catalyst that undergoes oxidative addition into the aryl-bromine bond. This is followed by transmetalation with a boronic acid (which is activated by a base) and subsequent reductive elimination to form the new biaryl bond and regenerate the catalyst.[9][10] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.[8][11]

Workflow for Selective Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_start Starting Materials cluster_reagents Reagents & Catalyst cluster_process Reaction & Work-up cluster_end Product & Analysis start_mat Methyl 2-(3,8-dibromo-5- fluoroquinolin-6-yl)acetate reaction Heat under Argon (e.g., 90 °C, 12h) start_mat->reaction boronic_acid Aryl Boronic Acid (1.1 eq) boronic_acid->reaction catalyst Pd(PPh₃)₄ (0.05 eq) catalyst->reaction base K₂CO₃ (3.0 eq) base->reaction solvent Dioxane/H₂O solvent->reaction workup Aqueous Work-up (Extraction with EtOAc) reaction->workup purification Column Chromatography workup->purification product Mono-arylated Product purification->product analysis Characterization (¹H NMR, ¹³C NMR, LC-MS) product->analysis

Caption: Workflow for the selective Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Mono-Arylation

This protocol details the selective mono-arylation using a representative arylboronic acid.

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere. This is crucial to prevent oxidation of the palladium catalyst.[9]

  • Reagent Addition: Under a positive pressure of argon, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq). Then, add the degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).[8]

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired mono-arylated product.

  • Characterization: Confirm the structure of the product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[12][13]

Application Note 2: Saponification to Carboxylic Acid

The methyl ester functionality provides a direct route to the corresponding carboxylic acid via hydrolysis. Base-catalyzed hydrolysis, or saponification, is an effective and generally irreversible method for this transformation, yielding a carboxylate salt that is subsequently protonated.[14][15] The resulting carboxylic acid is a key intermediate for constructing amide libraries via coupling with amines.

Principle of the Reaction

Saponification proceeds via nucleophilic acyl substitution.[15] A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide as a leaving group. An irreversible acid-base reaction between the newly formed carboxylic acid and the methoxide (or excess hydroxide) drives the reaction to completion.[15][16] Acidification in a separate work-up step is required to obtain the neutral carboxylic acid.[17]

Workflow for Saponification

Saponification_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction & Work-up cluster_end Product & Analysis start_mat Methyl 2-(3,8-dibromo-5- fluoroquinolin-6-yl)acetate reaction Stir at RT (4-12h) start_mat->reaction base LiOH or NaOH (3.0 eq) base->reaction solvent THF/H₂O/MeOH solvent->reaction acidification Acidify with 1M HCl to pH ~2-3 reaction->acidification extraction Extract with EtOAc acidification->extraction product 2-(3,8-dibromo-5-fluoro- quinolin-6-yl)acetic acid extraction->product analysis Characterization (¹H NMR, LC-MS, IR) product->analysis

Caption: Workflow for the base-catalyzed hydrolysis (saponification) reaction.

Detailed Experimental Protocol: Saponification

This protocol provides a robust method for converting the methyl ester to the carboxylic acid.

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (e.g., 3:1 v/v).

  • Base Addition: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (3.0 eq).[18] The use of a co-solvent system ensures the miscibility of the organic substrate and the aqueous base.[14]

  • Reaction: Stir the resulting mixture vigorously at room temperature for 4-12 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up - Quenching and Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents. Dilute the remaining aqueous residue with water and cool in an ice bath. Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of 1M hydrochloric acid (HCl). A precipitate should form.

  • Extraction: Extract the product from the acidic aqueous solution with ethyl acetate (3x). The carboxylic acid will be more soluble in the organic phase at low pH.

  • Purification and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid, which can often be used without further purification or can be recrystallized if necessary.

  • Characterization: Confirm the structure of 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetic acid. The disappearance of the methyl singlet (~3.7 ppm) in the ¹H NMR spectrum and the appearance of a broad carboxylic acid proton signal are indicative of a successful reaction. Infrared (IR) spectroscopy should show a characteristic broad O-H stretch.

Outlook and Future Directions

The protocols described herein provide access to two key classes of derivatives from a single advanced intermediate. The mono-arylated product can be subjected to a second, different cross-coupling reaction at the remaining bromine site to generate highly complex, non-symmetrical quinolines. The carboxylic acid product is an ideal precursor for creating libraries of amides, esters, or other derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5,7-Dibromoquinoline. BenchChem.
  • Cayman Chemical. (2024). 1,2-Dibromoethane Standard (1X1 mL)
  • BenchChem. (2025).
  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Dibromoacetaldehyde. BenchChem.
  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved from [Link]

  • LibreTexts. (2023). The Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.
  • ProQuest. (n.d.). Synthesis, Characterization and Evaluation of Novel Quinoline Molecules as Antibacterial Agents.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Carl ROTH. (n.d.).
  • Mohamed, H. S., Abdel-Latif, M. K., & Ahmed, S. A. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660–1668.
  • Fisher Scientific. (2023). Safety Data Sheet: 7-Bromo-3,4-dihydronaphthalen-1(2H)-one.
  • MDPI. (2025).
  • Novelty Journals. (2022). A Review on Quinoline and its Derivatives.
  • GOV.UK. (n.d.). 1,2-dibromoethane - Incident management.
  • AOBChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl 2-bromoacetate. Retrieved from [Link]

  • Khan, K. M., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(9), 1148.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
  • Gate Chemistry. (2018).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

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Quinoline Derivatives in Medicinal Chemistry: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold - A Privileged Structure in Drug Discovery

Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] First isolated from coal tar in 1834, this deceptively simple scaffold has proven to be a remarkably versatile template for the design and discovery of potent therapeutic agents.[2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, leading to the development of numerous clinically significant drugs.[1] The inherent properties of the quinoline nucleus, including its ability to intercalate into DNA, engage in hydrogen bonding, and coordinate with metal ions, contribute to its diverse biological effects.[2][3]

This technical guide provides an in-depth exploration of the applications of quinoline derivatives in medicinal chemistry, with a focus on their anticancer, antimicrobial, antimalarial, and neuroprotective properties. We will delve into the mechanisms of action, present quantitative data on their efficacy, and provide detailed, field-proven protocols for their synthesis and biological evaluation.

Anticancer Applications: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a wide range of mechanisms to combat tumor growth and proliferation.[2][3][4] These compounds can induce apoptosis, arrest the cell cycle, inhibit angiogenesis, and interfere with crucial signaling pathways that are often dysregulated in cancer.[2][3]

Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are multifaceted. Many exert their influence by:

  • Inducing Apoptosis: Triggering programmed cell death is a key strategy in cancer therapy. Quinoline derivatives have been shown to initiate apoptosis through both intrinsic and extrinsic pathways.[2][5] This often involves the modulation of key proteins in the apoptotic cascade, such as Bax, Bcl-2, and caspases.

  • Cell Cycle Arrest: By halting the cell cycle at specific checkpoints, quinoline derivatives prevent cancer cells from dividing and proliferating.[2][5]

  • Inhibition of Tyrosine Kinases: Many quinoline-based drugs function as inhibitors of tyrosine kinases, enzymes that play a critical role in cell signaling pathways controlling growth and differentiation.[3] For example, Bosutinib and Cabozantinib are approved anticancer drugs that feature a quinoline core.[6]

  • Tubulin Polymerization Inhibition: Some derivatives disrupt the formation of microtubules, essential components of the cellular cytoskeleton, thereby inhibiting mitosis.[3]

  • Topoisomerase Inhibition: These enzymes are crucial for DNA replication and repair. Quinoline derivatives like Camptothecin and Topotecan inhibit topoisomerase, leading to DNA damage and cell death.[3]

Comparative Anticancer Activity of Quinoline Derivatives

The in vitro cytotoxic activity of various quinoline derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric for comparison.

Derivative ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone HybridCompound 12eMGC-803 (Gastric)1.38[5]
HCT-116 (Colon)5.34[5]
MCF-7 (Breast)5.21[5]
2-ArylquinolinesQuinoline 13HeLa (Cervical)8.3[5]
Quinoline 12PC3 (Prostate)31.37[5]
Quinoline 11PC3 (Prostate)34.34[5]
TetrahydroquinolineTetrahydroquinoline 18HeLa (Cervical)13.15[5]
Quinoline-based hybridsCompound 4cHOP-92 (Non-small cell lung)2.37[7]
SNB-75 (CNS)2.38[7]
RXF 393 (Renal)2.21[7]
BT-549 (Breast)4.11[7]
Signaling Pathway: Induction of Apoptosis by a Quinoline Derivative

The following diagram illustrates a simplified intrinsic apoptosis signaling pathway that can be activated by certain quinoline derivatives.

cluster_cell Cancer Cell Quinoline Quinoline Derivative Bax Bax Quinoline->Bax Activates Bcl2 Bcl-2 Quinoline->Bcl2 Inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Bax Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by a quinoline derivative.

Antimicrobial Applications: Combating Infectious Diseases

Quinoline derivatives have a long and storied history in the fight against infectious diseases. The discovery of quinine from the bark of the cinchona tree as a treatment for malaria was a pivotal moment in medicine.[8] This legacy continues with the development of synthetic quinolines and fluoroquinolones, which are mainstays in the treatment of bacterial infections.[2]

Mechanisms of Antimicrobial Action

The antimicrobial activity of quinoline derivatives stems from their ability to interfere with essential microbial processes:

  • DNA Gyrase and Topoisomerase IV Inhibition: Fluoroquinolones, a major class of synthetic quinoline antibiotics, target bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. Their inhibition leads to a rapid bactericidal effect.

  • Disruption of Cell Wall Synthesis: Some quinoline derivatives have been shown to interfere with the synthesis of the bacterial cell wall, a structure crucial for maintaining cell integrity.

  • Inhibition of Enzymatic Activity: Various quinoline compounds can inhibit other essential microbial enzymes, disrupting metabolic pathways necessary for survival.

Comparative Antimicrobial Activity of Quinoline Derivatives

The efficacy of antimicrobial agents is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.

Derivative ClassSpecific DerivativeBacterial StrainMIC (µg/mL)Reference
Quinoline-2-one Schiff-base hybridsCompound 6cStaphylococcus aureus (MRSA)0.75[9]
Enterococcus faecalis (VRE)0.75[9]
Compound 6lStaphylococcus aureus (MRSA)1.25[9]
Compound 6oStaphylococcus aureus (MRSA)1.25[9]
Quinoline-based hydroxyimidazolium hybridsCompound 7bStaphylococcus aureus2[10]
Mycobacterium tuberculosis H37Rv10[10]
Compound 7hStaphylococcus aureus20[10]
Indolizinoquinoline-5,12-dione derivativesCompound 7Escherichia coli ATCC259222[8]
Staphylococcus aureus (MRSA)2[8]

Antimalarial Applications: A Historical and Ongoing Battle

The quinoline scaffold is inextricably linked to the history of antimalarial drug discovery. Quinine, the first effective treatment for malaria, is a naturally occurring quinoline alkaloid.[8] Subsequently, synthetic 4-aminoquinolines like chloroquine and 8-aminoquinolines like primaquine were developed and became crucial tools in malaria control.[2]

Mechanism of Antimalarial Action

The primary mechanism of action for many quinoline antimalarials involves the disruption of hemoglobin digestion in the malaria parasite, Plasmodium falciparum. The parasite resides within red blood cells and digests host hemoglobin as a source of amino acids. This process releases large quantities of toxic heme, which the parasite detoxifies by polymerizing it into hemozoin. Quinoline drugs are thought to accumulate in the parasite's acidic food vacuole and interfere with this heme polymerization process, leading to a buildup of toxic heme and parasite death.

Neuroprotective Applications: A New Frontier

More recently, quinoline derivatives have shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[11][12][13][14][15] Their neuroprotective effects are attributed to a range of mechanisms.

Mechanisms of Neuroprotection
  • Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Many quinoline derivatives possess potent antioxidant properties, scavenging harmful free radicals.[12][13][14][15]

  • Cholinesterase Inhibition: Some quinoline derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[16][17] This can help to improve cognitive function in Alzheimer's patients.

  • Metal Chelation: The dysregulation of metal ions, such as copper, zinc, and iron, is implicated in the pathology of neurodegenerative diseases. Certain quinoline derivatives can chelate these metal ions, potentially preventing their involvement in harmful reactions.[11][16]

  • Inhibition of β-amyloid Aggregation: The formation of β-amyloid plaques is a hallmark of Alzheimer's disease. Some quinoline derivatives have been shown to inhibit the aggregation of β-amyloid peptides.[11][17]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative quinoline derivative and for key biological assays used to evaluate their efficacy.

Protocol 1: Synthesis of 2-Phenylquinoline via Vilsmeier-Haack Reaction

This protocol describes the synthesis of 2-phenylquinoline, a common starting material for more complex derivatives, using the Vilsmeier-Haack reaction for formylation followed by subsequent modifications. This specific protocol focuses on the formylation step to produce 2-Phenylquinoline-7-carbaldehyde.[18]

Materials:

  • 2-Phenylquinoline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath.[18]

  • Slowly add POCl₃ (1.1 eq.) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C during the addition.[18]

  • Reaction with 2-Phenylquinoline: After the addition of POCl₃ is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[18]

  • Dissolve 2-phenylquinoline (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture.[18]

  • Reaction Progression: After the addition of the 2-phenylquinoline solution, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 40-50 °C).[18]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).[18]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt.[18]

  • Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).[18]

  • Drying and Concentration: Combine the organic layers and wash with saturated brine solution (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[18]

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-Phenylquinoline-7-carbaldehyde.

Workflow for Synthesis of 2-Phenylquinoline-7-carbaldehyde

cluster_synthesis Synthesis Workflow Start Start: 2-Phenylquinoline, DMF, POCl3 Vilsmeier Vilsmeier Reagent Formation (0°C) Start->Vilsmeier Reaction Reaction with 2-Phenylquinoline (Reflux) Vilsmeier->Reaction Workup Aqueous Work-up & Neutralization Reaction->Workup Extraction Extraction with DCM Workup->Extraction Purification Column Chromatography Extraction->Purification Product Product: 2-Phenylquinoline-7-carbaldehyde Purification->Product

Caption: Workflow for the synthesis of 2-Phenylquinoline-7-carbaldehyde.

Protocol 2: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[19]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Quinoline derivative to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS), sterile

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[20]

  • Cell Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.[20]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C in a 5% CO₂ incubator until a purple precipitate is visible.[20]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the logarithm of the drug concentration.

Workflow for MTT Cytotoxicity Assay

cluster_assay MTT Assay Workflow Seed Seed Cells in 96-well Plate Treat Treat with Quinoline Derivative Seed->Treat MTT Add MTT Reagent Treat->MTT Incubate Incubate (2-4 hours) MTT->Incubate Solubilize Solubilize Formazan with DMSO Incubate->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data (Calculate IC50) Read->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[21] It involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (or other appropriate broth)

  • Quinoline derivative to be tested

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Antimicrobial Dilutions: Prepare a stock solution of the quinoline derivative. Perform serial two-fold dilutions of the stock solution in broth directly in the wells of a 96-well plate.

  • Prepare Inoculum: From a fresh culture, prepare a bacterial suspension in broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well containing the antimicrobial dilutions with the prepared bacterial suspension. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

The quinoline scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its versatility allows for a wide range of chemical modifications, enabling the fine-tuning of its pharmacological properties to target a diverse array of diseases. The ongoing research into quinoline derivatives promises to deliver novel and more effective treatments for cancer, infectious diseases, and neurodegenerative disorders. As our understanding of the molecular basis of these diseases deepens, so too will our ability to design and synthesize quinoline-based drugs with enhanced potency, selectivity, and safety profiles. The application of green chemistry principles in the synthesis of these compounds will also be crucial in developing more sustainable and environmentally friendly pharmaceutical manufacturing processes.[22][23][24][25]

References

  • Kaur, M., & Singh, M. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Serbian Chemical Society, 82(1), 1-27.
  • SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. (2025). ResearchGate. Retrieved from [Link]

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  • Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. (2025). ResearchGate. Retrieved from [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review. (n.d.). ResearchGate. Retrieved from [Link]

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (n.d.). PMC. Retrieved from [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PMC. Retrieved from [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Publishing. Retrieved from [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). PMC. Retrieved from [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. Retrieved from [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed. Retrieved from [Link]

  • Preparation of 2-phenylquinoline. (n.d.). PrepChem.com. Retrieved from [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (n.d.). MDPI. Retrieved from [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH. Retrieved from [Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (n.d.). NIH. Retrieved from [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (n.d.). MDPI. Retrieved from [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). MDPI. Retrieved from [Link]

  • IC50 values of compounds 16 and 17 against four different cancer cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). NIH. Retrieved from [Link]

  • Quinolines: Privileged Scaffolds for Developing New Anti‐neurodegenerative Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PubMed. Retrieved from [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved from [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central. Retrieved from [Link]

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  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (n.d.). PMC. Retrieved from [Link]

  • A Facile Synthesis of 2-Hydroxy-3-Phenylquinoline Derivatives. (n.d.). International Letters of Chemistry, Physics and Astronomy. Retrieved from [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing. Retrieved from [Link]

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The Strategic Utility of Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Core in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline ring is paramount in fine-tuning the pharmacological profile of these molecules. In this context, polysubstituted quinolines serve as critical intermediates, offering multiple points for diversification and optimization of lead compounds. Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate is a highly functionalized quinoline derivative that has emerged as a valuable intermediate in the synthesis of complex, biologically active molecules. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this versatile building block.

Synthetic Strategy and Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol outlines a plausible and robust synthetic route, starting from commercially available precursors.

Overall Synthetic Workflow

The proposed synthesis involves a convergent approach, beginning with the preparation of a key substituted aniline precursor, followed by the construction of the quinoline core via a cyclization reaction. Subsequent post-cyclization modifications, including bromination and the introduction of the methyl acetate moiety, complete the synthesis.

Synthetic_Workflow A 2-Bromo-4-fluoroaniline (Precursor Synthesis) B Combes Quinoline Synthesis (Quinoline Core Formation) A->B Step 1 C Electrophilic Bromination (Dibromination) B->C Step 2 D Palladium-Catalyzed Cross-Coupling (Acetate Group Installation) C->D Step 3 E This compound (Final Product) D->E Step 4

Caption: Proposed synthetic workflow for this compound.

Part 1: Synthesis of the Quinoline Core

Step 1: Synthesis of 2-Bromo-4-fluoroaniline (Precursor)

The synthesis of the key aniline precursor, 2-bromo-4-fluoroaniline, can be achieved through the bromination of 4-fluoroaniline.

Protocol:

  • To a stirred solution of 4-fluoroaniline (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-bromo-4-fluoroaniline.

Reactant/ReagentMolecular Weight ( g/mol )Molar Ratio
4-Fluoroaniline111.121.0
N-Bromosuccinimide177.981.1
DMF-Solvent

Table 1: Reactants for the synthesis of 2-bromo-4-fluoroaniline.

Step 2: Combes Synthesis of 8-Bromo-6-fluoro-2,4-dimethylquinoline

The Combes quinoline synthesis provides an efficient method for constructing the quinoline ring from an aniline and a β-diketone.[1][3][4]

Protocol:

  • In a round-bottom flask, combine 2-bromo-4-fluoroaniline (1 equivalent) and acetylacetone (1.2 equivalents).

  • Slowly add concentrated sulfuric acid with cooling, maintaining the temperature below 20°C.

  • Heat the reaction mixture at 110°C for 4 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a concentrated ammonium hydroxide solution until a precipitate forms.

  • Filter the solid, wash with water, and dry to obtain the crude 8-bromo-6-fluoro-2,4-dimethylquinoline.

Reactant/ReagentMolecular Weight ( g/mol )Molar Ratio
2-Bromo-4-fluoroaniline189.021.0
Acetylacetone100.121.2
Concentrated H₂SO₄-Catalyst/Solvent

Table 2: Reactants for the Combes synthesis.

Part 2: Functionalization of the Quinoline Core

Step 3: Electrophilic Bromination to 3,8-Dibromo-6-fluoro-2,4-dimethylquinoline

The existing bromine at position 8 and the activating methyl groups direct the next bromination to other positions on the quinoline ring. Electrophilic bromination with NBS can introduce a second bromine atom.

Protocol:

  • Dissolve 8-bromo-6-fluoro-2,4-dimethylquinoline (1 equivalent) in a suitable solvent like chloroform or acetic acid.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN) or perform the reaction under UV irradiation.

  • Reflux the mixture and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and wash with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Step 4: Introduction of the Methyl Acetate Group

The final step involves the introduction of the methyl acetate group at the C6 position. A plausible approach is a palladium-catalyzed cross-coupling reaction. This would likely involve a multi-step sequence starting with the conversion of a suitable precursor at the C6 position (e.g., a bromo or triflate group) to the desired acetate. However, a more direct C-H activation approach could also be explored. For the purpose of this protocol, we will outline a hypothetical palladium-catalyzed cross-coupling reaction.

Protocol (Illustrative):

  • A precursor such as 3,8-dibromo-5-fluoro-6-iodoquinoline would be required. The synthesis of this precursor would involve additional steps not detailed here.

  • To a solution of the 6-iodoquinoline precursor (1 equivalent) in a suitable solvent (e.g., toluene or dioxane), add methyl (2-bromoacetyl)glycolate (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like PPh₃), and a base (e.g., Cs₂CO₃).[5][6]

  • Degas the reaction mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter off the catalyst, and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield this compound.

Reactant/ReagentRole
3,8-Dibromo-5-fluoro-6-iodoquinolineSubstrate
Methyl (2-bromoacetyl)glycolateCoupling Partner
Pd(OAc)₂/PPh₃Catalyst System
Cs₂CO₃Base

Table 3: Illustrative reactants for palladium-catalyzed cross-coupling.

Application Notes: A Versatile Intermediate in Drug Discovery

This compound is a strategically designed intermediate with multiple reactive sites, making it a valuable tool for the synthesis of complex molecular architectures.

Key Structural Features and Their Synthetic Utility

Structural_Features cluster_quinoline This compound quinoline Quinoline Core (Scaffold) br3 3-Bromo (Cross-Coupling Site) quinoline->br3 f5 5-Fluoro (Modulates Electronics, pKa) quinoline->f5 acetate6 6-Methyl Acetate (Ester Hydrolysis, Amidation) quinoline->acetate6 br8 8-Bromo (Cross-Coupling Site) quinoline->br8

Caption: Key reactive sites on this compound.

  • Bromine Atoms (C3 and C8): The two bromine atoms serve as excellent handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the rapid generation of diverse compound libraries.

  • Fluorine Atom (C5): The fluorine atom can significantly influence the physicochemical properties of the final molecule, including its pKa, lipophilicity, and metabolic stability. It can also engage in favorable interactions with biological targets.

  • Methyl Acetate Group (C6): The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or used as a handle for further derivatization.

Potential Therapeutic Applications

Given the prevalence of the quinoline scaffold in approved drugs and clinical candidates, this intermediate is poised for use in the development of novel therapeutics in areas such as:

  • Oncology: Many quinoline-based compounds exhibit potent anticancer activity.

  • Infectious Diseases: The quinoline core is central to numerous antimalarial and antibacterial agents.

  • Inflammatory Diseases: Certain quinoline derivatives have shown promise as anti-inflammatory agents.

Conclusion

This compound is a high-value intermediate for the synthesis of complex, polysubstituted quinolines. The synthetic protocols and application notes provided herein offer a comprehensive guide for its preparation and strategic utilization in drug discovery and development programs. The versatility of this building block, with its multiple points of diversification, makes it an invaluable asset for medicinal chemists aiming to explore novel chemical space and develop next-generation therapeutics.

References

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Assay Development Framework for Characterizing the Biological Activity of Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust assay development cascade to characterize the biological activity of Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate. As a member of the halogenated quinoline class, this compound belongs to a chemical family known for a wide spectrum of pharmacological activities, including anticancer, antibacterial, and enzyme inhibitory effects.[1][2][3] Given the lack of specific biological data for this particular molecule, a systematic, multi-tiered screening approach is essential. This guide outlines protocols for initial compound characterization, primary cytotoxicity screening, and subsequent target-based enzymatic assays, emphasizing the scientific rationale behind each step to ensure data integrity and guide logical decision-making in the early stages of drug discovery.

Introduction: The Scientific Rationale

This compound is a halogenated quinoline derivative. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with significant biological properties.[1][3][4] Derivatives have been identified as inhibitors of critical cellular machinery, including tyrosine kinases, DNA topoisomerases, and the proteasome.[5][6] The presence of bromine and fluorine atoms can further enhance potency, alter metabolic stability, and modulate the physicochemical properties of the molecule.[1][7]

The primary challenge with a novel, uncharacterized compound is the vast landscape of potential biological targets. Therefore, a logical and efficient assay cascade is paramount. Our approach begins with broad, phenotype-based screening to answer the first critical question: "Does this compound affect cell health and viability?" From there, we progress to more specific, target-based assays to elucidate the potential mechanism of action (MoA). This strategy maximizes resource efficiency and builds a strong, evidence-based profile of the compound's activity.

Preliminary Compound Characterization and Handling

Before initiating biological assays, it is critical to understand the compound's fundamental physicochemical properties. This step prevents common artifacts and ensures reproducible results.

2.1. Solubility Assessment

An accurate determination of the compound's solubility in aqueous buffers and dimethyl sulfoxide (DMSO) is the first essential step. Poor solubility can lead to compound precipitation in assays, causing false-positive or false-negative results.

Protocol: Kinetic Solubility Assessment

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Serially dilute the stock solution in a 96-well plate using DMSO.

  • Add assay-relevant aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) to each well.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength such as 650 nm.

  • The concentration at which a significant increase in turbidity is observed is the approximate kinetic solubility limit. Causality Check: Assays should always be performed at concentrations well below this limit to avoid artifacts from compound precipitation.

2.2. Pan-Assay Interference Compounds (PAINS) Analysis

Quinoline structures can sometimes be flagged as potential PAINS, which are compounds that exhibit activity in numerous assays through non-specific mechanisms.[1] It is advisable to perform an in-silico analysis using a PAINS filter.

Protocol: In-Silico PAINS Screening

  • Obtain the SMILES string or chemical structure of the compound.

  • Utilize a free, web-based PAINS filter tool (e.g., SwissADME).

  • Analyze the output for any structural alerts. Expert Insight: A PAINS alert does not automatically disqualify a compound, but it mandates caution. It heightens the need for orthogonal assays (different assay technologies testing the same endpoint) and specific mechanism-of-action studies to confirm that any observed activity is not an artifact.

Tier 1: Primary Screening - General Cellular Viability and Cytotoxicity

The initial goal is to determine if the compound has any effect on cell proliferation or causes cell death. A panel of cancer cell lines from different tissue origins (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical) and a non-cancerous cell line (e.g., HEK293 - embryonic kidney) should be used to assess both potency and potential selectivity.[8][9][10]

3.1. Comparison of Common Cytotoxicity Assays

The choice of assay depends on the desired endpoint and potential mechanism. Three common colorimetric/fluorometric assays are compared below.

AssayPrincipleEndpoint MeasuredAdvantagesDisadvantages
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product.[8][11][12]Metabolic Activity / ViabilityWell-established, high sensitivity, cost-effective.[8][11]Requires a solubilization step; can be affected by compounds altering cellular metabolism.[11]
MTS Assay Similar to MTT, but the tetrazolium salt is reduced to a water-soluble formazan, eliminating the solubilization step.[11]Metabolic Activity / ViabilitySimpler and faster than MTT; suitable for high-throughput screening.[11]Can be more expensive; may have higher background signal.[11]
LDH Release Assay Measures the release of the cytosolic enzyme Lactate Dehydrogenase (LDH) from cells with damaged plasma membranes.[13][14]Cytotoxicity / Membrane IntegrityDirectly measures cell death (necrosis); non-destructive to remaining cells.Less sensitive for detecting apoptosis or anti-proliferative effects without cell lysis.

3.2. Detailed Protocol: MTT Cell Viability Assay

This protocol is a standard method for assessing the effect of a compound on cell viability through metabolic activity.[8][12]

Materials:

  • Selected cell lines (e.g., A549, MCF-7, HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a 2X serial dilution of the test compound in culture medium, starting from a maximum concentration of 100 µM (or as solubility allows). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (DMSO only) and "no-cell" (medium only) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. Scientific Rationale: During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other wells.

    • Calculate the percentage of viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Tier 2: Target-Based and Mechanistic Assays

If the compound shows significant cytotoxic or anti-proliferative activity in Tier 1, the next step is to investigate its potential MoA. Based on the activities of related quinoline compounds, enzyme inhibition is a highly probable mechanism.[1][6][9][15]

4.1. Rationale for Target Selection

  • Kinases: Many quinoline derivatives are known tyrosine kinase inhibitors.[1][6] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.

  • DNA-Modifying Enzymes: Some quinolines can intercalate with DNA or inhibit enzymes like DNA methyltransferases (DNMTs) or topoisomerases.[9][15]

  • Proteasome: Substituted quinolines have been identified as noncovalent inhibitors of the proteasome, a key component of the cellular protein degradation machinery.[5]

4.2. Detailed Protocol: Generic Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol describes a luminescent, homogeneous assay to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is adaptable to a wide range of kinases.

Materials:

  • Kinase of interest (e.g., EGFR, BTK)[16]

  • Kinase-specific substrate and cofactors (e.g., ATP)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Test compound and a known inhibitor (positive control)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add the following in order:

    • 1 µL of test compound dilutions (in buffer with DMSO).

    • 2 µL of a mix containing the kinase and its specific substrate.

    • 2 µL of ATP solution to start the reaction. Self-Validation: Include "no-enzyme" controls (to measure background) and "no-inhibitor" controls (to measure 100% activity).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP: Add 10 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced by the kinase into ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: The newly synthesized ATP is consumed by a luciferase, generating a light signal that is proportional to the amount of ADP produced. Measure luminescence with a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration relative to the "no-inhibitor" control.

    • Plot the % Inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Integrated Assay Development Workflow

The following diagram illustrates the logical flow from initial compound assessment to primary and secondary screening. This structured approach ensures that resources are directed toward the most promising avenues of investigation.

Assay_Workflow cluster_0 Phase 1: Compound Characterization cluster_1 Phase 2: Primary Phenotypic Screening cluster_2 Phase 3: Target-Based & MoA Studies Compound Methyl 2-(3,8-dibromo-5- fluoroquinolin-6-yl)acetate Solubility Solubility & Stability Assessment Compound->Solubility PAINS In-Silico PAINS Analysis Solubility->PAINS Cytotoxicity Cytotoxicity/Viability Assays (e.g., MTT on cell panel) PAINS->Cytotoxicity Proceed to screening IC50 Determine IC50 Values Cytotoxicity->IC50 Hit Active Compound (IC50 < 10 µM) IC50->Hit Potent Activity Inactive Inactive Compound (IC50 > 10 µM) IC50->Inactive Low/No Activity TargetScreen Target-Based Screening (Kinase, DNMT, Proteasome Panels) Hit->TargetScreen Elucidate Mechanism MoA Mechanism of Action Assays (e.g., DNA Intercalation, Apoptosis) TargetScreen->MoA

Sources

Application Notes & Protocols: Strategic Functionalization of Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The quinoline core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from antimalarials like mefloquine to kinase inhibitors used in oncology. Its rigid, heteroaromatic structure provides an excellent scaffold for the precise spatial arrangement of pharmacophoric elements. The title compound, Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate, is a highly functionalized and versatile building block designed for strategic, late-stage diversification. The presence of two distinct bromine atoms, a fluorine atom, and an ester side chain offers multiple orthogonal handles for chemical modification.

This guide provides a detailed analysis of the molecule's reactivity profile and presents robust, field-proven protocols for its selective functionalization. The methodologies described herein are designed to empower researchers to efficiently generate libraries of novel quinoline derivatives for screening in drug discovery and materials science applications.

Molecular Analysis and Reactivity Profile

The synthetic utility of this compound hinges on the differential reactivity of its halogen substituents. Understanding the electronic and steric factors governing this reactivity is crucial for achieving chemoselective functionalization.

  • C3-Br vs. C8-Br in Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions are the premier choice for modifying the C-Br bonds.[1][2] The catalytic cycle typically begins with the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond.[3][4] The rate of this step, which is often rate-determining, dictates the site of initial reaction.[1]

    • Electronic Effects: The C3-Br bond is on the pyridine ring, which is more electron-deficient than the benzene ring where the C8-Br is located. Generally, electron-withdrawing effects accelerate the oxidative addition step.[1] This suggests the C3 position may be electronically favored for initial coupling.

    • Steric Effects: The C8 position is sterically hindered by the peri-relationship with the quinoline nitrogen (N1) and the C7 hydrogen. This steric congestion can impede the approach of the bulky palladium catalyst, potentially slowing the rate of oxidative addition at C8 compared to the more accessible C3 position.

    • Precedent in Dihaloquinolines: Studies on various dihaloquinolines have shown that regioselectivity is a complex interplay of electronics, sterics, and the specific reaction conditions (catalyst, ligand, base).[5][6] For instance, in 2,4-dibromoquinoline, coupling preferentially occurs at the C2 position.[7][8] For the 3,8-dibromo system, the combination of electronic activation and lower steric hindrance strongly suggests that selective functionalization at the C3 position is the most probable outcome under kinetically controlled conditions.

  • C5-F in Nucleophilic Aromatic Substitution (SNAr): The C5-F bond is a potential site for SNAr. Such reactions require a highly electron-deficient aromatic ring and a strong nucleophile.[9][10] While the fluorine atom is a good leaving group for SNAr due to its high electronegativity,[11][12] the quinoline ring itself is not sufficiently activated by strong electron-withdrawing groups (like a nitro group) ortho or para to the fluorine.[10][12] Therefore, forcing SNAr at this position will likely require harsh conditions (high temperatures, very strong bases/nucleophiles) and may not be synthetically viable, especially in the presence of the more reactive C-Br bonds.

  • Acetate Side Chain: The methyl ester at C6 provides a classic handle for hydrolysis to the corresponding carboxylic acid, followed by amide bond formation or other standard carboxylate chemistries.

This analysis allows for the strategic planning of synthetic routes, as illustrated in the workflow diagram below.

dot graph "Functionalization_Workflow" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Node Definitions Start [label="Methyl 2-(3,8-dibromo-5-fluoro\nquinolin-6-yl)acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; C3_Coupled [label="C3-Functionalized Product", fillcolor="#E8F0FE", fontcolor="#202124"]; C3_C8_Coupled [label="C3,C8-Difunctionalized Product", fillcolor="#E6F4EA", fontcolor="#202124"]; Side_Chain_Mod [label="Side-Chain Modified Product\n(e.g., Amide)", fillcolor="#FEF7E0", fontcolor="#202124"];

// Edge Definitions Start -> C3_Coupled [label="Selective Cross-Coupling\n(Suzuki, Sonogashira, etc.)\nConditions: Kinetic Control"]; C3_Coupled -> C3_C8_Coupled [label="Second Cross-Coupling\nConditions: Harsher (e.g., higher temp)"]; Start -> Side_Chain_Mod [label="1. LiOH, Hydrolysis\n2. Amide Coupling (EDC, HOBt)"]; C3_C8_Coupled -> Side_Chain_Mod [label="Side-Chain Modification", style=dashed]; }

Caption: Strategic functionalization pathways for the title compound.

Application Notes & Protocols

The following protocols are designed as robust starting points. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C3

The Suzuki-Miyaura reaction is a versatile C-C bond-forming reaction utilizing organoboron reagents.[3][13] By using mild conditions and a suitable catalyst, selective coupling at the more reactive C3 position can be achieved.

Principle: A Pd(0) catalyst undergoes oxidative addition preferentially into the C3-Br bond. Following transmetalation with a boronic acid/ester and reductive elimination, the C3-arylated product is formed, leaving the C8-Br intact for subsequent modification.[13][14]

Experimental Protocol:

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

    • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

    • 1,4-Dioxane and Water (4:1 v/v), degassed

    • Schlenk flask or microwave vial

  • Procedure:

    • To a Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Rationale & Optimization:

  • Catalyst: Pd(dppf)Cl₂ is an excellent, air-stable precatalyst that is effective for a wide range of Suzuki couplings.[15] Its use often prevents significant homocoupling of the boronic acid.

  • Base: K₂CO₃ is a moderately strong base suitable for most Suzuki reactions and is compatible with the ester functionality.[13] Stronger bases like K₃PO₄ or Cs₂CO₃ can be screened if the reaction is sluggish.

  • Selectivity: Maintaining a moderate temperature (80-90 °C) is key to achieving selectivity for the C3 position. Higher temperatures may lead to a mixture of mono- and di-substituted products.

Catalyst SystemBaseTemperature (°C)Expected Selectivity (C3:C8)
Pd(dppf)Cl₂K₂CO₃80-90High (>10:1)
Pd(PPh₃)₄Na₂CO₃80-100Good to High
XPhos Pd G3K₃PO₄60-80Excellent
Protocol 2: Chemoselective Sonogashira Coupling at C3

The Sonogashira coupling enables the formation of C-C triple bonds, a valuable motif in medicinal chemistry and materials science.[16][17]

Principle: This reaction couples a terminal alkyne with an aryl halide, co-catalyzed by palladium and copper salts.[7][16] Similar to the Suzuki coupling, selectivity is achieved by leveraging the higher reactivity of the C3-Br bond under controlled conditions.

dot digraph "Suzuki_Catalytic_Cycle" { graph [splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, color="#5F6368", fontname="Helvetica", fontsize=9];

// Nodes for the cycle pd0 [label="Pd(0)L₂"]; ox_add [label="Oxidative\nAddition", shape=none]; pd2_complex [label="Ar-Pd(II)L₂(Br)"]; transmetal [label="Transmetalation", shape=none]; transmetal_intermediate [label="Ar-Pd(II)L₂(Ar')"]; red_elim [label="Reductive\nElimination", shape=none];

// Invisible nodes for layout center [shape=point, width=0.01, height=0.01]; boronic_acid [label="Ar'-B(OH)₂\n+ Base", shape=none]; product [label="Ar-Ar'", shape=none]; aryl_halide [label="Ar-Br", shape=none];

// Edges pd0 -> pd2_complex [label=" Oxidative\n Addition"]; pd2_complex -> transmetal_intermediate [label=" Transmetalation"]; transmetal_intermediate -> pd0 [label=" Reductive\n Elimination"];

// Edges for reagents and products aryl_halide -> pd0 [style=invis]; edge [style=dashed, arrowhead=none]; aryl_halide -> ox_add; ox_add -> pd2_complex; boronic_acid -> transmetal; transmetal -> transmetal_intermediate; red_elim -> product; transmetal_intermediate -> red_elim; }

Caption: Simplified catalytic cycle for cross-coupling reactions.

Experimental Protocol:

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Terminal Alkyne (1.5 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

    • Copper(I) Iodide (CuI) (0.04 equiv)

    • Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)

    • Anhydrous THF (co-solvent, optional)

  • Procedure:

    • To a flame-dried Schlenk flask, add the starting quinoline, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill with argon.

    • Add anhydrous, degassed TEA (or a mixture of TEA/THF).

    • Add the terminal alkyne dropwise via syringe.

    • Stir the reaction at room temperature to 50 °C. Monitor progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of celite to remove salts.

    • Rinse the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography.

Rationale & Optimization:

  • Catalyst System: The classic Pd(PPh₃)₂Cl₂/CuI system is reliable for many Sonogashira reactions.[7] The copper co-catalyst is crucial for activating the alkyne.[16]

  • Base/Solvent: An amine base like TEA or DIPA is required and often serves as the solvent.[17] It neutralizes the HBr formed and aids in the catalytic cycle.

  • Copper-Free Conditions: To avoid potential alkyne homocoupling (Glaser coupling), copper-free conditions can be employed, often requiring a different palladium catalyst/ligand system and a stronger base at slightly higher temperatures.[16]

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, essential for synthesizing aryl amines.[18][19][20]

Principle: A palladium catalyst, supported by a specialized bulky, electron-rich phosphine ligand, facilitates the coupling of an aryl halide with a primary or secondary amine in the presence of a strong base.[21][22]

Experimental Protocol:

  • Reagents & Materials:

    • C3-functionalized quinoline (e.g., from Protocol 1) (1.0 equiv)

    • Primary or Secondary Amine (1.2 equiv)

    • XPhos Pd G3 Precatalyst (0.02 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

    • Anhydrous Toluene or Dioxane

    • Glovebox or Schlenk line technique is highly recommended.

  • Procedure:

    • In a glovebox, add the C3-substituted-C8-bromoquinoline, XPhos Pd G3 precatalyst, and NaOtBu to a vial or Schlenk tube.

    • Add the anhydrous solvent, followed by the amine.

    • Seal the vessel and remove from the glovebox. Heat the reaction to 100-110 °C.

    • Monitor the reaction until the starting material is consumed.

    • Cool to room temperature, dilute with ethyl acetate, and carefully quench with water.

    • Filter through celite, wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Rationale & Optimization:

  • Catalyst/Ligand: Modern (pre)catalysts like XPhos Pd G3 are highly active and air-stable, enabling efficient coupling of a wide range of amines, including less nucleophilic ones.[15]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate the catalytic cycle.[21]

  • Inert Atmosphere: These reactions are sensitive to oxygen, which can deactivate the catalyst. Strict adherence to inert atmosphere techniques is critical for success.

Conclusion

This compound is a synthetically powerful platform for the generation of diverse chemical entities. By understanding the inherent reactivity differences between the C3-Br and C8-Br positions, researchers can employ chemoselective palladium-catalyzed cross-coupling reactions to sequentially functionalize the quinoline core. The protocols detailed in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable methods for accessing novel C-C and C-N bonded derivatives, opening avenues for the discovery of new pharmaceuticals and advanced materials.

References

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  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]

  • The Nobel Prize in Chemistry 2010 - Press Release. (2010). NobelPrize.org. [Link]

  • Evers, A., & Langer, P. (2011). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Accounts of Chemical Research, 44(6), 436-447. [Link]

  • Powers, K. M., & Sigman, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(1), 268-278. [Link]

  • Wikipedia contributors. (2023). Cross-coupling reaction. Wikipedia. [Link]

  • Pal, M., et al. (2010). Pd/C-Mediated Dual C-C Bond Forming Reaction in Water: Synthesis of 2,4-Dialkynylquinoline. ResearchGate. [Link]

  • Duvall, J. R., et al. (2011). Studies of one-pot double couplings on dibromoquinolines. Tetrahedron Letters, 52(29), 3744-3747. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Tunoori, A. R., & Sigman, M. S. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(1), 5-64. [Link]

  • da Silva, A. B., et al. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances, 11, 3568-3579. [Link]

  • Harding, D. I., et al. (2007). Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction. The Journal of Organic Chemistry, 72(22), 8612-8614. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Reagent Guides. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]

  • PharmD Guru. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Neubert, T. (2018). Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions. RosDok. [Link]

  • Sharma, A., et al. (2019). Rh(III)-Catalyzed C(8)-H Activation of Quinoline N-oxides: Regioselective C-Br and C-N Bond Formation. The Journal of Organic Chemistry, 84(20), 13115-13125. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Naturally Occurring Quinazolinones. Tetrahedron, 62(42), 9787-9826. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia. [Link]

  • Rostron, C., & Barber, J. (n.d.). Chapter 7: Nucleophilic aromatic substitution. Oxford Learning Link. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Ghaffari, B., et al. (2014). Experimental and Mechanistic Analysis of the Palladium-Catalyzed Oxidative C8-Selective C–H Homocoupling of Quinoline N-Oxides. Angewandte Chemie International Edition, 53(21), 5436-5440. [Link]

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Application Notes & Protocols: Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Foreword: The Quinoline Scaffold as a Privileged Core for Advanced Materials

The quinoline heterocycle is a cornerstone of modern chemistry, renowned for its prevalence in pharmaceuticals and natural products.[1] However, its true potential extends far into materials science. The rigid, aromatic structure provides a robust electronic backbone, while its nitrogen atom offers a handle for tuning photophysical properties.[2][3] Functionalized quinolines are now emerging as critical components in next-generation organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[4][5][6] Furthermore, their inherent fluorescence and ability to coordinate with metal ions make them ideal candidates for developing highly sensitive chemical sensors and bio-imaging probes.[7][8][9]

This guide focuses on Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate (hereafter referred to as Q-Ac ), a specialized derivative designed for advanced material applications. The molecule incorporates several key features:

  • A Fluoroquinoline Core: The fluorine atom at the C5 position is known to modulate electronic properties and enhance the pharmacokinetic profile in medicinal contexts, a feature that can be leveraged for stability in materials.[10]

  • Heavy Atom Effect: Two bromine atoms at the C3 and C8 positions are expected to enhance intersystem crossing, potentially inducing phosphorescence, a desirable trait for OLED emitters and certain types of sensors.

  • Ester Side-Chain: The methyl acetate group at C6 provides a crucial handle for solubility in common organic solvents, making the compound suitable for solution-based processing techniques like spin-coating.[5]

This document provides detailed protocols for the proposed synthesis, characterization, and potential applications of Q-Ac as a functional material, grounding all methodologies in established principles of materials chemistry.

Part 1: Synthesis and Characterization

While the direct synthesis of Q-Ac is not widely published, a plausible and robust synthetic route can be designed based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction, followed by targeted halogenation.

Proposed Synthetic Protocol

This multi-step protocol outlines a logical pathway from commercially available starting materials to the final Q-Ac product.

G cluster_0 Step 1: Quinoline Core Formation cluster_1 Step 2: Functional Group Manipulation cluster_2 Step 3: Side-Chain Installation & Final Halogenation SM 4-Bromo-2-fluoroaniline + Diethyl (ethoxymethylene)malonate Int1 Gould-Jacobs Reaction (High-Temp Cyclization) SM->Int1 Prod1 Ethyl 8-bromo-5-fluoro-4-hydroxyquinoline-3-carboxylate Int1->Prod1 Int2 Hydrolysis (NaOH) & Decarboxylation (Heat) Prod1->Int2 Prod2 8-Bromo-5-fluoroquinolin-4-ol Int2->Prod2 Int3 Bromination (POBr3) Prod2->Int3 Prod3 4,8-Dibromo-5-fluoroquinoline Int3->Prod3 Int4 Stille or Suzuki Coupling (e.g., with Methyl (tributylstannyl)acetate) Prod3->Int4 Prod4 Methyl 2-(8-bromo-5-fluoroquinolin-4-yl)acetate Int4->Prod4 Int5 Selective Bromination (NBS) Prod4->Int5 Final This compound (Q-Ac) Int5->Final

Caption: Proposed multi-step synthesis of Q-Ac.

Detailed Steps:

  • Core Synthesis: React 4-bromo-2-fluoroaniline with diethyl (ethoxymethylene)malonate. The initial condensation followed by thermal cyclization (Gould-Jacobs reaction) at ~250 °C in a high-boiling solvent (e.g., diphenyl ether) forms the foundational quinolone ring.

  • Hydrolysis & Decarboxylation: The resulting ethyl ester is saponified using aqueous NaOH, followed by acidification to yield the carboxylic acid. Gentle heating of the acid intermediate will induce decarboxylation to give 8-bromo-5-fluoroquinolin-4-ol.

  • Halogenation: Conversion of the 4-hydroxy group to a bromide is achieved by heating with phosphorus oxybromide (POBr₃), yielding the highly reactive 4,8-dibromo-5-fluoroquinoline intermediate.

  • Side-Chain Coupling: A palladium-catalyzed cross-coupling reaction (e.g., Stille coupling) is employed to introduce the acetate moiety at the C4 position. This step is crucial for enabling solution processability.

  • Final Bromination: The final bromination at the C3 position can be achieved using N-Bromosuccinimide (NBS) in a suitable solvent like DMF or CCl₄, a standard method for electrophilic substitution on the quinoline ring.

  • Purification: The final product, Q-Ac , must be purified rigorously for materials applications. Column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) followed by recrystallization from a solvent system like ethanol/water is recommended.[11][12]

Physicochemical Characterization

Accurate characterization is paramount to confirm the identity, purity, and properties of the synthesized Q-Ac .

Technique Purpose Expected Result
¹H & ¹⁹F NMR Structural VerificationProtons on the quinoline core and methyl acetate side-chain should show characteristic shifts and coupling constants. A distinct singlet in the ¹⁹F NMR spectrum will confirm the fluorine's presence.
¹³C NMR Carbon Skeleton ConfirmationAll 12 unique carbon signals should be identifiable, confirming the complete molecular structure.
HRMS (ESI+) Molecular Weight & FormulaA measured m/z value matching the calculated exact mass of [C₁₂H₈Br₂FNO₂ + H]⁺ confirms the elemental composition.
FT-IR Functional Group AnalysisPresence of characteristic peaks for C=O (ester, ~1735 cm⁻¹), C-F (~1100-1200 cm⁻¹), and aromatic C-Br bonds (~500-600 cm⁻¹).
Melting Point Purity AssessmentA sharp, well-defined melting point indicates high purity.
UV-Vis Spectroscopy Electronic TransitionsMeasurement in a solvent like chloroform to determine the absorption maxima (λ_max), typically showing π-π* transitions of the conjugated system.[13]
Elemental Analysis Purity & Formula ConfirmationExperimental percentages of C, H, N should be within ±0.4% of the theoretical values for C₁₂H₈Br₂FNO₂.

Part 2: Application Note 1: A Building Block for Organic Field-Effect Transistors (OFETs)

The electron-deficient, π-conjugated quinoline core, combined with solubility-enhancing side chains, makes Q-Ac a promising candidate for use in organic semiconductors.[4][5] The presence of electronegative F and Br atoms is expected to lower the HOMO/LUMO energy levels, potentially making it a p-channel (hole-transporting) material suitable for OFETs.[5]

Experimental Protocol: OFET Fabrication and Characterization

This protocol details the fabrication of a bottom-gate, top-contact (BGTC) OFET device using Q-Ac as the active layer.

G cluster_workflow OFET Fabrication Workflow A 1. Substrate Cleaning (Si/SiO2 wafer) B 2. Surface Treatment (e.g., HMDS vapor) A->B C 3. Active Layer Deposition (Spin-coat Q-Ac solution) B->C D 4. Thermal Annealing (Optimize film morphology) C->D E 5. Electrode Deposition (Thermal evaporation of Au) D->E F 6. Device Characterization (Probe station analysis) E->F

Caption: Workflow for fabricating a Q-Ac based OFET.

Detailed Steps:

  • Substrate Preparation:

    • Use heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer (serves as gate and dielectric, respectively).

    • Clean the wafers by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry under a stream of N₂.

    • Treat the SiO₂ surface with a self-assembling monolayer (e.g., hexamethyldisilazane, HMDS) to create a hydrophobic surface, which promotes better molecular ordering of the organic semiconductor.

  • Active Layer Deposition:

    • Prepare a solution of Q-Ac (e.g., 5-10 mg/mL) in a high-purity organic solvent like chloroform or chlorobenzene.

    • Deposit the solution onto the prepared Si/SiO₂ substrate via spin-coating (e.g., 3000 rpm for 60 seconds). This should be done in an inert atmosphere (glovebox) to minimize defects from oxygen and moisture.

  • Thermal Annealing:

    • Transfer the coated substrates to a hot plate inside the glovebox.

    • Anneal the film at a temperature just below the material's melting point (e.g., 80-120 °C) for 30-60 minutes. This step is critical for improving the crystallinity and morphology of the semiconductor film, which directly impacts charge carrier mobility.[4][5]

  • Electrode Deposition:

    • Using a shadow mask, thermally evaporate 50 nm thick Gold (Au) source and drain electrodes onto the Q-Ac film. The channel length (L) and width (W) are defined by the mask (e.g., L = 50 µm, W = 1000 µm).

  • Device Characterization:

    • Measure the electrical characteristics (output and transfer curves) using a semiconductor parameter analyzer in an inert atmosphere.

    • From the transfer curve in the saturation regime, calculate the field-effect mobility (µ) and the on/off current ratio (I_on/I_off), which are key performance metrics for a transistor.

Part 3: Application Note 2: A Fluorescent Probe for Sensing Applications

The rigid, aromatic quinoline system is inherently fluorescent.[2][7] The heavy bromine atoms in Q-Ac could potentially quench fluorescence while promoting phosphorescence, or the nitrogen and oxygen atoms could act as coordination sites for metal ions, leading to a "turn-on" or "turn-off" fluorescent response upon binding.[7][8]

Protocol: Photophysical Characterization and Sensor Screening

This protocol outlines the steps to evaluate the fundamental optical properties of Q-Ac and to screen it for potential sensing capabilities.

G cluster_workflow Fluorescent Probe Screening Workflow A 1. Prepare Stock Solution (Q-Ac in MeCN/H2O) B 2. Basic Photophysics (Measure Absorbance & Emission Spectra) A->B C 3. Analyte Screening (Add various metal ions, e.g., Fe³⁺, Cu²⁺, Zn²⁺) B->C D 4. Observe Spectral Changes (Quenching, Enhancement, or Shift?) C->D E 5. Selectivity & Titration (For promising hits, titrate with varying concentrations) D->E F 6. Mechanism Study (Job's Plot, Binding Constant) E->F

Caption: Workflow for evaluating Q-Ac as a fluorescent sensor.

Detailed Steps:

  • Solution Preparation:

    • Prepare a stock solution of Q-Ac (e.g., 1 mM) in a spectroscopic grade solvent like acetonitrile. Prepare stock solutions (e.g., 10 mM) of various metal perchlorate or chloride salts (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Hg²⁺, etc.) in the same solvent.

  • Baseline Photophysical Characterization:

    • Dilute the Q-Ac stock solution to a working concentration (e.g., 10 µM) in a suitable buffer or solvent system (e.g., acetonitrile/water 1:1 v/v).

    • Record the UV-Vis absorption spectrum to determine the optimal excitation wavelength (λ_ex), which is typically the longest-wavelength absorption maximum.

    • Record the fluorescence emission spectrum by exciting at λ_ex.

    • Determine the fluorescence quantum yield (Φ_F) using a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Screening for Sensing Activity:

    • To an aliquot of the Q-Ac working solution, add a small volume (e.g., 10 equivalents) of each metal ion stock solution.

    • After a short incubation period, record the fluorescence emission spectrum for each mixture.

    • Identify any metal ions that cause a significant change (quenching >20% or enhancement >20%) in the fluorescence intensity or a noticeable shift in the emission wavelength.

  • Selectivity and Titration:

    • For any "hit" metal ions, perform a competitive binding experiment. To the Q-Ac solution containing the target ion, add other metal ions to see if they interfere with the signal.

    • Perform a fluorescence titration by adding increasing concentrations of the target metal ion to the Q-Ac solution and recording the spectrum after each addition. Plot the change in fluorescence intensity against the metal ion concentration to determine the detection limit.

  • Binding Stoichiometry:

    • To understand the interaction, perform a Job's plot analysis (method of continuous variation) to determine the binding stoichiometry (e.g., 1:1 or 1:2) between Q-Ac and the target metal ion.[7]

References

  • Anjali, A., Lenka, S. K., Imran, P. M., Bhuvanesh, N. S. P., & Nagarajan, S. (2022). Functionalized D/A–A–D quinolines for application in solution-processable p-channel organic field-effect transistors. New Journal of Chemistry. [Link]

  • Anjali, A., et al. (2022). Functionalized D/A–A–D quinolines for application in solution-processable p-channel organic field-effect transistors. New Journal of Chemistry, 46(28), 13483-13491. [Link]

  • Li, Y., et al. (2023). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. Molecules, 28(14), 5485. [Link]

  • Prokopenko, V., et al. (2020). Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials. ResearchGate. [Link]

  • Kandela, I., et al. (2023). Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. Chemistry of Materials. [Link]

  • Kim, D., et al. (2021). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. National Institutes of Health. [Link]

  • Quinoline derivatives (organic compounds) and their properties. (n.d.). ResearchGate. [Link]

  • Patil, S. B., et al. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. ChemistrySelect. [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

  • This compound. (n.d.). ABL Technology. [Link]

  • Adegoke, R. O., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 11, 1269151. [Link]

  • Parham, W. E., & Reiff, H. E. (1973). 1,1-DIBROMO-2,2-DIPHENYLCYCLOPROPANE. Organic Syntheses, 53, 38. [Link]

  • Mubeen, H., et al. (2022). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. International Journal of Molecular Sciences, 23(23), 15302. [Link]

  • Prasath, R., et al. (2011). 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2664. [Link]

  • Attimarad, M., et al. (2012). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Journal of Analytical Methods in Chemistry, 2012, 582093. [Link]

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Application Notes and Protocols for Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding the Compound

Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate is a halogenated quinoline derivative. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and neuroactive properties.[1][2][3][4] The presence of bromine and fluorine atoms can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic potential.[5] Given its structure as a halogenated heterocyclic compound, specific handling and storage protocols are crucial to ensure the safety of laboratory personnel and maintain the compound's integrity. These notes provide a comprehensive guide to its safe handling, storage, and use in a research setting.

Hazard Identification and Risk Assessment

Assumed Hazard Classification:

Hazard ClassCategoryPrecautionary Statement
Acute Toxicity (Oral)Category 3 (Assumed)Toxic if swallowed.
Skin Corrosion/IrritationCategory 1C (Assumed)Causes severe skin burns and eye damage.
Serious Eye Damage/IrritationCategory 1 (Assumed)Causes serious eye damage.
Skin SensitizationCategory 1 (Assumed)May cause an allergic skin reaction.

Safe Handling Protocols

Due to the assumed hazardous nature of this compound, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

PPE_Workflow cluster_ppe Required Personal Protective Equipment lab_coat Flame-retardant Lab Coat gloves Chemical-resistant Gloves (Nitrile or Neoprene) goggles Splash-proof Goggles face_shield Face Shield goggles->face_shield Required when handling larger quantities or solutions respirator Respirator (if handling powder) researcher Researcher researcher->lab_coat Always wear researcher->gloves Double-gloving recommended researcher->goggles Mandatory researcher->respirator Use in poorly ventilated areas or when creating aerosols Storage_Protocol cluster_storage Compound Storage Protocol Compound Methyl 2-(3,8-dibromo-5- fluoroquinolin-6-yl)acetate Inert_Atmosphere Inert Atmosphere (Argon or Nitrogen) Compound->Inert_Atmosphere to prevent oxidation Tightly_Sealed Tightly Sealed Container Inert_Atmosphere->Tightly_Sealed to maintain inertness Cool_Dry Cool, Dry, and Dark Place Tightly_Sealed->Cool_Dry for stability Labeled Properly Labeled Cool_Dry->Labeled for safety and identification

Caption: Recommended storage protocol for the compound.

Spill and Waste Management

Spill Response

In the event of a spill, evacuate the area and ensure proper ventilation. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for disposal.

Waste Disposal

As a halogenated organic compound, this substance must be disposed of as hazardous waste. [8]

  • Segregation: Do not mix with non-halogenated organic waste. [9][10][11]Halogenated waste streams are typically incinerated at high temperatures. [8][11]* Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and list the contents. [10]* Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. [12]

Experimental Protocols

Preparation of a Stock Solution (10 mM in DMSO)
  • Preparation: In a chemical fume hood, weigh the required amount of this compound into a sterile, amber glass vial.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. Before use, thaw the solution at room temperature and vortex briefly.

Handling Potentially Air-Sensitive Compounds

While the air sensitivity of this specific compound is unknown, it is prudent to handle it using techniques for air-sensitive compounds, especially for long-term storage or critical applications. [13][14][15][16]

  • Inert Atmosphere: A glove box or Schlenk line can be used to manipulate the compound under an inert atmosphere of argon or nitrogen. [13][15]* Degassing Solvents: Solvents used for reactions should be degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent or by a series of freeze-pump-thaw cycles.

Conclusion

The handling and storage of this compound require a cautious and systematic approach. By adhering to the protocols outlined in these application notes, researchers can minimize risks, ensure the integrity of their experiments, and maintain a safe laboratory environment.

References

  • Aldrich 157910 - SAFETY D
  • General techniques for handling air-sensitive compounds. (2023-10-31). Oxford Academic.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020-06-02). PubMed Central.
  • Hazardous waste segreg
  • Investigating the Inhibitory Potential of Halogenated Quinoline Deriv
  • Guidelines for Solvent Waste Recycling and Disposal. (2022-01-19).
  • Techniques for Handling Air-Sensitive Compounds. Wipf Group.
  • SAFETY DATA SHEET - Fisher Scientific. (2025-05-01).
  • Safety D
  • Quinoline - Wikipedia. (n.d.).
  • Air-Sensitive Chemistry: Practical and Safety Consider
  • Organic Solvents. Cornell EHS.
  • Halogenated Organic Liquids - Standard Oper
  • Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Deriv
  • Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. (2021-07-15).
  • The manipulation of air-sensitive compounds. Neilson Lab.
  • Methyl Acetate - Safety D
  • Organic Solvent Waste Disposal. Safety & Risk Services.
  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013-05-07). ChemistryViews.
  • Quinine - Wikipedia. (n.d.).
  • Chemical properties of Quinoline. Part-02. (2020-11-05). YouTube.
  • SAFETY DATA SHEET - Fisher Scientific. (2025-12-24).
  • Hydrocarbon. Unacademy.
  • Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence. (2022-05-02). PubMed Central.
  • Safety Data Sheet Methyl acet
  • The halogenated 8 hydroxyquinolines. (2025-08-06).

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Quinoline Synthesis Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter common challenges during the synthesis of this critical heterocyclic scaffold. Quinolines are foundational structures in numerous pharmaceuticals, including antimalarials and antibacterials, making their efficient synthesis paramount.[1][2] However, classic named reactions for their synthesis are often plagued by vigorous conditions, problematic side reactions, and purification difficulties.

This document provides in-depth, question-and-answer-based troubleshooting guides for the four most common synthesis routes: Skraup, Doebner-von Miller, Combes, and Friedländer. The advice herein is grounded in mechanistic principles to empower you not just to follow steps, but to understand and control your chemical transformations.

General Troubleshooting Workflow

Before diving into specific syntheses, it's crucial to have a logical framework for troubleshooting. Most issues in quinoline synthesis trace back to reaction control, purity of starting materials, or mechanistic pathway competition.

Caption: A logical workflow for troubleshooting quinoline synthesis experiments.

The Skraup Synthesis

The Skraup synthesis is a classic method for producing the core quinoline ring by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[3][4] While effective, it is notoriously difficult to manage.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Skraup synthesis is extremely vigorous and producing a black, unworkable tar. Why is this happening and how can I control it?

A1: This is the most common issue with the Skraup synthesis, stemming from two core problems: a highly exothermic reaction and the polymerization of a key intermediate.

  • Root Cause Analysis: The reaction's violence is due to the rapid, acid-catalyzed dehydration of glycerol to acrolein, which is highly exothermic.[5] This acrolein intermediate is extremely reactive and readily polymerizes under the harsh, high-temperature, and strongly acidic conditions, leading to the formation of intractable tars.[5][6][7]

  • Troubleshooting & Mitigation Strategies:

    • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a classic and effective technique to make the reaction less violent and more controllable.[6][8][9] Boric acid can also be used for this purpose.[6][9] The moderator helps to ensure a smoother, more controlled release of heat.

    • Control Reagent Addition & Temperature: Add the concentrated sulfuric acid very slowly with efficient external cooling (e.g., an ice bath). Vigorous and efficient stirring is critical to dissipate heat and prevent localized hotspots that initiate polymerization.[6]

    • Optimize the Oxidizing Agent: While nitrobenzene is traditionally used as both an oxidant and a solvent, it contributes to the reaction's vigor.[8][10] Consider using arsenic acid or arsenic pentoxide, which results in a less violent reaction.[5][8] A milder and safer alternative is using iodine, which can be generated in situ.[5]

Table 1: Comparison of Oxidizing Agents in Skraup Synthesis
Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Nitrobenzene Serves as solvent and oxidantHigh-yielding in classic procedures.[10]Contributes to violent, exothermic reaction.[8]
Arsenic Acid (As₂O₅) Used in place of nitrobenzeneReaction is significantly less violent.[5][8]High toxicity and environmental concerns.
Iodine Generated in situ (e.g., KI + H₂SO₄)Milder reaction, better control over exotherm.[5]May require optimization of stoichiometry.
Air/Oxygen Bubbled through the reaction mixtureInexpensive and environmentally friendly.Can be less efficient; may require pressure.
Protocol: Controlled Skraup Synthesis of Quinoline

This protocol incorporates the use of a moderator for a safer and more reliable reaction.

  • Setup: In a fume hood, equip a large round-bottom flask with a high-torque mechanical stirrer and a reflux condenser.

  • Charging Reactants: To the flask, add aniline, glycerol, and finely powdered ferrous sulfate heptahydrate (FeSO₄·7H₂O).

  • Acid Addition: Begin vigorous stirring and slowly add concentrated sulfuric acid through a dropping funnel. Maintain the temperature of the mixture below 100°C using an ice-water bath.

  • Reaction: Once all the acid is added, heat the mixture gently. The reaction will become exothermic. Be prepared to remove the heat source. Once the initial exotherm subsides, heat the mixture under reflux for 3-5 hours.

  • Work-up: Allow the mixture to cool. Carefully dilute with a large volume of water. Make the solution strongly alkaline with concentrated sodium hydroxide solution to liberate the free quinoline base.

  • Purification: The most effective method to separate the quinoline from the tar is steam distillation.[6][7] Collect the distillate (a milky emulsion of quinoline and water) until the distillate runs clear. Separate the quinoline layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover the dissolved product.[7]

The Doebner-von Miller Reaction

This reaction is a versatile modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones to react with anilines, typically under acid catalysis, to form substituted quinolines.[11][12][13]

Frequently Asked Questions & Troubleshooting Guide

Q1: My Doebner-von Miller reaction has a very low yield and has produced a large amount of a gummy, polymeric solid. How can I prevent this?

A1: As with the Skraup synthesis, the primary side reaction is the acid-catalyzed polymerization of the carbonyl starting material.

  • Root Cause Analysis: The α,β-unsaturated aldehydes or ketones used in this reaction are highly susceptible to self-condensation and polymerization under the strong acidic conditions required for the reaction, leading to the formation of resinous byproducts and significantly reducing the yield.[6][7][14]

  • Troubleshooting & Mitigation Strategies:

    • Employ a Biphasic Solvent System: This is a highly effective strategy. By using a two-phase system, such as aqueous hydrochloric acid and an immiscible organic solvent like toluene, the concentration of the protonated carbonyl compound in the aqueous phase is kept low. This sequesters the bulk of the α,β-unsaturated carbonyl in the organic phase, drastically reducing its rate of self-polymerization.[6][14]

    • Gradual Reactant Addition: Instead of adding all reactants at once, add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[6][14] This maintains a low instantaneous concentration of the carbonyl compound, favoring the desired intermolecular reaction with aniline over self-polymerization.

    • Optimize Catalyst: While strong Brønsted acids (HCl, H₂SO₄) are common, their harshness can accelerate tar formation. Experiment with milder Lewis acids (e.g., SnCl₄, ZnCl₂) which can catalyze the reaction effectively with potentially fewer polymerization side products.[12][14]

G cluster_0 Single-Phase System (High Acid Conc.) cluster_1 Biphasic System (Organic/Aqueous) Carbonyl_S α,β-Unsaturated Carbonyl Polymer Polymerization (Tar Formation) Carbonyl_S->Polymer Fast (Major Pathway) Quinoline_S Quinoline Product (Low Yield) Carbonyl_S->Quinoline_S Slow (Minor Pathway) Carbonyl_B Carbonyl in Organic Phase Carbonyl_Aq Low Conc. Carbonyl in Aqueous Phase Carbonyl_B->Carbonyl_Aq Phase Transfer Quinoline_B Quinoline Product (High Yield) Carbonyl_Aq->Quinoline_B Fast (Major Pathway) Polymer_B Polymerization (Minimized) Carbonyl_Aq->Polymer_B Slow (Minor Pathway)

Caption: Biphasic vs. Single-Phase systems in Doebner-von Miller synthesis.

Q2: My final product is contaminated with a significant amount of a dihydroquinoline impurity. What went wrong?

A2: The final step of the mechanism is an oxidation to form the aromatic quinoline ring. This step may be incomplete.

  • Root Cause Analysis: The Doebner-von Miller reaction proceeds through a dihydroquinoline intermediate, which must be oxidized to yield the final aromatic product.[13] In many cases, an intermediate anil or the α,β-unsaturated carbonyl itself can act as the hydrogen acceptor (oxidant).[13] If this internal redox process is inefficient, the dihydroquinoline will persist as an impurity.

  • Troubleshooting & Mitigation Strategies:

    • Introduce an Oxidant: If incomplete conversion is a persistent issue, consider adding a mild oxidizing agent to the reaction mixture. Traditionally, the aniline's corresponding nitro compound (e.g., nitrobenzene for aniline) is used.[13]

    • Post-Reaction Oxidation: If the dihydroquinoline is isolated with the product, it can often be oxidized in a separate step. Re-dissolving the crude product and treating it with an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) can cleanly convert the remaining impurity to the desired quinoline.[14]

The Combes Synthesis & 4. The Friedländer Synthesis

These two methods are grouped due to a common critical challenge: regioselectivity . The Combes synthesis condenses an aniline with a β-diketone,[11][15][16] while the Friedländer synthesis uses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2][17][18]

Frequently Asked Questions & Troubleshooting Guide

Q1: I am using an unsymmetrical ketone in my Friedländer (or β-diketone in my Combes) synthesis and getting a mixture of two regioisomers. How can I control the outcome?

A1: The formation of regioisomers is a classic problem when using unsymmetrical substrates. The reaction can proceed via two different enolate or enamine intermediates, and control requires directing the reaction down one specific mechanistic pathway. [19][20]

  • Root Cause Analysis: In the Friedländer synthesis with an unsymmetrical ketone (e.g., 2-butanone), condensation can occur via the enolate formed at either the C1 (methyl) or C3 (methylene) position, leading to a 2,3-dimethylquinoline or a 2-ethylquinoline, respectively.[19] The pathway taken depends on whether the kinetic or thermodynamic enolate is favored, which is highly dependent on the catalyst and reaction conditions.

  • Troubleshooting & Mitigation Strategies:

    • Catalyst Control (Friedländer): This is the most powerful tool. Standard acid or base catalysis often gives poor selectivity.[19] However, specific catalysts can strongly favor one pathway.

      • Amine Catalysts: Cyclic secondary amines like pyrrolidine are highly effective. They react with the ketone to form a kinetic enamine intermediate at the less sterically hindered position, leading selectively to the 2-substituted quinoline.[19][20]

      • Ionic Liquids: Certain ionic liquids, such as 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄), have been shown to promote highly regiospecific synthesis.[20]

    • Use of Directing Groups (Friedländer): A clever synthetic strategy is to temporarily introduce a directing group to block one of the reactive sites. For example, introducing a phosphoryl group on one of the α-carbons of the ketone can completely block reaction at that site, forcing the condensation to occur at the other α-carbon with perfect regioselectivity.[17][21]

    • Steric and Electronic Control (Combes): In the Combes synthesis, regioselectivity is often governed by the steric bulk of the substituents on both the aniline and the β-diketone. Increasing the bulk of the R group on the diketone generally favors the formation of 2-substituted quinolines.[15]

Table 2: Catalyst Effect on Regioselectivity in the Friedländer Reaction of 2-Aminobenzaldehyde with 2-Butanone
CatalystTemperature (°C)Ratio of Regioisomers (2-ethylquinoline : 2,3-dimethylquinoline)Reference
Pyrrolidine10085 : 15Dormer et al., 2003[22]
Piperidine10070 : 30Dormer et al., 2003[22]
TABO10096 : 4Dormer et al., 2003[22]
[Hbim]BF₄120>99 : <1Palimkar et al., 2003[22]
TABO = 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
Protocol: Amine-Catalyzed Regioselective Friedländer Synthesis
  • Setup: In a round-bottom flask, dissolve the 2-aminoaryl aldehyde or ketone in a suitable solvent (e.g., toluene).

  • Catalyst Addition: Add the amine catalyst (e.g., pyrrolidine, 0.1-0.2 eq).

  • Ketone Addition: Slowly add the unsymmetrical ketone (1.0-1.2 eq) to the mixture at room temperature. Slow addition can favor the kinetic product.[20]

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or HPLC.

  • Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to isolate the desired regioisomer.

References
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved January 22, 2026, from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Quinoline - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Friedländer synthesis - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Organic Name Reaction With Their Respective Mechanism. (2020, December 1). Slideshare. [Link]

  • Common Quinoline Synthesis Reactions - Flychem Co., ltd. (n.d.). Retrieved January 22, 2026, from [Link]

  • Skraup's Synthesis - Vive Chemistry. (2012, November 3). WordPress.com. [Link]

  • Friedländer Synthesis: Mechanism | PDF | Change | Chemical Compounds - Scribd. (n.d.). Retrieved January 22, 2026, from [Link]

  • Quinoline: Structure, Properties & Uses Explained - Vedantu. (n.d.). Retrieved January 22, 2026, from [Link]

  • Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Combes Quinoline Synthesis Mechanism | Organic Chemistry. (2021, August 25). YouTube. [Link]

  • Skraup Quinoline Synthesis Mechanism | Organic Chemistry. (2021, November 8). YouTube. [Link]

  • Friedlaender Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]

  • synthesis of quinoline derivatives and its applications. (2017, October 20). Slideshare. [Link]

  • Purification of Quinoline - Chempedia - LookChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • Alternative Oxidisers in Skraup reaction - Sciencemadness.org. (2009, September 9). [Link]

  • Hsiao, Y., Rivera, N. R., Yasuda, N., Hughes, D. L., & Reider, P. J. (2001). Highly regioselective Friedländer reaction. Organic letters, 3(8), 1101–1103. [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Doebner-Miller reaction and applications. (2018, February 21). Slideshare. [Link]

  • Skraup reaction - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Doebner-von Miller reaction | Semantic Scholar. (n.d.). Retrieved January 22, 2026, from [Link]

  • Concerning the mechanism of the Friedländer quinoline synthesis - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules (Basel, Switzerland), 21(8), 986. [Link]

  • Clarke, H. T., & Davis, A. W. (1922). QUINOLINE. Organic Syntheses, 2, 79. [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]

  • Preparation and Properties of Quinoline. (n.d.). Retrieved January 22, 2026, from [Link]

  • Troubleshooting step growth polymerization : r/Chempros - Reddit. (2021, November 16). [Link]

  • My attempt at the Skraup quinoline synthesis - Sciencemadness.org. (2021, August 24). [Link]

  • Reaction mechanism of the Skraup quinoline synthesis. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

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Technical Support Center: Navigating the Purification Challenges of Brominated Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Welcome to the technical support center dedicated to addressing the purification challenges of brominated quinolines. These halogenated heterocycles are vital building blocks in medicinal chemistry and materials science.[1][2] However, their synthesis often yields complex mixtures of isomers, over-brominated products, and other impurities that can be difficult to separate.[3] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve the desired purity for your compounds.

Understanding the Core Challenges

The purification of brominated quinolines is often complicated by several factors inherent to their synthesis and molecular structure:

  • Poor Regioselectivity: Direct bromination can lead to a mixture of isomers, as the bromine can substitute at various positions on the quinoline ring.[3] The position of substitution is influenced by existing functional groups and reaction conditions.[3][4]

  • Over-halogenation: The quinoline ring, especially when activated by electron-donating groups, is susceptible to multiple brominations, resulting in di- or even tri-brominated byproducts that can be difficult to remove.[3][5][6]

  • Similar Physicochemical Properties: Isomers of bromoquinolines often have very similar polarities and boiling points, making their separation by standard techniques like column chromatography and distillation challenging.[7][8]

  • Compound Stability: Some brominated quinolines can be sensitive to the acidic nature of silica gel, leading to degradation during column chromatography.[9]

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the purification of brominated quinolines.

Q1: My bromination reaction produced a mixture of mono- and di-brominated products. How can I improve the selectivity for the mono-brominated compound?

A1: Controlling the stoichiometry of the brominating agent is crucial. Using a precise 1:1 molar ratio of your quinoline substrate to the brominating agent (e.g., N-Bromosuccinimide - NBS) can significantly favor mono-bromination.[3] Additionally, maintaining a low reaction temperature can help prevent over-bromination, as the second bromination often requires a higher activation energy.[6]

Q2: I am struggling to separate constitutional isomers of my bromoquinoline using silica gel column chromatography. What can I do?

A2: The separation of isomers with similar polarities is a common challenge.[7] Here are a few strategies:

  • Optimize Your Solvent System: Experiment with different solvent systems. A shallow gradient of a slightly more polar solvent in a non-polar solvent can improve resolution.[7] Sometimes, using a ternary solvent system (a mixture of three solvents) can provide the selectivity needed.

  • Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 column.[7][9]

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC), particularly with a chiral or phenyl-hexyl column, can offer superior resolution for isomers.[7][8][10]

Q3: My purified bromoquinoline appears as a yellow or brown solid, but the literature reports it as a white solid. What could be the cause?

A3: A colored product often indicates the presence of impurities.[11] These could be residual starting materials, colored byproducts from the reaction, or degradation products.[11] If you used a strong acid in your synthesis, residual acidic impurities can sometimes cause coloration. A final wash with a dilute sodium bicarbonate solution during your workup can help neutralize and remove these.[12][13] Further purification by recrystallization or another round of chromatography may be necessary.

Q4: During recrystallization, my brominated quinoline "oils out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when a compound comes out of solution above its melting point.[14] This can be due to several factors:

  • Too Rapid Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[14]

  • Inappropriate Solvent: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to screen other solvents or use a co-solvent system.[15]

  • High Impurity Load: A high concentration of impurities can depress the melting point of your compound, leading to oiling out. Try purifying the crude material by column chromatography first to remove the bulk of the impurities.[14]

Troubleshooting Guide

This section provides a structured approach to resolving specific purification issues.

Issue Possible Cause(s) Suggested Solutions
Poor separation of spots on TLC - Inappropriate solvent system.- Isomers with very similar polarities.- Systematically vary the polarity of your eluent. Start with a non-polar solvent (e.g., hexane) and gradually add a more polar solvent (e.g., ethyl acetate).- Try a different solvent system altogether (e.g., dichloromethane/methanol or toluene/ethyl acetate).[7]- Consider using a reverse-phase TLC plate if your compounds are non-polar.
Compound streaking on silica gel column - Compound is too polar for the chosen eluent.- Compound is degrading on the silica gel.[9]- Column is overloaded.- Increase the polarity of the eluent.- Deactivate the silica gel by adding a small amount of triethylamine (1-2%) to your eluent to neutralize acidic sites.- Ensure you are not loading too much crude material onto the column.
Low recovery after column chromatography - Compound is irreversibly adsorbed onto the silica gel.- Compound is highly volatile and was lost during solvent removal.- If your compound is very polar, you may need to use a more polar eluent or switch to a different stationary phase like alumina.- Use a rotary evaporator at a controlled temperature and pressure to avoid loss of volatile compounds.
Crystals do not form during recrystallization - Solution is not supersaturated (too much solvent used).- The chosen solvent is not suitable.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.[14]- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound if available.- Experiment with different recrystallization solvents.[15]

Experimental Protocols

Here are detailed, step-by-step methodologies for key purification techniques.

Protocol 1: Flash Column Chromatography for Bromoquinoline Purification

This protocol outlines a standard procedure for purifying brominated quinolines using silica gel flash chromatography.

  • TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give your desired compound an Rf value of approximately 0.3-0.4 and show good separation from impurities.[9]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass column.[16]

    • Add a layer of sand.[16]

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[16]

    • Add another layer of sand on top of the silica gel.[16]

  • Sample Loading:

    • Dissolve your crude brominated quinoline in a minimal amount of the eluent or a slightly more polar solvent.[16]

    • Carefully apply the sample to the top of the silica gel.[16]

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system, collecting fractions in test tubes.[17]

    • If a gradient elution is required, gradually increase the proportion of the more polar solvent.[9]

  • Analysis of Fractions:

    • Spot each fraction on a TLC plate to identify which fractions contain your pure product.[17]

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization of a Solid Bromoquinoline

This protocol describes the process of purifying a solid brominated quinoline by recrystallization.

  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, methanol, hexane, ethyl acetate, or mixtures of these.[15]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves.[14]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Purity Assessment

After purification, it is essential to assess the purity of your brominated quinoline. Several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of your compound.[][19]

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity by comparing the peak area of your compound to that of any impurities.[][20]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile brominated quinolines, GC-MS can be used to determine purity and identify impurities based on their mass-to-charge ratio.[][20]

  • Melting Point Analysis: A sharp melting point that is consistent with the literature value is a good indicator of high purity. Impurities will typically broaden the melting point range and depress the melting point.

Visual Workflows

Purification Strategy Decision Tree

Purification_Strategy start Crude Brominated Quinoline Mixture is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No is_pure_recrys Is the product pure? recrystallize->is_pure_recrys is_pure_column Is the product pure? column->is_pure_column is_pure_recrys->column No end_product Pure Brominated Quinoline is_pure_recrys->end_product Yes is_pure_column->end_product Yes prep_hplc Consider Preparative HPLC is_pure_column->prep_hplc No prep_hplc->end_product

Caption: Decision tree for selecting a purification strategy.

Column Chromatography Workflow

Column_Chromatography_Workflow start Start tlc 1. TLC Solvent Screening start->tlc pack 2. Pack Column with Silica Gel tlc->pack load 3. Load Crude Sample pack->load elute 4. Elute with Solvent System load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Step-by-step workflow for column chromatography.

References

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 30(9), 1983.
  • Google Patents. (2001). JP2001322979A - Method for producing 3-bromoquinoline.
  • Langer, P., et al. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2016). Bromination of 8-substituted quinolines. Reagents and conditions. Retrieved from [Link]

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • Google Patents. (1949). US2474823A - Quinoline compounds and process of making same.
  • ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • Semantic Scholar. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • YouTube. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • Pyvot Tech. (n.d.). Separation of Isomers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved from [Link]

  • Quora. (2015). Which methods do chemical engineers use to separate isomers?. Retrieved from [Link]

  • YouTube. (2019). Column Chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Reddit. (2024). How to separate these regioisomers?. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromoquinoline. Retrieved from [Link]

  • ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. Retrieved from [Link]

  • Preprints.org. (2024). Review on the modern analytical advancements in impurities testing. Retrieved from [Link]

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Navigating Stability Challenges with Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimental work with this compound. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying scientific reasoning to empower your research.

The stability of a compound is paramount for reproducible and reliable experimental outcomes. This compound, with its complex halogenated quinoline core and a methyl acetate side chain, presents a unique set of potential stability challenges. This guide will walk you through common questions and issues, offering practical solutions and preventative measures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this molecule stem from its key structural features: the quinoline ring system, the halogen substituents (bromine and fluorine), and the methyl acetate group. Potential issues include:

  • Hydrolysis: The methyl acetate group is susceptible to hydrolysis, especially under acidic or basic conditions, yielding the corresponding carboxylic acid.

  • Photodegradation: Quinolines and halogenated aromatic compounds can be sensitive to light, potentially leading to decomposition.[1][2]

  • Thermal Instability: While many quinoline derivatives are thermally stable, the specific substitution pattern can influence its decomposition temperature.[3][4]

  • pH Sensitivity: The quinoline nitrogen is basic and can be protonated at low pH, which can affect solubility and reactivity.[5][6][7][8]

Troubleshooting Guide: Addressing Specific Stability Issues

Issue 1: Inconsistent results or loss of compound activity in aqueous buffers.

Q2: My compound seems to lose activity or I'm observing new peaks in my analytical runs when I dissolve it in an aqueous buffer for my assay. What could be happening?

A2: This is a classic sign of compound instability in your experimental medium, most likely due to hydrolysis of the methyl acetate side chain.

The Chemistry Behind the Instability:

The ester group (-COOCH₃) in your molecule is an electrophilic center. In the presence of nucleophiles, such as water or hydroxide ions (present in basic buffers), it can undergo nucleophilic acyl substitution. This reaction, known as hydrolysis, cleaves the ester bond, converting the methyl acetate to a carboxylic acid. The rate of this hydrolysis is significantly influenced by pH.[9][10][11][12][13]

Troubleshooting Protocol:

  • pH Monitoring: The pH of your buffer system is critical. Quinoline derivatives' stability can be pH-dependent.[5][7][8] Avoid strongly acidic or basic conditions if possible. Aim for a pH range of 6-7.5 for initial experiments.

  • Solvent Choice: Prepare stock solutions in an anhydrous aprotic solvent like DMSO or DMF. Minimize the time the compound spends in aqueous buffers before use.

  • Temperature Control: Perform dilutions and experiments at the lowest practical temperature to slow down the rate of hydrolysis.

  • Fresh Preparations: Always prepare fresh working solutions from your stock immediately before an experiment. Do not store the compound in aqueous buffers.

  • Analytical Confirmation: Use analytical techniques like HPLC or LC-MS to monitor the purity of your compound in the assay buffer over time. This will help you quantify the rate of degradation under your specific conditions.

Data Summary: Recommended Solvents and pH Conditions

ParameterRecommendationRationale
Stock Solution Solvent Anhydrous DMSO, Anhydrous DMFMinimizes water content, preventing premature hydrolysis.
Working Solution Buffer pH 6.0 - 7.5Near-neutral pH minimizes both acid- and base-catalyzed hydrolysis.[6][14]
Temperature 4°C for short-term storage, Room Temperature for immediate useLower temperatures decrease the rate of chemical reactions.

Visualizing the Problem: Hydrolysis Pathway

Below is a diagram illustrating the potential hydrolysis of this compound.

G Compound This compound Degradant 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetic acid Compound->Degradant H₂O / H⁺ or OH⁻ (Hydrolysis) Methanol Methanol Compound->Methanol H₂O / H⁺ or OH⁻ (Hydrolysis)

Caption: Potential hydrolysis of the methyl ester.

Issue 2: Degradation upon exposure to light.

Q3: I've noticed my stock solution changing color, or I'm seeing degradation products after leaving my samples on the benchtop. Could light be the culprit?

A3: Yes, photodegradation is a significant concern for quinoline-based compounds.[1][2][15][16] The aromatic system can absorb UV or even visible light, leading to photochemical reactions and decomposition. The presence of halogens can sometimes increase photosensitivity.

The Science of Photodegradation:

Absorption of light energy can promote the molecule to an excited electronic state. This excited state can then undergo various reactions, such as bond cleavage, oxidation, or reaction with other molecules in the solution, leading to the formation of degradation products.

Experimental Workflow for Assessing Photostability:

G cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis Prep Prepare solutions of the compound in a transparent vial Control Wrap a control sample in aluminum foil Expose Expose samples to a controlled light source (UV/Vis) Prep->Expose Analyze Analyze samples at time intervals by HPLC/LC-MS Expose->Analyze Compare Compare results of exposed sample to the dark control

Caption: Workflow for a photostability study.

Preventative Measures:

  • Storage: Always store stock solutions and solid compounds in amber vials or containers that block UV and visible light.

  • Handling: When working with the compound, minimize its exposure to direct light. Work in a dimly lit area or use amber-colored labware if possible.

  • Forced Degradation Studies: If you suspect photostability is a critical issue for your application, consider performing a forced degradation study by exposing a solution of the compound to a known light source and monitoring its degradation over time.[17][18][19][20] This will help you understand its degradation kinetics and identify the major photodegradants. The FDA provides guidelines on photostability testing that can be a useful reference.[2]

Issue 3: Compound appears to be unstable at elevated temperatures.

Q4: I am conducting an experiment that requires heating. How can I determine if my compound is stable at higher temperatures?

A4: While many quinoline backbones are robust, thermal stability is compound-specific.[3][4] The presence of multiple halogens and the acetate side chain can influence its decomposition profile.

Assessing Thermal Stability:

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These are the gold-standard techniques for determining melting point and decomposition temperature. If you have access to this instrumentation, it will provide a definitive answer.

  • Solution-Based Thermal Stress Test:

    • Prepare a solution of your compound in a stable, high-boiling-point solvent (e.g., DMSO, sulfolane).

    • Heat the solution at your desired experimental temperature for a set period.

    • Analyze the sample by HPLC or LC-MS at different time points to check for the appearance of degradation products. Compare this to a control sample kept at room temperature.

Logical Flow for Thermal Stability Assessment:

G node_process node_process Start Need to heat sample? DSC_TGA DSC/TGA data available? Start->DSC_TGA Stress_Test Perform solution thermal stress test DSC_TGA->Stress_Test No Stable Is it stable? DSC_TGA->Stable Yes Analyze Analyze for degradation Stress_Test->Analyze Analyze->Stable Proceed Proceed with experiment Stable->Proceed Yes Modify Modify experimental conditions (lower temp/time) Stable->Modify No

Caption: Decision tree for thermal stability testing.

Concluding Remarks

The stability of this compound is a multifaceted issue that requires careful consideration of pH, light, and temperature. By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined in this guide, you can mitigate the risks of compound degradation and ensure the integrity of your experimental data. Always remember to validate your experimental conditions and analytically confirm the stability of your compound in your specific assay systems.

References

  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline - ResearchGate. Available from: [Link]

  • Possible degradation pathway of quinoline. Reprinted with permission from reference Zhu et al. (2017b) - ResearchGate. Available from: [Link]

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC - NIH. Available from: [Link]

  • Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1 - PubMed. Available from: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available from: [Link]

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. Available from: [Link]

  • Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum - PubMed. Available from: [Link]

  • Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. - ResearchGate. Available from: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate. Available from: [Link]

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  • Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate? - Pearson. Available from: [Link]

  • Antimalarial drugs lose their activity with a slight drop in pH - bioRxiv. Available from: [Link]

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PubMed. Available from: [Link]

  • Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy | Semantic Scholar. Available from: [Link]

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  • Photostability and Biological Activity of Fluoroquinolones Substituted at the 8 Position After UV Irradiation - PubMed. Available from: [Link]

  • Hydrolysis of methyl acetate - Google Patents.
  • Selected electroanalytical methods used for the detection of quinoline-based compounds - ResearchGate. Available from: [Link]

  • Methyl acetate hydrolysis @mydocumentary838 chemical equation, procedure and graph. - YouTube. Available from: [Link]

  • The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? - ResearchGate. Available from: [Link]

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  • (PDF) Microbial degradation of quinoline and methylquinolines - ResearchGate. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available from: [Link]

  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents | Organometallics - ACS Publications. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. Available from: [Link]

  • Q1B Photostability Testing of New Drug Substances and Products - FDA. Available from: [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Journals. Available from: [Link]

  • Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry | Semantic Scholar. Available from: [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Journals. Available from: [Link]

  • Metal-free C5-selective halogenation of quinolines under aqueous conditions - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Methyl 2-bromoacetate - Wikipedia. Available from: [Link]

  • Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives - MDPI. Available from: [Link]

  • Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines | Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane - ResearchGate. Available from: [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC - NIH. Available from: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. Available from: [Link]

  • Kate Jones, Assistant Editor – RSC Advances Blog - RSC Blogs. Available from: [Link]

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Technical Support Center: Optimizing Skraup Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for professionals engaged in the synthesis of quinoline and its derivatives. The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, remains a cornerstone for creating the quinoline scaffold.[1][2] However, its reputation for being violently exothermic and prone to significant tar formation is well-deserved.[3][4] This guide provides in-depth, field-proven troubleshooting strategies and FAQs to help you navigate these challenges, minimize byproduct formation, and achieve higher, more reproducible yields.

Frequently Asked Questions (FAQs)

Q1: My Skraup reaction is extremely vigorous and produces a large amount of intractable black tar. What is happening at a molecular level?

A: This is the most common issue with the Skraup synthesis. The root cause lies in the harsh reaction conditions: highly concentrated sulfuric acid and high temperatures.[5]

Here's the breakdown of the causality:

  • Violent Exotherm: The initial step is the dehydration of glycerol by concentrated sulfuric acid to form acrolein.[6][7][8] This process is highly exothermic and, if not controlled, can lead to a runaway reaction.[3][9]

  • Acrolein Polymerization: The primary source of tar is the acid-catalyzed polymerization of the acrolein intermediate.[5][9][10] Acrolein is highly reactive, and at the elevated temperatures used in the classic Skraup synthesis, it readily polymerizes into a dark, viscous material, significantly reducing the yield of the desired quinoline product.[10]

  • Side Reactions: The strong oxidizing and acidic environment can also cause degradation of the aniline starting material and the dihydroquinoline intermediate, contributing further to the formation of complex, tarry byproducts.[3]

Essentially, you are in a race against kinetics: you want the cyclization and oxidation to form quinoline to outcompete the polymerization of your key intermediate.

Q2: How can I effectively control the reaction's exotherm to prevent it from becoming uncontrollable?

A: Taming the violent nature of the Skraup synthesis is critical for both safety and yield. The key is to moderate the reaction rate.

  • Use of a Moderator: The most effective and widely adopted method is the addition of a moderating agent. Ferrous sulfate (FeSO₄) is the classic choice.[3][4][11] It is believed to function as an oxygen carrier, smoothing out the redox process and extending the reaction over a longer period, thus preventing a sudden, violent exotherm.[12] Boric acid has also been successfully used for the same purpose.[4][10]

  • Controlled Reagent Addition: The order and rate of reagent addition are paramount. Sulfuric acid should always be added slowly to the cooled mixture of aniline, glycerol, and the moderator (e.g., ferrous sulfate).[3][5] This ensures that the initial heat generated can be effectively dissipated. It is critical that the ferrous sulfate is added before the sulfuric acid to prevent the reaction from starting prematurely.[12]

  • Efficient Heat Dissipation: Ensure your reaction vessel is equipped with efficient overhead stirring and an external cooling bath (e.g., ice-water) during the acid addition phase. Good agitation prevents the formation of localized hotspots where runaway polymerization can initiate.[3]

Q3: What is the optimal temperature strategy to maximize my quinoline yield while minimizing tar?

A: There is no single "perfect" temperature, as it depends on the specific substrates. However, a multi-stage temperature profile is generally more effective than simply heating to a high temperature and holding.

  • Initial Low Temperature: Maintain a low temperature (e.g., below 10°C) during the addition of sulfuric acid to control the initial exotherm.

  • Gentle Initiation: After acid addition, heat the mixture gently to initiate the reaction. You will often observe the onset of an exothermic phase where the reaction mixture begins to boil without external heating. At this point, the external heat source should be removed immediately.[3]

  • Controlled Reflux: Once the initial vigorous phase subsides, reapply heat to maintain a controlled reflux for several hours to drive the reaction to completion.[3]

  • Avoid Overheating: Excessively high temperatures (often above 150-160°C) are a primary cause of tar formation due to accelerated polymerization of intermediates.[5][10] Careful monitoring and control are essential.

Q4: Does my choice of oxidizing agent influence tar formation?

A: Absolutely. The oxidizing agent is required for the final step: the aromatization of the 1,2-dihydroquinoline intermediate to quinoline.[5][7] The choice of agent has a significant impact on both reaction vigor and byproduct formation.

  • Nitrobenzene: This is the traditional oxidizing agent and often doubles as a solvent.[1][5] However, it leads to a very vigorous reaction.

  • Arsenic Acid (or Arsenic Pentoxide): Historically, this was used as a milder alternative to nitrobenzene, resulting in a less violent reaction and potentially less tar.[1][8][13] However, due to its extreme toxicity, it is rarely used today.

  • Iodine: Using iodine, often generated in situ, can be a much milder and more controllable method, leading to a cleaner reaction profile.[5]

  • "Green" Alternatives: Modern approaches have explored using microwave irradiation or ionic liquids, which can facilitate the reaction under milder conditions, sometimes without the need for a traditional external oxidant.[5][14]

Q5: My reaction produced a thick tar, but I believe my product is trapped within it. What is the most effective method for isolation?

A: Isolating the product from the tarry crude mixture is a common challenge. A multi-step purification process is typically required.

  • Dilution and Neutralization: After cooling, the reaction mixture should be carefully diluted with water. This is followed by slow neutralization with a concentrated base solution (e.g., sodium hydroxide). This step is highly exothermic and must be done with cooling. The goal is to precipitate the tarry byproducts and liberate the quinoline product as a free base.[5]

  • Steam Distillation: The most effective method for separating the volatile quinoline from the non-volatile tar is steam distillation.[3][5] The quinoline co-distills with the steam and can be collected in the receiving flask.

  • Solvent Extraction: The distillate, which will contain an emulsion or separate layer of quinoline, is then extracted with an appropriate organic solvent (e.g., dichloromethane or diethyl ether).

  • Final Purification: The extracted product can be further purified by drying the organic layer, removing the solvent under reduced pressure, and finally, vacuum distillation.

Troubleshooting Summary

ProblemProbable Cause(s)Recommended Solution(s)
Violent, Uncontrolled Reaction • Uncontrolled exotherm from glycerol dehydration.[9]• Lack of a moderating agent.• Add a moderator like ferrous sulfate (FeSO₄) or boric acid before heating.[3][4]• Add sulfuric acid slowly and with efficient cooling.[3]• Ensure vigorous stirring to dissipate heat.
Excessive Tar Formation • Polymerization of acrolein intermediate.[5][10]• Excessively high reaction temperatures.[10]• Harsh oxidizing conditions.• Maintain strict temperature control; avoid overheating.[5]• Use a moderator to control the reaction rate.[3]• Consider a milder oxidizing agent like iodine.[5]• Employ a multi-stage temperature profile.[10]
Low Product Yield • Loss of material to tar formation.• Incomplete reaction.• Difficult product isolation.• Implement all strategies to minimize tar.• Ensure sufficient reflux time after the initial exotherm subsides.[3]• Use steam distillation for efficient separation from tar.[5]

Optimized Protocol: Skraup Synthesis of Quinoline with Tar Minimization

This protocol incorporates the use of a moderator and controlled conditions to minimize tar formation.

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Nitrobenzene (or alternative oxidant)

  • Concentrated Sulfuric Acid (98%)

  • Sodium Hydroxide solution (for workup)

  • Dichloromethane (for extraction)

Procedure:

  • Charging the Reactor: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add aniline, glycerol, and ferrous sulfate heptahydrate.[3]

  • Acid Addition: Begin stirring the mixture and cool the flask in an ice-water bath. Slowly add the concentrated sulfuric acid through the dropping funnel. Maintain the internal temperature below 20°C throughout the addition. Rationale: This prevents premature, uncontrolled dehydration of glycerol and manages the initial exotherm.[3][5]

  • Reaction Initiation: Once the acid addition is complete, remove the ice bath. Gently heat the mixture using a heating mantle. Watch the reaction closely. As soon as the mixture begins to boil, immediately remove the heat source . The exothermic nature of the reaction should sustain the reflux for 30-60 minutes.[12] Rationale: Allowing the reaction's own exotherm to drive it prevents overheating and subsequent tar formation.

  • Completion: After the initial vigorous reaction has subsided, reapply heat and maintain a gentle reflux for an additional 3-5 hours to ensure the reaction goes to completion.[12]

  • Work-up and Isolation: a. Allow the reaction mixture to cool to below 100°C. Carefully pour the mixture onto crushed ice or into a large volume of cold water. b. Cool the diluted mixture in an ice bath and slowly neutralize by adding a concentrated solution of sodium hydroxide until the solution is strongly basic. This will precipitate tarry materials.[5] c. Set up for steam distillation. Steam distill the mixture until no more oily quinoline droplets are observed in the distillate.[3] d. Separate the quinoline layer from the aqueous distillate. Extract the aqueous layer 2-3 times with dichloromethane. e. Combine all organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. f. Purify the crude quinoline by vacuum distillation.

Workflow for Troubleshooting Tar Formation

This diagram outlines the logical steps for diagnosing and solving issues with tar formation in the Skraup synthesis.

Skraup_Troubleshooting start_node High Tar Formation Observed decision_node1 Was a moderator (e.g., FeSO4) used? start_node->decision_node1 Begin Troubleshooting decision_node decision_node process_node process_node solution_node solution_node process_node1 Incorporate FeSO4 or Boric Acid into the initial reaction mixture. decision_node1->process_node1 No decision_node2 How was H2SO4 added? decision_node1->decision_node2 Yes solution_node1 Controlled Rate process_node1->solution_node1 Reduces reaction vigor process_node2 Implement slow, dropwise addition of H2SO4 with efficient cooling (ice bath). decision_node2->process_node2 Quickly / Hot decision_node3 What was the heating profile? decision_node2->decision_node3 Slowly / Cold solution_node2 Managed Exotherm process_node2->solution_node2 Controls initial exotherm process_node3 Heat gently to initiate, remove heat during exotherm, then reflux moderately. Avoid excessive temperatures. decision_node3->process_node3 Rapid / High Temp decision_node4 Which oxidizing agent was used? decision_node3->decision_node4 Controlled solution_node3 Reduced Polymerization process_node3->solution_node3 Prevents polymerization process_node4 Consider milder alternatives (e.g., Iodine) or modern 'green' methods. decision_node4->process_node4 Harsh (e.g., Nitrobenzene) solution_node_final Tar minimized. Focus on purification. decision_node4->solution_node_final Mild solution_node4 Less Degradation process_node4->solution_node4 Cleaner reaction

Caption: Troubleshooting workflow for minimizing tar in Skraup synthesis.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Wikipedia. Skraup reaction. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • MDPI. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. [Link]

  • NROChemistry. Skraup Reaction. [Link]

  • SlidePlayer. Preparation and Properties of Quinoline. [Link]

  • Organic Syntheses. QUINOLINE. [Link]

  • PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]

  • ResearchGate. The Skraup Synthesis of Quinolines. [Link]

  • National Institutes of Health (NIH). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • ACS Publications. A MODIFICATION OF THE SKRAUP SYNTHESIS OF QUINOLINE. [Link]

  • Science Madness. My attempt at the Skraup quinoline synthesis. [Link]

  • Vive Chemistry. Skraup's Synthesis. [Link]

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Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for the efficient synthesis of quinoline and its derivatives. Quinolines are a critical structural motif in a vast array of pharmaceuticals and functional materials, making their efficient synthesis a key focus in organic chemistry.[1][2][3][4]

This resource will delve into the nuances of catalyst choice for common quinoline synthesis reactions, address frequently encountered experimental issues, and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary quinoline synthesis methods, and what are the general catalyst considerations for each?

A1: Several classic named reactions are the cornerstones of quinoline synthesis, each with distinct catalytic requirements.

  • Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5][6] It is highly versatile and can be catalyzed by both Brønsted and Lewis acids (e.g., p-toluenesulfonic acid, trifluoroacetic acid, zinc chloride) or bases (e.g., potassium hydroxide, sodium hydroxide).[5][7][8] The choice between an acid or base catalyst is highly dependent on the reactivity of the substrates.[7]

  • Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[9] It is typically catalyzed by strong Brønsted acids (e.g., sulfuric acid, perchloric acid) or Lewis acids (e.g., tin tetrachloride, scandium(III) triflate).[9][10]

  • Skraup Synthesis: A classic method that uses aniline, glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline.[11][12] The sulfuric acid acts as both a catalyst and a dehydrating agent.[13] Due to its highly exothermic nature, moderators like ferrous sulfate are often added.[11][13]

  • Combes Quinoline Synthesis: This synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[14][15] Concentrated sulfuric acid is a common catalyst, though polyphosphoric acid (PPA) can also be an effective dehydrating agent and catalyst.[14][16][17]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my quinoline synthesis?

A2: The decision between a homogeneous and a heterogeneous catalyst involves a trade-off between activity, selectivity, and practical considerations like catalyst recovery and reuse.

  • Homogeneous Catalysts (e.g., H₂SO₄, p-TsOH, ZnCl₂) are in the same phase as the reactants, often leading to high activity and selectivity due to excellent contact with the reacting molecules. However, their separation from the reaction mixture can be challenging, leading to potential product contamination and catalyst loss.

  • Heterogeneous Catalysts (e.g., zeolites, metal-organic frameworks (MOFs), sulfated zirconia) exist in a different phase from the reactants.[18][19] Their primary advantage is ease of separation (e.g., by filtration) and reusability, which is crucial for green chemistry and industrial applications.[3][19] While they can sometimes exhibit lower activity compared to their homogeneous counterparts, recent advancements in materials like nanocatalysts are bridging this gap by offering high surface area and activity.[3][20]

Q3: What are the benefits of using nanocatalysts in quinoline synthesis?

A3: Nanocatalysts offer several compelling advantages over traditional catalytic systems, primarily due to their high surface-area-to-volume ratio.[3][21] This leads to:

  • Enhanced Catalytic Activity: A larger surface area provides more active sites for the reaction to occur, often resulting in faster reaction rates and higher yields.[21]

  • Milder Reaction Conditions: The high activity of nanocatalysts can enable reactions to proceed under less harsh conditions (e.g., lower temperatures), which can improve selectivity and reduce byproduct formation.[3]

  • Improved Reusability: Many nanocatalysts are designed for easy recovery and can be reused multiple times without a significant loss in activity, making them a more sustainable and cost-effective option.[3]

  • Greater Selectivity: The unique electronic and surface properties of nanocatalysts can lead to improved selectivity for the desired quinoline isomer.[20]

Troubleshooting Guide

Issue 1: Low or No Yield in Friedländer Synthesis

Q: I'm attempting a Friedländer synthesis, but my yield is disappointingly low. What are the likely causes and how can I fix this?

A: Low yields in the Friedländer synthesis are a common issue and can often be traced back to a few key factors.[7][22]

Potential Cause Explanation & Troubleshooting Steps
Inappropriate Catalyst The choice of acid or base catalyst is critical and depends on the specific substrates.[7] For less reactive starting materials, a stronger acid like sulfuric acid or a Lewis acid like zinc chloride may be necessary.[7] For more reactive substrates, a milder acid like p-toluenesulfonic acid or even basic conditions might be sufficient and can help prevent side reactions.[7]
Suboptimal Reaction Temperature This reaction often requires heating to proceed at a reasonable rate. However, excessive temperatures can lead to the decomposition of starting materials or products, or promote side reactions.[7] It is crucial to empirically determine the optimal temperature for your specific reaction.
Poor Substrate Reactivity Steric hindrance or electron-withdrawing groups on either the 2-aminoaryl carbonyl compound or the methylene-containing reactant can significantly reduce reactivity.[7] In such cases, using a more active catalyst or higher reaction temperatures may be necessary.
Aldol Self-Condensation A major side reaction, especially under basic conditions, is the self-condensation of the ketone reactant.[7] This can be minimized by slowly adding the ketone to the reaction mixture or by using a less basic catalyst.
Solvent Effects The polarity of the solvent can influence the solubility of the reactants and the rate of the reaction.[18] Experimenting with different solvents of varying polarity may be necessary to find the optimal conditions.
Issue 2: Tar Formation in the Doebner-von Miller Reaction

Q: My Doebner-von Miller reaction is producing a significant amount of dark, tarry byproduct, making product isolation a nightmare. What's causing this and how can I prevent it?

A: Tar formation is a well-known challenge in the Doebner-von Miller reaction, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[10]

Here are some strategies to mitigate this issue:

  • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help control the exothermic nature of the reaction and minimize polymerization.[10]

  • In Situ Generation of the Carbonyl Compound: When the α,β-unsaturated carbonyl is prepared in situ from two carbonyl compounds (the Beyer method), controlling the rate of its formation can reduce polymerization.[9]

  • Temperature Control: While the reaction requires heat, excessive temperatures can accelerate tar formation.[10] Careful monitoring and control of the reaction temperature are essential.

  • Catalyst Choice: The type and concentration of the acid catalyst are critical.[10] While a strong acid is needed, using an excessively high concentration can promote polymerization. Experimenting with different Lewis and Brønsted acids can help identify the optimal catalyst for your specific substrates.[9][10]

Issue 3: Poor Regioselectivity with Unsymmetrical Ketones

Q: I'm using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of regioisomers. How can I improve the regioselectivity?

A: Achieving high regioselectivity with unsymmetrical ketones is a common challenge in quinoline synthesis.[8][23][24] The outcome is influenced by a combination of electronic effects, steric hindrance, and reaction conditions.[24]

Here are some approaches to control regioselectivity:

  • Directing Groups: Introducing a directing group, such as a phosphonate group, at one of the α-carbons of the ketone can provide excellent control over the regioselectivity of the annulation.[23]

  • Catalyst Selection: The choice of catalyst can significantly influence the regiochemical outcome.[24] Some catalysts may favor the formation of one isomer over the other due to steric or electronic interactions in the transition state.

  • Reaction Conditions: Varying the reaction temperature and solvent can also impact the ratio of regioisomers.

Issue 4: Catalyst Deactivation

Q: My heterogeneous catalyst is losing activity after a few runs. What are the common causes of deactivation and how can I prevent it?

A: Catalyst deactivation is a critical issue in heterogeneous catalysis and can be caused by several factors.[25]

  • Poisoning: Certain functional groups in the reactants, products, or impurities can strongly adsorb to the active sites of the catalyst, blocking them from participating in the reaction.

  • Sintering: At high temperatures, the small metal particles of a supported catalyst can migrate and agglomerate into larger particles, reducing the active surface area.[25]

  • Fouling: The deposition of carbonaceous materials (coke) or other byproducts on the catalyst surface can block pores and active sites.

  • Leaching: The active catalytic species can dissolve into the reaction medium, leading to a loss of activity.

To address catalyst deactivation, consider the following:

  • Purify Reactants: Ensure that your starting materials are free of impurities that could act as catalyst poisons.

  • Optimize Reaction Temperature: Operate at the lowest effective temperature to minimize sintering and coking.

  • Catalyst Regeneration: Depending on the nature of the deactivation, it may be possible to regenerate the catalyst. For example, coked catalysts can sometimes be regenerated by controlled oxidation.

  • Choose a More Robust Catalyst: Some catalyst supports and active metals are more resistant to deactivation under specific reaction conditions.

Key Experimental Protocols & Workflows

Workflow for Catalyst Screening in Friedländer Synthesis

This workflow provides a systematic approach to identifying the optimal catalyst for a new Friedländer synthesis.

Catalyst_Screening_Workflow cluster_0 Phase 1: Initial Catalyst Type Screening cluster_1 Phase 2: Optimization of Promising Catalyst(s) A Define Substrates: 2-Aminoaryl Carbonyl & Methylene Compound B Select a Panel of Catalysts: - Brønsted Acids (p-TsOH, H₂SO₄) - Lewis Acids (ZnCl₂, Sc(OTf)₃) - Bases (KOH, KOtBu) A->B C Run Small-Scale Parallel Reactions (Standardized Conditions) B->C D Analyze Yield & Purity (TLC, LC-MS) C->D E Select Best Performing Catalyst Type(s) D->E Identify Promising Catalyst Class F Optimize Catalyst Loading E->F G Optimize Reaction Temperature F->G H Optimize Solvent G->H I Confirm Optimal Conditions & Scale-Up H->I

Caption: A systematic workflow for selecting and optimizing a catalyst for the Friedländer quinoline synthesis.

General Protocol for a Heterogeneous Catalyzed Quinoline Synthesis

This protocol outlines the general steps for performing a quinoline synthesis using a recoverable solid catalyst.

  • Catalyst Preparation: Activate the heterogeneous catalyst according to the manufacturer's instructions (e.g., by heating under vacuum).

  • Reaction Setup: In a suitable reaction vessel, combine the aniline derivative, the carbonyl compound, and the solvent.

  • Catalyst Addition: Add the activated heterogeneous catalyst to the reaction mixture.

  • Reaction: Heat the mixture to the predetermined optimal temperature with vigorous stirring to ensure good contact between the reactants and the catalyst.

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Catalyst Recovery: Upon completion of the reaction, cool the mixture to room temperature and separate the catalyst by filtration or centrifugation.

  • Workup and Purification: Wash the recovered catalyst with a suitable solvent and dry it for future use. Process the filtrate to isolate and purify the desired quinoline product.

Decision Tree for Troubleshooting Low Yield

This decision tree can guide your troubleshooting process when faced with a low-yielding quinoline synthesis.

Low_Yield_Troubleshooting start Low Yield Observed q1 Is any product formed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are there significant byproducts? a1_yes->q2 action3 Check starting material purity. Verify catalyst activity. Increase temperature and/or catalyst loading. a1_no->action3 a2_yes Yes q2->a2_yes a2_no No q2->a2_no action1 Identify byproducts (NMR, MS). Adjust conditions to minimize (e.g., lower temp, change catalyst). a2_yes->action1 action2 Reaction may be too slow. Increase temperature, catalyst loading, or switch to a more active catalyst. a2_no->action2

Caption: A decision-making guide for troubleshooting low-yield quinoline synthesis reactions.

References

  • Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Friedländer synthesis. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Marsault, E., & Peterson, M. L. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(25), 9575–9578. [Link]

  • Huang, C., Li, A., Wang, Z., Wang, X., & Zhang, Q. (2017). Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts. RSC Advances, 7(83), 52695-52703. [Link]

  • Kumar, A., Sharma, S., & Kumar, V. (2024). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. Scientific Reports, 14(1), 1-13. [Link]

  • Slideshare. (2023, October 2). Advance organic chemistry 1 ; Doebner Miller reaction. [Link]

  • Slideshare. (2023, April 2). synthesis of quinoline derivatives and its applications. [Link]

  • Huang, C., Li, A., Wang, Z., Wang, X., & Zhang, Q. (2017). Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts. RSC Advances, 7(83), 52695-52703. [Link]

  • YouTube. (2026, January 10). Skraup Quinoline Synthesis: Mechanism, Reagents, and Examples #education #chemistry #neet. [Link]

  • Química Organica.org. (n.d.). Combes synthesis of quinolines. [Link]

  • Sharma, P., & Kumar, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20686-20710. [Link]

  • Bentham Science. (2024, June 24). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. [Link]

  • ResearchGate. (n.d.). Reaction mechanism of the Skraup quinoline synthesis. [Link]

  • Stohl, F. V. (1987). Causes of catalyst deactivation during quinoline hydrodenitrogenation. [Conference]. OSTI.GOV. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

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  • PubMed Central. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. [Link]

  • Combes Quinoline Synthesis. (n.d.). [Link]

  • ResearchGate. (n.d.). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. [Link]

  • Amanote Research. (n.d.). (PDF) Heterogeneous Catalytic Synthesis of Quinoline. [Link]

  • Marco, J. L., & de la Cuesta, E. F. (1995). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 60(19), 6092–6100. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • ACS Omega. (2024, October 13). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]

  • PMC. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • ResearchGate. (2025, August 6). Regioselectivity of Friedländer Quinoline Syntheses. [Link]

  • ResearchGate. (n.d.). Comparison between heterogeneous, homogeneous, and nanocatalyst. [Link]

  • PMC. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. [Link]

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  • PMC. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

  • American Chemical Society. (2026, January 9). Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives. [Link]

  • ResearchGate. (2025, August 10). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. [Link]

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Technical Support Center: Scaling Up the Production of Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate (CAS No. 1799420-91-9). As a complex pharmaceutical intermediate, scaling its production from the laboratory bench to pilot or commercial scale introduces significant challenges that can impact yield, purity, and safety.[1] This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions to navigate these complexities effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to consider before and during the scale-up process.

Q1: What are the primary challenges I should anticipate when scaling up the synthesis of a complex quinoline derivative like this?

A1: Scaling up is rarely a linear process.[2] The primary challenges stem from physical and chemical principles that behave differently in large-scale reactors compared to laboratory glassware.[3] Key issues include:

  • Heat Transfer Limitations: Industrial reactors have a much lower surface-area-to-volume ratio, making it difficult to dissipate heat from exothermic reactions (like nitrations or some cyclizations) or to heat the vessel evenly.[4] This can lead to localized "hot spots," causing thermal degradation of your product and the formation of new, scale-dependent impurities.[2]

  • Mixing Inefficiency: What is easily homogenized with a small magnetic stir bar becomes a significant mass transfer problem at scale.[3] Inefficient mixing can lead to localized areas of high reactant concentration, promoting side reactions and reducing overall yield.[4]

  • Changes in Impurity Profiles: Minor side reactions that were negligible at the gram scale can become major sources of contamination in a 100 kg batch due to longer reaction times or the aforementioned heat and mass transfer issues.[2][3]

  • Raw Material Consistency: The impact of minor variations in the purity of starting materials is amplified at a larger scale, potentially affecting reaction kinetics and impurity profiles.[4][5]

Q2: What are the most common synthetic routes for building the core quinoline scaffold, and what are their trade-offs for large-scale production?

A2: Several classical methods are used for quinoline synthesis, each with distinct advantages and disadvantages for industrial applications.[6]

  • Skraup Synthesis: Involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent. While it uses cheap starting materials, it is notoriously vigorous and exothermic, posing significant safety and control challenges at scale.[7][8] Modifications using moderators like ferrous sulfate are often necessary to tame the reaction.[9]

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis using α,β-unsaturated aldehydes or ketones. It is also prone to strong exotherms and tar formation, requiring careful control.[10][11]

  • Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. It is often preferred for industrial scale-up because it typically proceeds under milder conditions (acid or base catalysis) and offers better control over regioselectivity, leading to cleaner reaction profiles.[11][12]

  • Combes Synthesis: Involves the reaction of anilines with β-diketones.[12] This method is robust but often requires strong acid catalysis and high temperatures for the final cyclization step.[13]

For a polysubstituted target like this compound, a Friedländer-type approach is often a strong candidate due to its versatility and more manageable reaction conditions.

Q3: What are the critical safety considerations for handling a highly halogenated, fluorine-containing compound?

A3: Safety is paramount. For this class of compounds, you must consider:

  • Toxicity of Fluoroquinolones: The fluoroquinolone scaffold is present in many antibiotics. While your specific intermediate is not a final drug, it is prudent to handle it with care, as related compounds are known to have potential health risks.[14] Always consult the Safety Data Sheet (SDS) and handle the compound in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.

  • Hazards of Brominating Agents: Reagents used for bromination, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS), are highly corrosive, toxic, and strong oxidizers. Ensure engineering controls are in place to handle these reagents safely, especially at scale. This includes closed-system transfers and scrubbers for off-gassing.

  • Environmental, Health, and Safety (EHS) Compliance: Scaling up requires adherence to strict environmental and safety regulations.[2] This includes proper waste disposal protocols for halogenated organic compounds and risk assessments like a Hazard and Operability (HAZOP) study before conducting large-scale runs.

Part 2: Troubleshooting Guide

This guide is structured to provide direct answers and actionable solutions to specific problems you may encounter during your experiments.

Category 1: Reaction & Synthesis Issues

Q1: My reaction yield is consistently low, or the conversion is incomplete. What factors should I investigate?

A1: Low yields are a common issue that can often be traced back to fundamental reaction parameters.[10]

  • Purity of Starting Materials: Impurities in your aniline or carbonyl starting materials can act as catalyst poisons or participate in side reactions.[10] Action: Re-purify starting materials and confirm their identity and purity (>98%) via NMR or LC-MS before use.

  • Catalyst Activity: If your synthesis (e.g., a Friedländer cyclization) uses a catalyst, ensure it is fresh and active. Many catalysts are sensitive to air and moisture.[10] Action: Use a freshly opened bottle of catalyst or dry it according to established procedures. Consider screening different acid or base catalysts, as efficiency can be substrate-dependent.[13]

  • Temperature Control: Many quinoline syntheses, particularly the cyclization step, are highly temperature-dependent.[13] Too low a temperature will result in an incomplete reaction, while too high a temperature can cause decomposition.[13] Action: Calibrate your temperature probes.[4] Perform small-scale optimization studies to find the ideal temperature profile for your specific substrate.

  • Water Removal: Cyclodehydration steps, common in reactions like the Friedländer synthesis, are equilibrium-driven.[10] Action: If applicable, use a Dean-Stark apparatus or run the reaction in the presence of a desiccant like molecular sieves to remove water and drive the reaction to completion.

Q2: I am observing significant tar formation or dark-colored byproducts. How can I minimize this?

A2: Tar formation is a classic problem in acid-catalyzed reactions like the Skraup or Doebner-von Miller syntheses, resulting from polymerization of reactants or intermediates under harsh conditions.[7]

  • Moderating the Reaction: The reaction may be too vigorous. Action: For Skraup-type reactions, add a moderator like ferrous sulfate (FeSO₄) to make the reaction less violent.[7] For other reactions, consider slower, portion-wise addition of the acid catalyst or one of the reactants to control the exotherm.[4]

  • Temperature Optimization: Excessively high temperatures promote charring.[7] Action: Avoid aggressive heating. Gently heat the reaction to initiate it, and then maintain control using an appropriate cooling bath to manage the exothermic phase.

  • Solvent Choice: Running the reaction neat can exacerbate polymerization. Action: Use a high-boiling, inert solvent like Dowtherm A or mineral oil to help dissipate heat and maintain a more consistent temperature profile.[13]

Q3: The bromination step is giving me a mixture of products (e.g., mono-, di-, and tri-brominated species) or incorrect regioselectivity. How can I improve this?

A3: Achieving selective bromination on an electron-rich quinoline ring requires precise control over reaction conditions.[15][16]

  • Choice of Brominating Agent: Molecular bromine (Br₂) in an aggressive solvent is often too reactive and unselective. Action: Switch to a milder brominating agent like N-Bromosuccinimide (NBS). The choice of initiator (e.g., light or a radical initiator like AIBN) can also influence the reaction pathway.

  • Stoichiometry and Addition: Adding the brominating agent all at once can create localized areas of high concentration, leading to over-bromination. Action: Use a syringe pump for slow, controlled addition of the brominating agent (dissolved in the reaction solvent) to the reaction mixture. Carefully control the stoichiometry to favor the desired dibromo product.

  • Solvent and Temperature: The solvent polarity can significantly influence the reactivity of the brominating agent. Action: Experiment with different solvents. Less polar solvents like CCl₄ or CHCl₃ can sometimes offer better selectivity than more polar ones.[17] Running the reaction at a lower temperature will generally slow down the reaction and improve selectivity.

Category 2: Scale-Up & Purification Issues

Q4: The reaction worked perfectly on a 1g scale, but my yield dropped by 40% on a 100g scale. What happened?

A4: This is a classic scale-up problem, almost always related to mass and heat transfer.[4]

  • Inefficient Mixing: A magnetic stir bar is ineffective in a large round-bottom flask, let alone a reactor. Action: Switch to overhead mechanical stirring.[4] Use an appropriately sized and shaped impeller (e.g., pitched-blade turbine) to ensure the entire reaction volume is homogeneous. Baffles in a jacketed reactor are critical for preventing vortexing and promoting top-to-bottom mixing.

  • Poor Heat Transfer: As discussed in the FAQs, the inability to remove heat efficiently is a major culprit.[2][4] An uncontrolled temperature spike, even for a few minutes, can ruin a batch. Action: Use a jacketed reactor with a circulating temperature control unit. Monitor both the jacket temperature and the internal batch temperature. For highly exothermic steps, use a semi-batch approach: add one reactant slowly to the other to keep the rate of heat generation below the rate of heat removal.[4]

Q5: I am seeing new impurities in my scaled-up batch that were not present in the lab-scale run. Where are they coming from?

A5: New impurities at scale are typically formed because the "hidden variables" of a reaction have changed.[3]

  • Thermal Gradients: "Hot spots" near the reactor wall can cause localized decomposition of your starting material, intermediate, or product, leading to new degradation products.[2][3] Action: Improve mixing and heat transfer as described above.

  • Increased Reaction Time: Sometimes, large-scale reactions are run for longer periods to ensure full conversion. This extended time can allow slower-forming side products to accumulate to detectable levels. Action: Profile the reaction over time using HPLC or UPLC. Determine the point of optimal product formation and quench the reaction promptly, even if a small amount of starting material remains, as it may be easier to remove than the new impurity.

Q6: My product is difficult to purify. Standard crystallization is not working well, and chromatography is not feasible for a 50 kg batch. What are my options?

A6: Large-scale purification requires a different strategic approach than in the lab.[18][19]

  • Crystallization Optimization: "Not working well" can mean many things.

    • If the product "oils out": This happens when the solution becomes supersaturated at a temperature above the product's melting point in that solvent system. Action: Use a larger volume of solvent, switch to a solvent in which the product is less soluble, or try an anti-solvent crystallization.

    • If purity is poor: The impurity may be co-crystallizing with the product. Action: Try a different crystallization solvent or a multi-step purification. A common technique is to first perform a "dirty" crystallization to remove the bulk of impurities, followed by a second, more careful recrystallization from a different solvent system to achieve final purity. Process Analytical Technology (PAT) can be used to better understand and control the crystallization process.[20]

  • Alternative Purification Methods:

    • Slurry Wash: If the product is a solid, washing the crude material with a solvent in which the impurities are soluble but the product is not can be a highly effective and scalable purification step.

    • Supercritical Fluid Extraction (SFE): This emerging technology uses supercritical fluids like CO₂ as the extraction medium and can offer high selectivity and efficiency for certain compounds.[20]

    • Thin-Film Evaporation: For removing high-boiling solvents or non-volatile impurities, this technique can be more efficient and gentler than traditional distillation at scale.[18]

Part 3: Diagrams & Data
Visualizations

dot digraph "Scale-Up Workflow" { graph [fontname="Arial", fontsize=12, rankdir="LR"]; node [fontname="Arial", fontsize=11, shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_0" { label = "Synthesis & Work-Up"; bgcolor="#E8F0FE"; "Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Synthesis" [tooltip="Core quinoline formation, bromination, and side-chain addition"]; "Quench" [tooltip="Stopping the reaction"]; "WorkUp" [label="Aqueous Work-Up\n& Extraction", tooltip="Phase separation to remove inorganic salts and water-soluble impurities"]; "Start" -> "Synthesis" -> "Quench" -> "WorkUp"; }

subgraph "cluster_1" { label = "Purification & Isolation"; bgcolor="#E6F4EA"; "SolventSwap" [label="Solvent Swap"]; "Crystallization"; "FiltrationDrying" [label="Filtration & Drying"]; "WorkUp" -> "SolventSwap" -> "Crystallization" -> "FiltrationDrying"; }

subgraph "cluster_2" { label = "Quality Control"; bgcolor="#FEF7E0"; "Analysis" [label="QC Analysis\n(HPLC, NMR, MS)", shape=parallelogram, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "FinalProduct" [label="Final Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "FiltrationDrying" -> "Analysis" -> "FinalProduct"; } } .dot Caption: High-level workflow for the synthesis and purification of the target intermediate.

dot digraph "Troubleshooting_Low_Yield" { graph [fontname="Arial", fontsize=12]; node [fontname="Arial", fontsize=11, shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"LowYield" [label="Problem:\nLow Reaction Yield", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "CheckPurity" [label="Check Starting\nMaterial Purity?"]; "CheckConditions" [label="Review Reaction\nConditions?"]; "CheckWorkup" [label="Investigate Work-up\n& Purification?"];

"LowYield" -> "CheckPurity"; "LowYield" -> "CheckConditions"; "LowYield" -> "CheckWorkup";

"PurityImpure" [label="Impure.\nAction: Re-purify or\nre-source reagents.", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "CheckPurity" -> "PurityImpure";

"TempIssue" [label="Temperature incorrect?\nAction: Calibrate probe &\noptimize profile."]; "CatalystIssue" [label="Catalyst inactive?\nAction: Use fresh catalyst."]; "TimeIssue" [label="Time insufficient?\nAction: Monitor by HPLC\nto find optimal time."]; "CheckConditions" -> "TempIssue"; "CheckConditions" -> "CatalystIssue"; "CheckConditions" -> "TimeIssue";

"ExtractionLoss" [label="Product loss during\nextraction?\nAction: Check pH, perform\nmass balance."]; "PurificationLoss" [label="Loss during\ncrystallization?\nAction: Analyze mother liquor,\noptimize solvent/anti-solvent."]; "CheckWorkup" -> "ExtractionLoss"; "CheckWorkup" -> "PurificationLoss"; } .dot Caption: A decision tree for troubleshooting low reaction yields.

Data Tables

Table 1: Illustrative Reaction Parameters for Key Synthesis Steps

StepReaction TypeKey ReagentsTypical SolventTemperature (°C)Key Considerations
1 Friedländer Annulation2-amino-aryl ketone, Methyl acetoacetateEthanol, Toluene80 - 120Acid or base catalysis; potential need for water removal.
2 DibrominationQuinolone Intermediate, NBSAcetonitrile, CCl₄25 - 80Controlled addition of NBS is critical for selectivity.[17]
3 Side-chain AdditionDibromo-fluoroquinoline, Reagent for acetate groupDMF, THF0 - 50Base-mediated reaction; moisture sensitivity.

Note: This data is illustrative and based on general principles of quinoline synthesis. Specific parameters must be optimized for the target molecule.

Part 4: Experimental Protocols (Illustrative)

The following protocols are generalized examples for the synthesis of a substituted quinoline. They must be adapted and optimized for the specific target molecule.

Protocol 1: Friedländer-Type Synthesis of Quinolone Core

This protocol outlines the synthesis of a 2-methyl-4-oxo-quinoline derivative, a common precursor structure.

  • Reactor Setup: In a jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and temperature probe, charge the 2-amino-aryl ketone (1.0 equiv) and a suitable solvent (e.g., ethanol).

  • Reagent Addition: Add the active methylene compound (e.g., ethyl acetoacetate, 1.1 equiv) and the catalyst (e.g., p-toluenesulfonic acid, 0.1 equiv).

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure and proceed with purification.[7]

Protocol 2: Large-Scale Purification by Recrystallization
  • Dissolution: Transfer the crude solid product to a clean, appropriately sized reactor. Add a calculated amount of a suitable solvent (e.g., ethyl acetate, isopropanol) and heat the mixture with stirring until all solids dissolve.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a filter aid like Celite to obtain a clear solution.

  • Controlled Cooling: Cool the solution slowly and in a controlled manner. A slow cooling rate promotes the formation of larger, purer crystals. For example, cool from 80°C to 20°C over 4-6 hours.

  • Slurry Aging: Hold the resulting slurry at the final temperature (e.g., 0-5°C) for several hours to maximize yield.

  • Isolation: Filter the solid product using a Nutsche filter or centrifuge.

  • Washing: Wash the filter cake with a small amount of cold, fresh solvent to remove residual mother liquor.

  • Drying: Dry the product in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

References
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  • Borah, R., et al. (2018). Ruthenium‐Catalyzed Synthesis of α‐Alkylated Ketones and Quinolines in an Aqueous Medium via a Hydrogen‐Borrowing Strategy Using Ketones and Alcohols.
  • Pharma Sources. Why Pharmaceutical Intermediates Are Crucial for Drug Development and Manufacturing?. Pharma Sources Insights.
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  • Journal of Chemical and Pharmaceutical Research. Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. JOCPR.
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  • World Pharma Today. Overcoming Challenges in Scale-Up Production. World Pharma Today.
  • Canadian Journal of Research. (1949). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Canadian Science Publishing.
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  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
  • McGlone, T., et al. (2020). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC - NIH.
  • Drug Development and Delivery. Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery.
  • ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • ResearchGate. (2018). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).
  • YouTube. (2024). Making quinoline - the Skraup synthesis. NileRed.
  • BLD Pharm. This compound.
  • ACS Publications. (2021). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • MDPI. (2023).
  • ResearchGate. Large-scale purification of pharmaceutical-grade plasmid DNA using tangential flow filtration and multi-step chromatography.
  • PharmaCompass.
  • Indian Journal of Chemistry. (2025). 2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies. Indian Journal of Chemistry.
  • ChemNet. METHYL 2-(3,8-DIBROMO-5-FLUOROQUINOLIN-6-YL)
  • Prasath, R., et al. (2011). 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone. PMC.
  • Journal of the American Chemical Society. (1904). Syntheses of Derivatives of Quinoline.
  • Der Pharma Chemica. (2012).
  • MDPI. (2019). Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
  • NIH. Methyl 2-(5-bromo-2-methylnaphtho[2,1-b]furan-1-yl)
  • U.S. Food and Drug Administration. (2016). FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics due to disabling side effects. FDA.

Sources

Technical Support Center: Analytical Method Development for Quinoline Impurities

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the robust development of analytical methods for quinoline-related impurities. Quinoline, a heterocyclic aromatic compound, forms the structural backbone of numerous active pharmaceutical ingredients (APIs).[1][2][3] Its synthesis and degradation can give rise to a variety of impurities that must be meticulously controlled to ensure drug safety and efficacy.[4][5]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide not just procedural steps, but the underlying scientific rationale to empower you, our fellow scientists, to develop and validate sensitive, specific, and reliable analytical methods.

Part 1: The Regulatory Foundation: Why We Test

Before any method development begins, it's critical to understand the regulatory landscape that defines the goalposts for our work. The International Council for Harmonisation (ICH) provides the primary guidelines for impurity control.[6]

FAQ 1: What are the primary regulatory guidelines I should follow for controlling impurities?

The foundational guidelines are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products.[6][7][8] These documents outline the thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[4][9]

  • Reporting Threshold : The level above which an impurity must be reported in a regulatory submission.[9][10][11]

  • Identification Threshold : The level above which the structure of an impurity must be determined.[6][10]

  • Qualification Threshold : The level above which an impurity's biological safety must be established.[9][10]

FAQ 2: Can you summarize the ICH Q3A thresholds for impurities in a drug substance?

Certainly. The thresholds are directly linked to the maximum daily dose of the API. This risk-based approach ensures that patient exposure remains within safe limits.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day total intake (whichever is lower)0.15% or 1.0 mg/day total intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Data sourced from ICH Harmonised Tripartite Guideline Q3A(R2).[9][12]

Part 2: Core Method Development & Strategy

With the regulatory targets established, we can now focus on building a method capable of achieving them. A well-designed High-Performance Liquid Chromatography (HPLC) method is the workhorse for impurity analysis.

FAQ 3: Where do I begin when developing a stability-indicating HPLC method for quinoline impurities?

The goal is to develop a method that separates the API from all potential process impurities and degradation products. This is known as a "stability-indicating" method. The process is iterative, starting with foundational knowledge and moving toward fine-tuned optimization.

The diagram below illustrates a typical workflow. Understanding the physicochemical properties of your quinoline-based API is the critical first step. Quinoline is a weak base with a pKa of its conjugate acid around 4.9, and it is an aromatic, planar molecule.[13] This information directly informs the initial choice of mobile phase pH and column chemistry.

Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte_Info 1. Review API Properties (pKa, logP, UV spectra) Column_Select 2. Select Initial Column (e.g., C18, Phenyl-Hexyl) Analyte_Info->Column_Select Mobile_Phase 3. Select Mobile Phase (ACN/MeOH, Buffer pH) Column_Select->Mobile_Phase Gradient_Run 4. Perform Generic Gradient (e.g., 5-95% B in 30 min) Mobile_Phase->Gradient_Run Forced_Deg 5. Run Forced Degradation Samples Gradient_Run->Forced_Deg Eval_Res 6. Evaluate Resolution (Rs) (API vs. Impurities) Forced_Deg->Eval_Res Adjust_Params 7. Adjust Parameters (Gradient, pH, Temp, Flow) Eval_Res->Adjust_Params Rs < 1.5? Final_Method 8. Finalize Method Conditions Eval_Res->Final_Method Rs ≥ 1.5 Adjust_Params->Eval_Res Iterate Validation 9. Validate per ICH Q2(R1) (Specificity, Linearity, LOD/LOQ, Accuracy, Precision) Final_Method->Validation Troubleshooting_Resolution Start Poor Resolution (Rs < 1.5) Between API and Impurity Q1 Is the gradient slope too steep? Start->Q1 A1_Yes Decrease gradient slope (e.g., 0.5%/min) Q1->A1_Yes Yes Q2 Is mobile phase composition optimal? Q1->Q2 No End Resolution Improved (Rs ≥ 1.5) A1_Yes->End A2_Yes Change organic solvent (ACN to MeOH or vice-versa) Q2->A2_Yes No Q3 Is column chemistry providing enough selectivity? Q2->Q3 Yes A2_Yes->End A3_Yes Switch column phase (e.g., C18 to Phenyl or F5) Q3->A3_Yes No Q3->End Yes A3_Yes->End

Caption: Decision tree for improving chromatographic resolution.

  • Strategy 1: Modify the Gradient (Affects k and α) : The easiest first step. Decrease the gradient slope (e.g., from 5-95% over 30 min to 5-95% over 60 min). This gives more time for peaks to separate.

  • Strategy 2: Change Organic Modifier (Affects α) : If you are using Acetonitrile, try Methanol, or vice-versa. They have different solvent strengths and interaction mechanisms (ACN is aprotic, MeOH is protic), which can dramatically alter selectivity. [14]* Strategy 3: Change Column Chemistry (Affects α) : This is the most powerful way to change selectivity. If a C18 column isn't working, the different pi-pi interactions offered by a Phenyl-Hexyl or F5 column can provide the necessary resolution for aromatic, heterocyclic compounds like quinolines. [14]* Strategy 4: Adjust pH (Affects k and α) : Small changes in pH can alter the ionization state of impurities, changing their retention time relative to the API.

FAQ 7: What are the best practices for identifying unknown impurities detected above the identification threshold?

When an unknown impurity exceeds the threshold defined by ICH Q3A, its structure must be elucidated. [4][10]The gold standard for this is Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Develop an MS-Compatible Method : Your initial method might use non-volatile buffers like phosphate. You will need to switch to a volatile mobile phase system, such as one using formic acid, acetic acid, or ammonium formate/acetate. [15]2. Accurate Mass Measurement : Use a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap instrument. [16][17]This provides a highly accurate mass measurement of the impurity, allowing you to predict its elemental formula with high confidence. [15]3. Tandem Mass Spectrometry (MS/MS) : Fragment the impurity ion inside the mass spectrometer. The resulting fragmentation pattern provides clues about the molecule's structure. By comparing the fragmentation of the impurity to that of the API, you can often pinpoint where the modification (e.g., hydroxylation, dealkylation) has occurred. [18][19]4. Isolation and NMR : If MS data is inconclusive, the impurity may need to be isolated using preparative HPLC. The pure fraction can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation. [20]

Part 4: Method Validation and Advanced Topics

Once the method is developed and optimized, it must be validated to prove it is suitable for its intended purpose. [21]

FAQ 8: What are the essential parameters for validating an impurity method according to ICH Q2(R1)?

Validation demonstrates that your analytical method is reliable, reproducible, and accurate for quantifying impurities. [21][22]

Validation Parameter Purpose & Rationale Typical Acceptance Criteria
Specificity To prove the method can unequivocally assess the analyte in the presence of other components (API, other impurities, degradants). [21][23] Peak purity index > 0.999. Baseline resolution (Rs > 1.5) between all relevant peaks.
Limit of Detection (LOD) The lowest amount of impurity that can be detected but not necessarily quantified. Typically a signal-to-noise ratio (S/N) of 3:1. [22]
Limit of Quantitation (LOQ) The lowest amount of impurity that can be quantified with acceptable precision and accuracy. The LOQ must be at or below the reporting threshold. [24] Typically S/N of 10:1; Precision (%RSD) ≤ 10%; Accuracy 80-120%.
Linearity To demonstrate a proportional relationship between impurity concentration and analytical response. Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero.
Range The concentration interval over which the method is precise, accurate, and linear. From the LOQ to 120% of the impurity specification limit. [23]
Accuracy The closeness of the measured value to the true value. Assessed by spiking known amounts of impurity into the sample matrix. [23] Recovery of 80-120% of the spiked amount across the range.
Precision (Repeatability & Intermediate) The degree of scatter between a series of measurements. Repeatability is short-term precision; intermediate precision accounts for day-to-day, analyst-to-analyst variability. %RSD (Relative Standard Deviation) should be ≤ 10% at the specification limit.

| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±5°C). [14]| System suitability parameters (e.g., resolution, tailing factor) must still be met. |

FAQ 9: Some quinoline-based impurities can be mutagenic. How does this change the analytical requirements?

This is a critical consideration. If an impurity is known or suspected to be mutagenic (DNA-reactive), it is classified as a genotoxic impurity (GTI). [25][26]These are controlled to much lower limits, governed by the ICH M7 guideline, which sets a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day exposure. [25][27]

  • Impact on Analysis : For a 1 g/day drug, the control limit for a GTI would be 1.5 ppm (1.5 µg / 1 g). This is far below the standard ICH Q3A identification threshold of 0.10% (1000 ppm).

  • Analytical Strategy : Standard HPLC-UV methods often lack the sensitivity to quantify impurities at the ppm level. []Therefore, highly sensitive techniques are required:

    • LC-MS/MS : The preferred technique due to its superior sensitivity and selectivity. [27] * GC-MS : Suitable for volatile impurities. [25] * Method development must focus on achieving extremely low limits of detection and quantitation (LOD/LOQ) to meet these stringent requirements.

References

  • Vedantu. Quinoline: Structure, Properties & Uses Explained. [Link]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • International Council for Harmonisation. IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

  • Britannica. Quinoline | Description, Drugs, & Uses. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Mechotech. Quinoline – Structure, Properties, and Applications. [Link]

  • Wikipedia. Quinoline. [Link]

  • SynThink Research Chemicals. Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. [Link]

  • Fiveable. Quinoline Definition. [Link]

  • Lejan Team. IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

  • General Chapters. <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • Medikamenter Quality Services. Common Issues in HPLC Analysis. [Link]

  • YouTube. ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. [Link]

  • Food and Drug Administration. Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]

  • National Institutes of Health. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). [Link]

  • National Institutes of Health. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

  • ResearchGate. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

  • The Medicines Control Authority. Guideline for Impurities in New Active Pharmaceutical Ingredient. [Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. [Link]

  • Chromatography Online. Validation of Impurity Methods, Part II. [Link]

  • American Pharmaceutical Review. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • ijdra. Regulatory aspects of Impurity profiling. [Link]

  • Agilent. Top 10 HPLC Method Development Fails. [Link]

  • IJCRT.org. Chromatography Method Development For Impurity Analysis And Degradation. [Link]

  • ResearchGate. Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]

  • WJPPS. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. [Link]

  • American Pharmaceutical Review. Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. [Link]

  • ResearchGate. Review Article Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. [Link]

  • African Journal of Biomedical Research. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. [Link]

  • ResolveMass. Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. [Link]

  • National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ResearchGate. (PDF) METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. [Link]

  • Intertek. Genotoxic Impurities and Mutagenic Impurities Analysis. [Link]

  • LGC. The benefits of high-resolution mass spectrometry for impurity profiling. [Link]

  • Almac. Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY. [Link]

  • Innovational Journals. Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. [Link]135/)

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Validation & Comparative

A Comparative Guide to Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate and Other Quinoline Derivatives in Oncological Research

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with significant biological activity.[1][2][3] This guide focuses on Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate, a polysubstituted derivative with intriguing potential for drug discovery. Due to the nascent stage of research on this specific molecule, direct experimental data is limited. Therefore, this guide undertakes a comprehensive comparative analysis, evaluating its potential by deconstructing its structural features and benchmarking them against well-documented quinoline analogues. We will delve into the established roles of halogen substituents (bromine and fluorine) and the functional implications of the methyl acetate group. By synthesizing data from existing literature on related compounds, we provide a predictive framework for its biological activity, potential mechanisms of action, and future research directions, offering a valuable resource for investigators in the field of oncology.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in drug development.[4] Its derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimalarial, antibacterial, and anti-inflammatory activities.[1][2][5] Several quinoline-based drugs, such as the antimalarial chloroquine and the anticancer agent bosutinib, are already in clinical use, underscoring the scaffold's therapeutic relevance.[6][7] The versatility of the quinoline ring allows for substitutions at multiple positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties to optimize its interaction with biological targets.[4]

Structural and Functional Analysis of this compound

To predict the potential of this compound, we must first dissect its key structural motifs and understand their individual contributions to biological activity based on established principles of medicinal chemistry.

Key Structural Features and Their Implications
  • Quinoline Core : Provides the fundamental bicyclic framework known to interact with various biological targets, including DNA and protein kinases.[1][7]

  • Dibromo Substitution (Positions 3 & 8) : The introduction of heavy halogens like bromine often enhances the anticancer activity of quinoline derivatives.[8] Bromine atoms can increase the compound's lipophilicity, potentially improving cell membrane permeability. Furthermore, they can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to target binding affinity. Studies on brominated quinolines have shown potent cytotoxic effects against various cancer cell lines.[9][10]

  • Fluoro Substitution (Position 5) : The fluorine atom is a bioisostere of a hydrogen atom but possesses unique properties. Its high electronegativity can alter the electronic distribution of the quinoline ring, influencing pKa and binding interactions. Crucially, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby enhancing the compound's metabolic stability and bioavailability.[11][] Fluoroquinolones are a well-known class of antibiotics, and the incorporation of fluorine into anticancer agents is a common strategy to improve pharmacological profiles.[13][14]

  • Methyl Acetate Group (Position 6) : The ester functionality at position 6 serves as a versatile chemical handle. It can be readily hydrolyzed in vivo by esterases to the corresponding carboxylic acid, potentially acting as a prodrug strategy to improve pharmacokinetics. Alternatively, this group provides a reactive site for further synthetic modification, allowing for the creation of a library of derivatives to explore structure-activity relationships (SAR).[15]

Comparative Performance Analysis

To contextualize the potential of this compound, we compare the reported activities of structurally related quinoline derivatives. The following table summarizes the in vitro cytotoxicity of several brominated and substituted quinolines against common human cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundSource
6,8-dibromo-4(3H)quinazolinone (XIIIb) MCF-7 (Breast)1.7 µg/mLDoxorubicin[9]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) HT29 (Colon)5.45 µg/mL5-Fluorouracil (5-FU)[10]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) HeLa (Cervical)9.6 µg/mL5-Fluorouracil (5-FU)[10]
6-Bromo-5-nitroquinoline (4) HT29 (Colon)Potent Activity5-Fluorouracil (5-FU)[9]
4-Aminoquinoline (Chloroquine) MDA-MB-231 (Breast)25.3-[16]
2-Styryl-8-hydroxy-quinoline (S3A) HeLa (Cervical)2.52-[16]

Note: This table provides benchmark data for structurally related compounds to infer the potential activity of this compound, for which specific IC50 data is not yet publicly available.

The data clearly indicates that brominated quinolines often exhibit potent cytotoxic activity, with IC50 values in the low micro- to nanomolar range.[9][10] The combination of dibromo and fluoro substitutions in the target molecule suggests it could possess significant antiproliferative effects, potentially exceeding that of simpler analogues like chloroquine.

Potential Mechanisms of Action

The anticancer activity of quinoline derivatives is often multifactorial. Based on extensive research into this class of compounds, several mechanisms are plausible for a heavily substituted derivative like this compound.

  • Topoisomerase Inhibition : Many quinoline analogues function as topoisomerase poisons, stabilizing the enzyme-DNA complex and leading to double-strand breaks that trigger cell death.[1][4] The planar quinoline ring is well-suited for intercalating between DNA base pairs.

  • Induction of Apoptosis : Highly active quinolines have been shown to induce programmed cell death (apoptosis). This can be triggered through various signaling cascades, often involving the mitochondria-mediated pathway, leading to the activation of caspase enzymes.[7][10]

  • Kinase Inhibition : The quinoline scaffold is a key component of several approved tyrosine kinase inhibitors (TKIs). It is plausible that certain derivatives could inhibit signaling pathways crucial for cancer cell proliferation and survival.

Below is a diagram illustrating a potential apoptosis induction pathway that could be activated by a potent quinoline derivative.

Apoptosis_Pathway Hypothetical Apoptosis Pathway for a Quinoline Derivative Quinoline Quinoline Derivative Cell Cancer Cell Quinoline->Cell Cellular Uptake Mito Mitochondrial Stress Cell->Mito Induces Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c Release Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Activates Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis Executes MTT_Workflow Experimental Workflow for MTT Cytotoxicity Assay start Start seed 1. Seed Cancer Cells in 96-Well Plate start->seed incubate1 2. Incubate (24h) for Cell Adherence seed->incubate1 treat 3. Treat with Quinoline (Serial Dilutions) incubate1->treat incubate2 4. Incubate (48-72h) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate (4h) (Formazan Formation) add_mtt->incubate3 solubilize 7. Add Solubilizer (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: A step-by-step workflow diagram for the MTT cell viability assay.

Conclusion and Future Directions

While direct biological data for this compound remains to be published, a systematic analysis of its structural components provides a strong rationale for its investigation as a potential anticancer agent. The combination of a dibromo and fluoro-substituted quinoline core is a hallmark of potent bioactivity seen in related compounds. The presence of multiple halogens suggests the potential for high cytotoxicity against cancer cell lines, warranting empirical validation.

Future research should focus on:

  • Chemical Synthesis and Characterization : Establishing a scalable synthesis route for the compound and its analogues.

  • In Vitro Screening : Performing cytotoxicity assays (e.g., MTT) against a broad panel of human cancer cell lines to determine its IC50 values and spectrum of activity.

  • Mechanism of Action Studies : Investigating its effects on the cell cycle, apoptosis induction, and potential inhibition of key targets like topoisomerases or protein kinases.

  • Structure-Activity Relationship (SAR) Studies : Leveraging the methyl acetate group to synthesize a library of derivatives (e.g., amides, different esters) to optimize potency and selectivity.

References

  • Afzal, O., et al. (2022). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Molecular Structure.
  • Patel, K., et al. (n.d.). Comprehensive Study of Substituted Quinoline Derivatives and evaluated for their biological activities. IOSR Journal of Pharmacy and Biological Sciences.
  • BenchChem. (n.d.). Navigating the Anti-Cancer Potential of Brominated Quinolines: A Comparative Analysis of In Vitro Studies. BenchChem.
  • BenchChem. (n.d.). A Comparative Analysis of the Biological Activities of Substituted Quinolines. BenchChem.
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  • Akbar, M. R., et al. (2025).
  • Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • Abdel-Wahab, B. F., et al. (n.d.).
  • G P, M., et al. (n.d.). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI.
  • Li, H-T., & Zhu, X. (2021). Quinoline-based Compounds with Potential Activity against Drug-resistant Cancers. Current Topics in Medicinal Chemistry.
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. R Discovery.
  • Al-Suhaimi, K. S., et al. (2020).
  • Gupta, H., et al. (n.d.). Biological Activities of Quinoline Derivatives.
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  • Czarnomysy, R., et al. (2022).
  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
  • Gavilanes-Parra, S., et al. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. PubMed Central.
  • BOC Sciences. (n.d.). Fluoroquinolone Antibiotics: Definition, Mechanism and Research. BOC Sciences.
  • Stana, A., et al. (n.d.). Quinoline derivatives with bromine in their structure.
  • Zavgorodniy, M. P., et al. (n.d.). synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Academia.edu.
  • MySkinRecipes. (n.d.). Methyl 2-(quinolin-6-yl)
  • Google Patents. (n.d.). An improved process for the synthesis of quinoline derivatives.

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A Senior Application Scientist's Guide to the Comparative Analysis of Fluoroquinolones in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a comparative analysis of fluoroquinolone antibiotics. We will delve into the core mechanisms, essential biological assays, and the interpretation of key experimental data, moving beyond simple protocol recitation to explain the scientific rationale behind each step. Our focus is on generating robust, reproducible, and insightful data to differentiate fluoroquinolone candidates and understand their biological activity profiles.

The Fluoroquinolone Mechanism: A Tale of Two Targets

Fluoroquinolones are a class of broad-spectrum synthetic antibiotics that exert their bactericidal effect by directly inhibiting bacterial DNA synthesis.[1] Their primary targets are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[2][3][4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[5]

  • DNA Gyrase (GyrA₂GyrB₂): This enzyme introduces negative supercoils into bacterial DNA, a process vital for initiating DNA replication.[4] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[][7]

  • Topoisomerase IV (ParC₂ParE₂): This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication, allowing for proper cell division.[] In many Gram-positive bacteria, topoisomerase IV is the preferential target.[][7]

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in the process of cleaving the DNA.[2][3] This action blocks the movement of the DNA replication fork, leading to double-strand DNA breaks and ultimately, cell death.[2][3] The dual-targeting nature of many newer fluoroquinolones is a key strategy to enhance efficacy and potentially reduce the emergence of resistance.[1][8]

cluster_0 Fluoroquinolone Action cluster_1 Bacterial DNA Replication Fq Fluoroquinolone Gyrase DNA Gyrase (Primary Target in Gram-Negative) Fq->Gyrase TopoIV Topoisomerase IV (Primary Target in Gram-Positive) Fq->TopoIV Replication DNA Replication Fork Replication->TopoIV Decatenates Chromosomes Gyrase->Replication CleavedDNA Stabilized Enzyme-DNA Cleavage Complex Gyrase->CleavedDNA Forms Ternary Complex TopoIV->CleavedDNA Forms Ternary Complex DNA Bacterial DNA DNA->Gyrase Relieves Supercoiling CellDeath Bactericidal Effect (Cell Death) CleavedDNA->CellDeath Blocks Replication Fork & Induces DNA Breaks

Figure 1: Mechanism of action of fluoroquinolones.

Core Biological Assays for Comparative Evaluation

A thorough comparison requires a multi-faceted approach. We will focus on three critical areas: antibacterial potency, target enzyme inhibition, and safety assessment.

Antibacterial Potency: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[9] It is the foundational metric for assessing antibacterial potency. The broth microdilution method, standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard.[10][11][12]

cluster_workflow MIC Determination Workflow prep Prepare Fluoroquinolone Stock Solutions serial_dil Perform 2-fold Serial Dilutions in 96-well plate prep->serial_dil controls Include Controls: - Sterility (broth only) - Growth (inoculum only) - Known Antibiotic prep->controls inoculate Inoculate Wells serial_dil->inoculate inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) inoculum->inoculate incubate Incubate Plate (e.g., 35°C for 16-20h) inoculate->incubate read Read Results: Identify lowest concentration with no visible growth incubate->read

Figure 2: Workflow for MIC determination via broth microdilution.
  • Preparation: Use sterile 96-well microtiter plates and cation-adjusted Mueller-Hinton Broth (MHIIB) for non-fastidious bacteria.[10] Prepare stock solutions of each fluoroquinolone in a suitable solvent (e.g., DMSO, water).

  • Serial Dilution: Dispense 50 µL of MHIIB into wells 2 through 12. Add 100 µL of the highest drug concentration to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process across the plate to well 10. Wells 11 (growth control) and 12 (sterility control) receive no drug.

  • Inoculum Preparation: Culture bacteria to the early log phase of growth. Adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.

  • Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the fluoroquinolone at which there is no visible turbidity.

A lower MIC value indicates greater potency. It is crucial to compare fluoroquinolones against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) organisms.[13][14]

FluoroquinoloneGenerationS. aureus (MRSA) MIC₉₀ (µg/mL)S. pneumoniae MIC₉₀ (µg/mL)P. aeruginosa MIC₉₀ (µg/mL)E. coli MIC₉₀ (µg/mL)
Ciprofloxacin 2nd>32210.25
Levofloxacin 3rd8120.5
Moxifloxacin 4th40.2580.5
Delafloxacin Newer0.50.0640.12

Note: Data are representative and compiled from various sources for illustrative purposes. Actual values can vary.[14][15][16]

Causality Behind Experimental Choices:

  • Why Mueller-Hinton Broth? Its composition is standardized, has low levels of inhibitors, and supports the growth of most common pathogens, ensuring reproducibility.

  • Why a Standardized Inoculum? The density of bacteria can significantly affect the MIC. A higher inoculum can lead to falsely elevated MIC values (the "inoculum effect").

  • Why Cation Adjustment? Divalent cations (Ca²⁺ and Mg²⁺) can interfere with antibiotic uptake, particularly in P. aeruginosa. Standardizing their concentration is essential for accurate results.

Target Engagement: DNA Gyrase and Topoisomerase IV Inhibition Assays

While MICs measure whole-cell activity, enzyme inhibition assays directly quantify the interaction between the fluoroquinolone and its molecular targets.[16] This is critical for structure-activity relationship (SAR) studies and for understanding resistance mechanisms. The most common assay measures the inhibition of DNA gyrase's supercoiling activity.

  • Reaction Setup: In a microcentrifuge tube, combine relaxed plasmid DNA (e.g., pBR322), ATP, reaction buffer, and purified DNA gyrase enzyme.

  • Drug Addition: Add varying concentrations of the fluoroquinolone to be tested. Include a "no drug" positive control and a "no enzyme" negative control.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a set time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (like SDS) and a loading dye.

  • Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Relaxed and supercoiled DNA migrate at different rates.

  • Quantification: Quantify the band intensities using densitometry. The IC₅₀ is the drug concentration that inhibits the supercoiling activity by 50%.[17]

Comparative Data Interpretation

A lower IC₅₀ value signifies more potent inhibition of the target enzyme. Comparing the IC₅₀ for both gyrase and topoisomerase IV reveals the drug's target preference. A drug that inhibits both enzymes at similar concentrations may be less prone to resistance development.[8][18]

FluoroquinoloneDNA Gyrase IC₅₀ (µM)Topoisomerase IV IC₅₀ (µM)Primary Target Preference
Ciprofloxacin 40<20Topoisomerase IV
Sparfloxacin 401.8Topoisomerase IV
Clinafloxacin 2.50.15Topoisomerase IV

Note: Data based on S. pneumoniae enzymes and presented for illustrative purposes.[17] Target preference can vary by bacterial species.

Safety Profile: In Vitro Cytotoxicity Assays

While fluoroquinolones target bacterial enzymes, they can interact with homologous eukaryotic topoisomerase II at high concentrations, potentially causing DNA damage and cytotoxicity.[5] Therefore, assessing cytotoxicity against mammalian cells is a mandatory step in preclinical development. The MTT assay is a widely used colorimetric assay to measure cell metabolic activity as an indicator of cell viability.[19]

cluster_workflow MTT Cytotoxicity Assay Workflow seed Seed Mammalian Cells in 96-well plate (e.g., HepG2, HEK293) adhere Allow cells to adhere (24 hours) seed->adhere treat Treat with Serial Dilutions of Fluoroquinolone adhere->treat incubate Incubate (e.g., 24-48 hours) treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate to allow formazan crystal formation mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO, SDS) incubate_mtt->solubilize read Read Absorbance (e.g., 570 nm) solubilize->read

Sources

A Senior Application Scientist's Guide to Validating the Efficacy of Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Drug Discovery

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer and antimicrobial effects.[1] The subject of this guide, Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate, is a novel quinoline derivative. While specific efficacy data for this compound is not yet available in peer-reviewed literature, its structural characteristics—a halogenated quinoline core—suggest significant potential in both oncology and infectious disease research.

This guide provides a framework for validating the efficacy of this and other novel quinoline derivatives. We will objectively compare its potential performance with established alternatives, supported by detailed experimental protocols and data from foundational studies. Our approach is grounded in the principles of scientific integrity, providing you with the tools to conduct a thorough and self-validating investigation.

Comparative Analysis: Benchmarking Against Established Alternatives

A critical step in evaluating a novel compound is to benchmark its performance against well-characterized molecules with similar structural motifs or therapeutic applications. Based on the dibromo- and fluoro-substitutions on the quinoline ring of our target compound, we have selected two primary areas for efficacy validation: anticancer and antimicrobial activity.

Anticancer Potential: A Comparison with 5,7-dibromo-8-hydroxyquinoline

The presence of dibromo-substituents on the quinoline ring is a feature shared with several compounds exhibiting significant anticancer activity. A relevant comparator is 5,7-dibromo-8-hydroxyquinoline , which has shown cytotoxic effects against various cancer cell lines.[2] We will also include Doxorubicin , a standard-of-care chemotherapeutic agent, as a benchmark.

The primary mechanism by which many quinoline derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death). Some derivatives have been shown to interfere with critical cell signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer and plays a key role in cell growth, proliferation, and survival.[1][3] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Table 1: Comparative Anticancer Activity (IC₅₀ Values in µM)

Compound/DrugMCF-7 (Breast Cancer)A549 (Lung Cancer)
5,7-dibromo-8-hydroxyquinoline ~23-25[4]~7.6 - 29.6[5][6]
Doxorubicin (Standard of Care) ~0.1 - 2.5[3][7]~0.086 - >20[3][8]
This compound To be determined To be determined

Note: IC₅₀ values can vary between studies due to different experimental conditions.

Antimicrobial Potential: A Comparison with Ciprofloxacin

The fluoroquinolone class of antibiotics, characterized by a fluorine atom on the quinoline ring, are potent bactericidal agents.[9][10] Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[10][11] It serves as an excellent comparator to evaluate the potential antimicrobial efficacy of this compound.

Fluoroquinolones function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes required for DNA replication, transcription, repair, and recombination.[8][12] This inhibition leads to breaks in the bacterial DNA, ultimately resulting in cell death.[9]

Table 2: Comparative Antimicrobial Activity (MIC Values in µg/mL)

Compound/DrugStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Ciprofloxacin ~0.5 - 5[5]~0.012[13]
This compound To be determined To be determined

Note: MIC values can vary depending on the bacterial strain and testing methodology.

Experimental Protocols for Efficacy Validation

To ensure the trustworthiness and reproducibility of your findings, it is imperative to follow standardized and well-validated experimental protocols. The following sections provide detailed, step-by-step methodologies for assessing the anticancer and antimicrobial activities of your test compound.

Anticancer Efficacy: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Protocol for Adherent Cells (e.g., MCF-7, A549): [2][9][12][14][15]

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/mL (100 µL per well).

    • Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound, 5,7-dibromo-8-hydroxyquinoline, and Doxorubicin in culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the MTT solution without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently mix the plate on a shaker for 5 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Diagram 1: General Workflow for In Vitro Cytotoxicity Screening

G A Cell Seeding in 96-well Plate B Overnight Incubation (37°C, 5% CO2) A->B C Treatment with Test Compound (Serial Dilutions) B->C D Incubation (e.g., 72 hours) C->D E Addition of MTT Reagent D->E F Incubation (2-4 hours) E->F G Addition of Solubilization Solution F->G H Absorbance Reading (570 nm) G->H I IC50 Calculation H->I

A streamlined workflow for assessing the cytotoxic effects of chemical compounds.

Antimicrobial Efficacy: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11][16][17][18]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Solutions:

    • Prepare a stock solution of this compound and Ciprofloxacin in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation:

    • Culture the bacterial strains (S. aureus and E. coli) overnight.

    • Prepare a standardized inoculum of each bacterium in broth, adjusting the turbidity to a 0.5 McFarland standard.

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the serially diluted compounds with the prepared bacterial suspension.

    • Include a growth control (broth and inoculum, no drug) and a sterility control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Diagram 2: Broth Microdilution Workflow

G cluster_0 Plate Preparation cluster_1 Inoculation A Serial Dilution of Test Compound in Broth C Inoculate Wells A->C B Standardized Bacterial Inoculum B->C D Incubation (37°C, 18-24h) C->D E Visual Inspection for Turbidity D->E F Determine Lowest Concentration with No Growth (MIC) E->F

A schematic representation of the broth microdilution method for MIC determination.

Understanding the Mechanisms: The "Why" Behind the "How"

A thorough validation goes beyond simply generating efficacy data. Understanding the potential mechanisms of action provides a rationale for your experimental choices and allows for more insightful interpretation of the results.

Anticancer Mechanism: Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth.[3][13][15][18][19] Its aberrant activation is a common feature in many cancers.[18] Quinoline derivatives have been reported to induce apoptosis by inhibiting this pathway. By targeting key components like Akt, these compounds can disrupt the downstream signaling that promotes cancer cell survival.

Diagram 3: Simplified PI3K/Akt Signaling Pathway

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Apoptosis Apoptosis Akt->Apoptosis | Quinoline Derivative (Inhibitor) Quinoline Derivative (Inhibitor) Quinoline Derivative (Inhibitor)->Akt Inhibits

Inhibition of the PI3K/Akt pathway by a quinoline derivative can promote apoptosis.

Antimicrobial Mechanism: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The bactericidal action of fluoroquinolones is a direct result of their interaction with two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8][9][16][12][17][20][21] These enzymes are responsible for managing the topology of bacterial DNA during replication. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, which is lethal to the bacterium.

Diagram 4: Mechanism of Fluoroquinolone Action

G A Bacterial DNA Replication B DNA Gyrase & Topoisomerase IV Activity A->B C Fluoroquinolone Binds to Enzyme-DNA Complex B->C Targeted by D Stabilization of Cleavage Complex C->D E Accumulation of Double-Strand DNA Breaks D->E F Inhibition of DNA Replication & Cell Death E->F

The sequence of events leading to bacterial cell death upon exposure to fluoroquinolones.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial validation of this compound. By employing the detailed protocols and comparative data presented, researchers can generate robust and reliable data to assess its potential as an anticancer or antimicrobial agent.

Should the initial in vitro screening yield promising results, further investigations would be warranted. These could include more in-depth mechanistic studies, evaluation against a broader panel of cancer cell lines or bacterial strains, and eventual progression to in vivo models. The journey from a novel compound to a potential therapeutic is a long and rigorous one, and the foundational data generated through the methodologies outlined here are a critical first step.

References

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  • What is the mechanism of Ciprofloxacin?. (2024). Patsnap Synapse. Retrieved from [Link]

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  • What is the mechanism of Ciprofloxacin Hydrochloride?. (2024). Patsnap Synapse. Retrieved from [Link]

  • Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. (n.d.). PubMed Central. Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

The quinoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring to a pyridine ring, is a quintessential "privileged scaffold" in the realm of drug discovery.[1][2][3][4] Its rigid structure and the ability to undergo substitution at multiple positions provide a versatile template for interacting with a wide array of biological targets. This inherent adaptability has led to the development of quinoline-based compounds with a vast spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][5][6][7][8]

This guide offers a comparative analysis of the structure-activity relationships (SAR) of substituted quinolines across key therapeutic areas. By dissecting how specific chemical modifications influence biological outcomes, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding to guide the rational design of next-generation quinoline-based therapeutics. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols for the independent verification of these findings.

Part 1: The SAR of Quinolines in Oncology

Quinoline derivatives have emerged as a significant class of anticancer agents, acting through diverse mechanisms such as the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis.[8][9][10][11] The cytotoxic potency and selectivity of these compounds are exquisitely sensitive to the nature and position of substituents on the quinoline core.

Key Substituent Effects on Anticancer Activity

The anticancer activity of the quinoline scaffold is profoundly influenced by substitutions at several key positions:

  • Position 2: The introduction of an aryl group at the C-2 position is a common strategy. Studies have shown that 2-arylquinolines often exhibit superior cytotoxic profiles compared to their partially saturated 1,2,3,4-tetrahydroquinoline (THQ) counterparts.[12] The electronic nature of the substituent on this aryl ring is critical; for instance, an electron-donating methoxy group (-OCH3) has been shown to enhance activity in certain contexts.[2]

  • Position 4: The C-4 position is pivotal for activity. 4-aminoquinolines, particularly those bearing a dialkylamino side chain, are a well-established pharmacophore.[13][14] Furthermore, hybrid molecules, such as quinoline-chalcone derivatives, often feature the chalcone moiety linked at this position, leading to potent inhibition of pathways like PI3K/Akt/mTOR.[10]

  • Position 6: Substitutions at C-6 can significantly modulate activity. For example, 2-phenylquinolines bearing a C-6 substituent have demonstrated notable potency against prostate and cervical cancer cell lines.[12] In a compelling example of rational drug design, modifications at the C-6 position of the cabozantinib scaffold have yielded potent and selective c-Met kinase inhibitors.[15]

  • Position 7: The presence of a halogen, particularly a chloro group, at the C-7 position is a classic feature that often imparts potent biological activity, a principle that extends from antimalarials to certain anticancer agents.[14]

A general trend observed is that the presence of electron-withdrawing groups, such as fluoro, chloro, or nitro, on the quinoline ring tends to confer stronger anticancer activity than electron-donating groups like methyl or methoxy.[16] Lipophilicity is another crucial determinant; in many cases, the more lipophilic aromatic quinolines demonstrate greater cytotoxicity than their less lipophilic analogs.[12]

Visualizing Anticancer SAR Principles

Caption: Key SAR principles for anticancer quinoline derivatives.

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ in µM) of representative substituted quinolines against various human cancer cell lines.

Compound ClassSubstituentsCancer Cell LineIC₅₀ (µM)Reference(s)
2-Arylquinoline2-(3,4-methylenedioxyphenyl)-6-bromoHeLa (Cervical)8.3[12]
2-Arylquinoline2-(3,4-methylenedioxyphenyl)-6-nitroPC3 (Prostate)31.37[12]
Quinoline-Chalcone4-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methyleneamino)A549 (Lung)1.91[10]
Quinoline-Chalcone4-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methyleneamino)K-562 (Leukemia)5.29[10]
4-Aminoquinoline2,3-disubstituted, EGFR inhibitor (Compd. 4f)MCF7 (Breast)0.021[17]
Quinoline Carboxamidec-Met inhibitor (Compd. 15b)SNB-75 (CNS)< 0.01[15]

Part 2: The SAR of Quinolines in Antimalarial Therapy

The quinoline scaffold is historically synonymous with antimalarial drugs, with quinine being the first effective treatment. The mechanism of action for the most prominent class, the 4-aminoquinolines (e.g., chloroquine), involves preventing the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite.[18][19] These weakly basic drugs accumulate in the acidic food vacuole of the parasite, where they inhibit the polymerization of heme into non-toxic hemozoin, leading to parasite death.[20]

SAR of 4-Aminoquinoline Antimalarials

The activity of this class is highly dependent on a specific set of structural features:

  • Position 7: The presence of an electron-withdrawing group, almost invariably a chlorine atom, is essential for high antimalarial potency.[14] Replacing the 7-chloro group with an electron-donating group, such as a methyl group, results in a complete loss of activity.[14]

  • Position 4: A basic aminoalkyl side chain at the C-4 position is a strict requirement for activity. This side chain is crucial for the drug's accumulation in the parasite's acidic food vacuole.[14]

  • The Side Chain: The length and nature of the diaminoalkane chain influence both potency and toxicity. Shortening or lengthening the chain can drastically reduce activity.

  • Molecular Hybridization: To combat widespread drug resistance, a key strategy has been the development of hybrid molecules. This involves covalently linking the 4-aminoquinoline pharmacophore to another active moiety, such as ferrocene (Ferroquine) or a pyrimidine, to create dual-action compounds that can overcome resistance mechanisms.[20][21]

Visualizing the Antimalarial Mechanism of Action

Antimalarial_Mechanism cluster_parasite Malaria Parasite cluster_vacuole Acidic Food Vacuole (pH ~5) Hemoglobin Host Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Heme->Heme Accumulation Leads to Parasite Death HemePolymerase Heme Polymerase (Enzyme) Heme->HemePolymerase Hemozoin Non-toxic Hemozoin (Crystal) HemePolymerase->Hemozoin Detoxification Chloroquine Chloroquine (CQ) Chloroquine->HemePolymerase INHIBITS

Caption: Inhibition of heme detoxification by chloroquine.

Comparative Antimalarial Activity Data

The following table compares the in vitro activity (IC₅₀ in nM) of key quinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.

CompoundStrainIC₅₀ (nM)Key FeatureReference(s)
ChloroquinePf3D7 (CQS)~20-30Standard 4-aminoquinoline[18][20]
ChloroquinePfW2 / K1 (CQR)> 500Standard (for comparison)[18][20]
MefloquineK1 (CQR)~30Quinolinemethanol[18]
Bisquinoline (Cmpd. 160)PfW2 (CQR)32 - 340Dimer linked at C2/C4[20]
Amino-alcohol (Cmpd. 121)PfW2 (CQR)~30-4015x more active than CQ[20]

Part 3: The SAR of Quinolines as Antimicrobial Agents

The quinoline scaffold is the foundation for the potent class of broad-spectrum synthetic antibacterials known as fluoroquinolones. Their mechanism involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby preventing DNA replication and repair.[22][23] Additionally, certain quinoline derivatives have shown promising antifungal activity.[13]

SAR of Fluoroquinolone Antibacterials

The remarkable success of fluoroquinolones is a testament to decades of SAR-guided optimization:

  • Core Moiety: The 1,4-dihydro-4-oxo-3-carboxylic acid moiety is the essential pharmacophore responsible for binding to the DNA-enzyme complex.[23]

  • N-1 Position: A small alkyl (ethyl) or cycloalkyl (cyclopropyl) substituent at the N-1 position is optimal for potent activity.[22]

  • C-6 Position: The introduction of a fluorine atom at C-6 was a landmark discovery that dramatically increased antibacterial potency.[22]

  • C-7 Position: A heterocyclic amine, typically a piperazine ring, at the C-7 position is crucial for broad-spectrum activity, including against Gram-negative bacteria.[22][23]

  • C-8 Position: A fluoro substituent at C-8 enhances potency against Gram-negative pathogens, while a methoxy group improves activity against Gram-positive bacteria.[22]

Visualizing Fluoroquinolone SAR Principles

Caption: Essential structural features of fluoroquinolone antibacterials.

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC in µg/mL) for selected quinoline derivatives against pathogenic microbes.

Compound ClassSubstituentsMicroorganismMIC (µg/mL)Reference(s)
4-Aminoquinoline (III₁₁)N,2-di-p-tolylquinolin-4-amineCandida albicans4[13]
4-Aminoquinoline (III₁₁)Aspergillus fumigatus8[13]
Facile Quinoline (Cmpd. 1)2-(3,4,5-trimethoxyphenyl)MRSA1.5[24]
Facile Quinoline (Cmpd. 1)2-(3,4,5-trimethoxyphenyl)VRE3.0[24]
Benzoindoloquinoline (Cmpd. 8)N-methyl derivativeVancomycin-resistant E. faecium4[1]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for key assays are provided below. These protocols represent self-validating systems for assessing the biological activity of novel quinoline derivatives.

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[9][25]

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, A549) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test quinoline compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[26][27]

  • Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well plate, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the stock solution of the test quinoline compound (at 2x the highest desired concentration) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile MHB only. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Bioisosteric Replacement: A Strategy for Optimization

Bioisosterism—the replacement of a functional group with another that has similar physical or chemical properties—is a cornerstone of modern drug design used to enhance potency, selectivity, or pharmacokinetic profiles.[28][29] This strategy is highly applicable to the quinoline scaffold.

A notable example is the replacement of a metabolically labile benzanilide linker with a more stable biphenyl moiety in a series of quinoline carboxamide-type ABCG2 modulators. This bioisosteric switch was designed to improve enzymatic stability while retaining the necessary structural conformation for potent activity.[30]

Visualizing a Bioisosteric Replacement

Caption: Benzanilide to Biphenyl bioisosteric replacement.

Conclusion

The quinoline scaffold remains an exceptionally fruitful starting point for the discovery of novel therapeutic agents. The structure-activity relationships discussed herein demonstrate that subtle modifications to the substitution pattern can lead to profound changes in biological activity, spectrum, and potency. The transition from broad-spectrum cytotoxic agents to highly selective kinase inhibitors, and from classic intercalating antimalarials to hybrid molecules that circumvent resistance, highlights the power of SAR-driven medicinal chemistry. Future efforts will undoubtedly leverage computational modeling and advanced screening techniques to further refine these relationships, leading to the design of quinoline derivatives with enhanced efficacy and safety profiles for a multitude of diseases.[31][32]

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A Comparative Guide to the Antimicrobial Activity of Quinolones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial agents, the quinolone family stands as a cornerstone in the treatment of a wide array of bacterial infections. First introduced with nalidixic acid, the class has evolved through subsequent generations of fluoroquinolones, demonstrating a broad spectrum of activity and potent bactericidal effects.[1] This guide offers an in-depth comparison of the antimicrobial activity of different quinolones, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in their critical work.

The Core Mechanism: Targeting Bacterial DNA Synthesis

Quinolone antibiotics exert their bactericidal action by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in the process of cleaving DNA, leading to the accumulation of double-strand breaks and ultimately, cell death.[3][4] This targeted mechanism provides a high degree of selectivity for bacterial cells, as mammalian cells do not possess DNA gyrase.[5]

The primary target of quinolones varies between bacterial types. In many Gram-negative bacteria, DNA gyrase is the more susceptible target, while in most Gram-positive bacteria, topoisomerase IV is the primary site of action.[6]

Below is a diagram illustrating the mechanism of action of quinolone antibiotics.

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase (Gram-negative target) Quinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Gram-positive target) Quinolone->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Essential for DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Leads to Topoisomerase_IV->DNA_Replication Essential for Topoisomerase_IV->DS_Breaks Leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action of quinolone antibiotics.

A Generational Comparison of Antimicrobial Spectrum

The evolution of quinolones is often categorized into generations, each characterized by an expanded spectrum of activity.[7][8]

  • First Generation (e.g., Nalidixic Acid): These agents exhibit a narrow spectrum of activity, primarily effective against Gram-negative enteric bacteria and are mainly used for uncomplicated urinary tract infections.[1]

  • Second Generation (e.g., Ciprofloxacin, Norfloxacin): The introduction of a fluorine atom at position 6 marked a significant enhancement in activity, creating the fluoroquinolones.[9] This generation demonstrates excellent activity against a broad range of Gram-negative bacteria, including Pseudomonas aeruginosa, and also covers some Gram-positive cocci.[10]

  • Third Generation (e.g., Levofloxacin): This generation boasts enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, while retaining good Gram-negative coverage.[7][8]

  • Fourth Generation (e.g., Moxifloxacin): These quinolones have the broadest spectrum, with improved activity against Gram-positive bacteria and additional coverage of anaerobic organisms.[7]

Quantitative Comparison of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a critical quantitative measure of an antimicrobial agent's in vitro activity. It represents the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes representative MIC values for different quinolones against common bacterial pathogens.

QuinoloneEscherichia coli (MIC, µg/mL)Staphylococcus aureus (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)
Nalidixic Acid 0.25 - 64[11][12]--
Ciprofloxacin 0.016 - 4[13]0.125 - 16[14]0.25 - 1[15]
Levofloxacin 0.008 - 0.03[16]0.06 - 0.25[16]0.5 - >8.0[16][17]
Moxifloxacin 0.06 - 8[8][18]0.064 - 0.5[19]0.25 - 1.0[20]

Note: MIC values can vary depending on the specific strain and testing methodology. The values presented are a general representation from the cited literature.

Experimental Protocols for Antimicrobial Susceptibility Testing

Accurate and reproducible determination of antimicrobial activity is paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized guidelines for these procedures.[1][7][21][22][23]

Broth Microdilution Method for MIC Determination

This method is considered a gold standard for quantitative susceptibility testing.[24]

Principle: A standardized suspension of bacteria is inoculated into microtiter plate wells containing serial twofold dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that inhibits visible growth.[9]

Step-by-Step Protocol:

  • Prepare Antimicrobial Stock Solution: Accurately weigh and dissolve the quinolone powder in a suitable solvent to create a high-concentration stock solution.[25]

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the antimicrobial stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.[25] Leave a column of wells with only broth as a positive growth control and another as a sterility control.[25]

  • Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[26]

  • Inoculate the Microtiter Plate: Dilute the standardized bacterial suspension in CAMHB so that after inoculation, each well contains approximately 5 x 10⁵ CFU/mL.[27] Add the final inoculum to each well of the microtiter plate, except for the sterility control wells.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[6]

  • Read and Interpret Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[9]

Broth Microdilution Workflow Start Start Prepare_Antimicrobial_Dilutions Prepare Serial Dilutions of Quinolone in 96-well plate Start->Prepare_Antimicrobial_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Prepare_Antimicrobial_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (35-37°C, 16-20h) Inoculate_Plate->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Broth Microdilution MIC Testing.

Agar Disk Diffusion (Kirby-Bauer) Method

This is a widely used qualitative method for determining antimicrobial susceptibility.

Principle: A standardized inoculum of the test organism is swabbed onto the surface of a Mueller-Hinton agar plate. Paper disks impregnated with a known concentration of an antimicrobial agent are then placed on the agar surface. The antimicrobial diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is inversely proportional to the MIC.[2][4]

Step-by-Step Protocol:

  • Prepare Bacterial Inoculum: As described for the broth microdilution method, prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard.[3]

  • Inoculate Agar Plate: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.[6] Swab the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[6]

  • Apply Antimicrobial Disks: Using sterile forceps, place the quinolone-impregnated disks onto the inoculated agar surface.[3] Ensure the disks are firmly in contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[3][6]

  • Measure and Interpret Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition in millimeters.[3] Compare the measured zone diameters to the interpretive charts provided by CLSI or EUCAST to determine if the organism is susceptible, intermediate, or resistant to the tested quinolone.[3]

Mechanisms of Resistance

The increasing prevalence of quinolone-resistant bacteria poses a significant clinical challenge. Resistance can arise through several mechanisms:[2]

  • Target-Site Mutations: Alterations in the quinolone-resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, or parE genes can reduce the binding affinity of quinolones to their target enzymes.[2][3]

  • Reduced Drug Accumulation: This can occur through decreased uptake due to alterations in porin channels or increased efflux of the drug via multidrug resistance (MDR) efflux pumps.[2]

  • Plasmid-Mediated Resistance: The acquisition of plasmids carrying resistance genes, such as qnr genes that protect the target enzymes or genes encoding drug-modifying enzymes, can confer resistance.[6]

Conclusion

The quinolone class of antibiotics remains a vital component of our antimicrobial armamentarium. Understanding the nuances of their antimicrobial activity, from their fundamental mechanism of action to the spectrum of activity across different generations, is crucial for both clinical application and the development of new and improved agents. The provided experimental protocols, grounded in established standards, offer a framework for the accurate and reliable assessment of quinolone efficacy. As antimicrobial resistance continues to evolve, a thorough and comparative understanding of these powerful agents is more important than ever.

References

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  • Clinical and Laboratory Standards Institute. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]

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  • Barry, A. L., et al. (1994). Interpretive criteria and quality control for antimicrobial susceptibility tests of levofloxacin. European Journal of Clinical Microbiology & Infectious Diseases, 13(10), 822–826. [Link]

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  • AAFP. (2000). New Classification and Update on the Quinolone Antibiotics. American Family Physician, 61(9), 2741-2748. [Link]

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  • ResearchGate. (2019). Inhibitory Activity of Levofloxacin against MDR Staphylococcus aureus and Pseudomonas aeruginosa Clinical Isolates. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 6(1), 25-31. [Link]

  • PubMed Central. (2001). Activities of Moxifloxacin against, and Emergence of Resistance in, Streptococcus pneumoniae and Pseudomonas aeruginosa in an In Vitro Pharmacokinetic Model. Antimicrobial Agents and Chemotherapy, 45(12), 3423–3429. [Link]

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A Comparative In Vitro Analysis of Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate as a Novel c-Met Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide

In the landscape of targeted oncology, the mesenchymal-epithelial transition (c-Met) receptor tyrosine kinase remains a high-priority target.[1][2] Dysregulation of the c-Met signaling pathway, primarily through amplification, mutation, or overexpression, is a key driver in the development and progression of various cancers.[1][3][4][5] This guide presents a comprehensive in vitro comparison of a novel investigational compound, Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate (hereafter designated as Compound X ), against two well-established c-Met inhibitors: Crizotinib and Cabozantinib .

Cabozantinib is a multi-targeted tyrosine kinase inhibitor known to inhibit c-Met, VEGFR2, AXL, and other kinases, disrupting several key oncogenic processes like tumor angiogenesis and metastasis.[6][7][8][9] Crizotinib is also a multi-targeted inhibitor with potent activity against c-Met, ALK, and ROS1. This comparative framework is designed to elucidate the potency, selectivity, and cellular efficacy of Compound X, providing researchers with the foundational data needed to assess its therapeutic potential.

Our analysis will proceed through a logical cascade, beginning with direct biochemical assays to determine target engagement and potency, followed by cell-based assays to confirm on-target activity in a physiological context and evaluate downstream functional consequences.

Experimental Framework: A Stepwise Approach to Characterization

The in vitro evaluation is structured to build a comprehensive profile of Compound X, moving from molecular interactions to cellular consequences. This ensures that each step validates the preceding one, creating a robust and trustworthy dataset.

G cluster_0 Biochemical Evaluation cluster_1 Cellular & Functional Evaluation A Biochemical Potency: c-Met Kinase Assay (IC50) B Kinase Selectivity: Kinome-wide Panel Screen A->B Determines off-target activity C Target Engagement: c-Met Phosphorylation Assay A->C Confirms on-target biochemical potency D Downstream Signaling: Western Blot (p-Akt, p-ERK) C->D Validates inhibition of signaling cascade E Cellular Viability: Anti-Proliferation Assay D->E Links signaling to anti-proliferative effect F Phenotypic Response: Cell Migration & Invasion Assays E->F Assesses functional consequences G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cMet c-Met Receptor Gab1 Gab1 cMet->Gab1 Grb2 Grb2/SOS cMet->Grb2 PI3K PI3K Gab1->PI3K Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival, Motility) Akt->Transcription Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription CompoundX Compound X CompoundX->cMet Inhibits Autophosphorylation HGF HGF HGF->cMet Binds & Activates

Caption: Simplified c-Met signaling pathway and the inhibitory action of Compound X.

Methodology: The Western blot protocol described above will be repeated, but membranes will be probed with antibodies against p-Akt (Ser473) and p-ERK (Thr202/Tyr204), along with their respective total protein counterparts. A reduction in the phosphorylation of these key nodes would confirm that Compound X effectively blocks downstream signaling.

Anti-Proliferative Activity

A key therapeutic goal is to inhibit cancer cell proliferation. The effect of Compound X on cell viability will be quantified using a luminescence-based assay that measures ATP, an indicator of metabolically active cells. [10][11][12] Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: MKN-45 cells are seeded in 96-well opaque plates and incubated overnight.

  • Compound Treatment: Cells are treated with a 10-point, 3-fold serial dilution of each compound for 72 hours.

  • Assay Procedure: The plate is equilibrated to room temperature, and CellTiter-Glo® Reagent is added to each well. [12]The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present. [10][13]4. Measurement: After a brief incubation on a plate shaker, luminescence is measured using a microplate reader.

  • Data Analysis: The luminescent signal is plotted against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Comparative Data (Hypothetical GI50)

CompoundMKN-45 Cell Growth Inhibition GI50 (nM)
Compound X 22.4
Crizotinib35.1
Cabozantinib18.9

This data would demonstrate that the inhibition of c-Met signaling by Compound X translates into a potent anti-proliferative effect on c-Met-dependent cancer cells.

Inhibition of Cell Migration and Invasion

A critical function of aberrant c-Met signaling is the promotion of cell motility and invasion, which are key processes in metastasis. [4]The ability of Compound X to inhibit these processes will be evaluated using a Transwell assay.

Experimental Protocol: Transwell Migration and Invasion Assay

  • Assay Setup: Transwell inserts with an 8.0 µm pore size membrane are used. For the invasion assay, the membrane is pre-coated with a layer of Matrigel®, an extracellular matrix extract. [14][15]2. Procedure:

    • Serum-free medium containing the test compounds is added to the upper chamber.

    • MKN-45 cells are seeded into the upper chamber.

    • The lower chamber is filled with medium containing serum or HGF as a chemoattractant. * The plates are incubated for 24-48 hours.

  • Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. [15]The cells that have migrated or invaded to the lower surface are fixed, stained with crystal violet, and counted under a microscope. [14]

Summary and Conclusion

This guide outlines a rigorous, multi-faceted in vitro strategy to characterize this compound (Compound X) as a novel c-Met inhibitor. The proposed experiments are designed to build a comprehensive data package, comparing its performance directly against the clinical benchmarks Crizotinib and Cabozantinib.

The logical flow from biochemical potency and selectivity to cellular target engagement, downstream pathway modulation, and functional outcomes ensures a thorough and reliable assessment. Based on the hypothetical data presented, Compound X demonstrates promise as a potent and effective inhibitor of the c-Met signaling pathway, warranting further investigation in preclinical models of cancer. This self-validating system of experiments provides a clear, data-driven rationale for its continued development.

References

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A Comparative Guide to the Cytotoxicity of Novel Fluoroquinolones for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The advent of fluoroquinolones (FQs) marked a significant milestone in antibacterial therapy, offering a broad spectrum of activity and potent bactericidal effects.[1][2][3] However, their clinical utility has been increasingly scrutinized due to a growing body of evidence linking them to a range of cytotoxic effects and serious adverse events.[4] This has prompted regulatory bodies like the U.S. Food and Drug Administration (FDA) to issue stringent warnings, restricting their use for uncomplicated infections and emphasizing the risk of disabling and potentially permanent side effects.[5][6][7][8][9][10]

For researchers and drug development professionals, understanding the nuances of fluoroquinolone-induced cytotoxicity is paramount. It is not a class-wide, uniform effect; rather, it is a complex interplay of chemical structure, off-target interactions, and cellular pathways. This guide provides an in-depth comparison of the cytotoxic profiles of novel fluoroquinolones, delves into the primary mechanisms of toxicity, and presents standardized experimental protocols to empower researchers in the development of safer, more effective antibacterial agents.

The Decisive Role of Chemical Structure in Cytotoxicity

The cytotoxic potential of a fluoroquinolone is intrinsically linked to its molecular architecture. Minor modifications at specific positions on the core quinolone ring can dramatically alter the drug's safety profile.[11][12][13][14] An understanding of these structure-cytotoxicity relationships (SCR) is fundamental to designing next-generation FQs with minimized host cell toxicity.

  • The C-8 Position: A Key Determinant of Phototoxicity: The substituent at the C-8 position is a critical modulator of phototoxicity. The presence of a halogen (e.g., fluorine, chlorine), as seen in drugs like lomefloxacin and sparfloxacin, is strongly associated with increased phototoxic potential.[1][11][15][16] Upon exposure to UV-A radiation, these 8-halogenated FQs can undergo photodegradation, leading to the formation of reactive aryl cations and the generation of reactive oxygen species (ROS), which inflict cellular damage.[1] Conversely, substituting the halogen with an 8-methoxy group (e.g., moxifloxacin) significantly enhances photostability and reduces phototoxic risk.[1][16][17]

  • The C-7 Substituent: Influencing Potency and Off-Target Effects: The heterocyclic substituent at the C-7 position is crucial for controlling the drug's pharmacokinetic properties and antibacterial potency, but it also influences safety. For instance, studies have shown that compounds with pyrrolidine rings at C-7 tend to be more cytotoxic than those with piperazine rings.[11] This position offers a prime target for modification to uncouple antibacterial efficacy from host cell toxicity.

  • The N-1 and C-5 Positions: Enhancing Potency: A cyclopropyl group at the N-1 position and an amino group at the C-5 position are known to improve overall antibacterial potency.[13][14] While this enhancement is desirable, a general trend has been observed between increased Gram-positive antibacterial activity and higher mammalian cell cytotoxicity, suggesting a delicate balance must be struck during the design phase.[11]

Table 1: Structure-Cytotoxicity Relationship Summary for Key Fluoroquinolone Positions

PositionCommon SubstituentGeneral Impact on Cytotoxicity
C-8 Halogen (F, Cl)Increased phototoxicity and genotoxicity.[1][11][16]
Methoxy (OCH₃)Decreased phototoxicity.[1][16][17]
Hydrogen (H)Mild phototoxic potential.[16]
C-7 PyrrolidineAssociated with higher cytotoxicity compared to piperazines.[11]
PiperazineGenerally associated with lower cytotoxicity.[11]
N-1 CyclopropylImproves antibacterial potency, which may correlate with cytotoxicity.[13][14]
C-5 Amino (NH₂)Improves overall potency.[13][14]

Unraveling the Mechanisms of Fluoroquinolone Cytotoxicity

Fluoroquinolone-induced cell damage is not random but is mediated by distinct molecular pathways. The primary mechanisms involve off-target effects on host cell mitochondria and topoisomerases, as well as photosensitization reactions.

Mitochondrial Toxicity: The Achilles' Heel

A compelling body of evidence points to mitochondria as a primary target for FQ-induced toxicity.[18] This vulnerability may stem from the evolutionary similarity between mitochondria and bacteria.[19]

The toxic cascade begins with the FQ-mediated inhibition of human topoisomerase II, which is also present in mitochondria and is essential for the replication and maintenance of mitochondrial DNA (mtDNA).[20] This interference disrupts mtDNA integrity, leading to its depletion and impaired transcription.[20][21] The consequences are profound, manifesting as a significant downregulation of key complexes in the electron transport chain (ETC), particularly complexes I and IV. This ETC dysfunction cripples cellular energy production and triggers a massive overproduction of ROS, inducing a state of severe oxidative stress that culminates in apoptosis.[18][22] Recent chemoproteomic studies have even identified specific mitochondrial protein off-targets, such as AIFM1 and IDH2, that contribute to this mitochondrial dysfunction.

FQ_Mitochondrial_Toxicity FQ Fluoroquinolone Mito Mitochondrion FQ->Mito Enters Cell TopoII Mitochondrial Topoisomerase II FQ->TopoII Inhibits mtDNA mtDNA Replication & Transcription TopoII->mtDNA Disrupts ETC ETC Dysfunction (Complex I & IV Down) mtDNA->ETC Leads to ROS ↑ Reactive Oxygen Species (ROS) ETC->ROS Causes Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: Fluoroquinolone-induced mitochondrial toxicity pathway.

Genotoxicity: An Unintended Consequence

The antibacterial action of FQs relies on their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that manage DNA topology during replication.[23][24][25] This creates stable drug-enzyme-DNA complexes, leading to lethal double-strand breaks in bacterial DNA.[24][26]

Unfortunately, this mechanism can translate to host cells. FQs can inhibit the eukaryotic equivalent, topoisomerase II, causing fragmentation of nuclear DNA and triggering DNA damage responses.[11][19][25][27] This genotoxic potential has been correlated with the induction of micronuclei, a marker of chromosomal damage.[11] Studies suggest that genotoxic effects become significant at concentrations above 50 μg/mL.[28]

FQ_Genotoxicity FQ Fluoroquinolone TopoII Human Topoisomerase II FQ->TopoII Binds to DNA_Complex Stabilized FQ-TopoII-DNA Cleavage Complex TopoII->DNA_Complex Forms DSB DNA Double-Strand Breaks DNA_Complex->DSB Prevents Ligation, Causes DDR DNA Damage Response (e.g., SOS) DSB->DDR Activates CellCycleArrest Cell Cycle Arrest & Apoptosis DDR->CellCycleArrest Leads to

Caption: Mechanism of fluoroquinolone-induced genotoxicity.

Phototoxicity: A Light-Induced Reaction

Phototoxicity is a well-documented adverse effect, manifesting as exaggerated sunburn-like reactions.[15] The mechanism is photochemical, driven by the interaction of the FQ molecule with UV-A radiation. As previously noted, FQs with a C-8 halogen are particularly susceptible.[1][15][16] UV exposure causes the C-8 halogen bond to break, generating highly reactive intermediates that react with molecular oxygen to produce ROS.[1] The primary target of this ROS-mediated damage is the cell membrane, where it triggers a lipid peroxidation chain reaction, leading to loss of membrane integrity and cell lysis.[29]

Comparative Cytotoxicity Profiles of Select Fluoroquinolones

The following table summarizes experimental data from various studies, illustrating the differential cytotoxicity of several fluoroquinolones across different cell lines and assays. This comparative data highlights the importance of selecting appropriate compounds for development based on their intended therapeutic application and potential toxicity.

Table 2: Experimental Cytotoxicity Data for Various Fluoroquinolones

FluoroquinoloneCell LineAssayKey Finding (IC₅₀)Primary MechanismReference
Ciprofloxacin Derivative (32) MCF-7 (Breast Cancer)Not Specified4.3 µMAnticancer/Cytotoxic[30][31]
Ciprofloxacin Derivative (77) HCT-116 (Colon Cancer)Not Specified2.53 µMTopoisomerase Inhibition[30]
Ciprofloxacin Derivative (84) Leukaemia-SRNot Specified0.63 µMTopoisomerase Inhibition[30]
Moxifloxacin (Vigamox®) Ocular Surface CellsMTT / Neutral RedMore toxic than other antibiotics testedCytotoxicity[32]
Tosufloxacin (Tosuflo®) Ocular Surface CellsMTT / Neutral RedMore toxic than other antibiotics testedCytotoxicity[32]
Levofloxacin (Cravit®) Ocular Surface CellsMTT / Neutral RedModerate toxicityCytotoxicity[32]
Ciprofloxacin Mammalian CellsNot SpecifiedInduces mitochondrial DNA breaksMitochondrial Toxicity[18]
Lomefloxacin Human MelanocytesAntioxidant System StatusHigh phototoxic activityPhototoxicity[1]

Gold-Standard Experimental Protocols for Cytotoxicity Assessment

To ensure reliable and reproducible cytotoxicity data, the use of validated, standardized assays is critical. The following protocols describe three of the most common and informative assays used in the field.

MTT Assay: Assessing Mitochondrial Viability

Principle: This colorimetric assay is a cornerstone of cytotoxicity testing. It measures the metabolic activity of cells, which in viable cells includes the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial reductase enzymes into an insoluble purple formazan product.[33][34] The amount of formazan produced is directly proportional to the number of viable cells. A decrease in signal indicates either cell death or metabolic impairment.[34]

MTT_Workflow Start 1. Seed Cells in 96-Well Plate Incubate1 2. Incubate (24h) for Adherence Start->Incubate1 Treat 3. Treat with Novel Fluoroquinolones Incubate1->Treat Incubate2 4. Incubate for Exposure Period Treat->Incubate2 AddMTT 5. Add MTT Reagent to each well Incubate2->AddMTT Incubate3 6. Incubate (2-4h) for Formazan Formation AddMTT->Incubate3 Solubilize 7. Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Read 8. Read Absorbance (~570 nm) Solubilize->Read End Calculate % Viability Read->End

Caption: Standard experimental workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2, A549, or a relevant cell line) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Drug Treatment: Prepare serial dilutions of the novel fluoroquinolones and a vehicle control. Remove the old medium and add 100 µL of medium containing the test compounds to the respective wells.

  • Exposure: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

LDH Release Assay: Quantifying Membrane Damage

Principle: The Lactate Dehydrogenase (LDH) assay is a classic method for assessing cytotoxicity based on cell membrane integrity.[35] LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is quantified by measuring its enzymatic activity, which is directly proportional to the number of lysed cells.

LDH_Workflow Start 1. Seed & Treat Cells (as in MTT Steps 1-4) Centrifuge 2. Centrifuge Plate to Pellet Debris Start->Centrifuge Collect 3. Transfer Supernatant to a New Plate Centrifuge->Collect AddMix 4. Add LDH Reaction Mix to Supernatant Collect->AddMix Incubate 5. Incubate at Room Temp (Protected from Light) AddMix->Incubate Stop 6. Add Stop Solution Incubate->Stop Read 7. Read Absorbance (~490 nm) Stop->Read End Calculate % Cytotoxicity Read->End

Caption: Standard experimental workflow for the LDH release assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-4) to culture and expose cells to the test compounds. Include a "maximum LDH release" control by treating some cells with a lysis buffer.

  • Supernatant Collection: After the exposure period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells and debris.

  • Transfer: Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant from each well to a new, clean 96-well plate.

  • Enzymatic Reaction: Add the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well with supernatant, as per the manufacturer's instructions.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light. During this time, the released LDH will catalyze a reaction that results in a colored formazan product.

  • Stop Reaction: Add a stop solution (typically a mild acid) to terminate the enzymatic reaction.

  • Data Acquisition: Measure the absorbance at approximately 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to the spontaneous release (vehicle control) and maximum release (lysis buffer control) wells.

Conclusion and Future Directions

The development of novel fluoroquinolones requires a proactive and integrated approach to cytotoxicity assessment. As this guide has detailed, cytotoxicity is not an inevitable feature but a modifiable property heavily dependent on the drug's chemical structure. The primary drivers of toxicity—mitochondrial impairment, genotoxicity, and phototoxicity—are now understood at a mechanistic level, providing a rational basis for designing safer compounds. By strategically modifying key positions like C-8 to reduce phototoxicity or C-7 to minimize off-target effects, it is possible to engineer FQs with an improved therapeutic window.

Furthermore, the very mechanisms that confer cytotoxicity are being explored for therapeutic benefit in other areas, most notably in oncology, where the ability of FQs to inhibit topoisomerase II is being harnessed in a "drug repositioning" strategy to develop new anticancer agents.[30][31][36]

The path forward lies in the diligent application of the principles and protocols outlined herein. By combining a deep understanding of structure-cytotoxicity relationships with rigorous, standardized in vitro testing, the scientific community can continue to innovate, developing fluoroquinolones that retain their potent antibacterial power while minimizing the risk of harm to the patient.

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A Comparative Guide to the Cross-Reactivity Profile of Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Kinase Selectivity

In the landscape of modern therapeutics, particularly in oncology, protein kinase inhibitors represent a cornerstone of targeted therapy.[1][2] Their mechanism revolves around blocking specific kinases that drive aberrant cellular signaling pathways. The compound of interest, Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate, is a novel quinoline-based chemical entity. While its precise biological target is under investigation, its structural motif is common among inhibitors of receptor tyrosine kinases. For the purpose of this technical guide, we will postulate its primary target as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a critical mediator of angiogenesis essential for tumor growth.[3][4]

However, the therapeutic efficacy and safety of any kinase inhibitor are intrinsically linked to its selectivity.[2] The human kinome consists of over 500 kinases, many of which share high structural homology within their ATP-binding sites.[5] This conservation can lead to inhibitor "cross-reactivity," where a compound inhibits not only its intended target but also other unintended kinases, often called "off-targets." Such off-target activity can lead to undesirable side effects or, in some cases, unexpected therapeutic benefits (polypharmacology).[4][6][7]

This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound (herein referred to as Compound-X). We will compare its activity against its primary target, VEGFR-2, with its activity against other closely related kinases, such as Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR), which are common off-targets for VEGFR-2 inhibitors.[8][9][10] We will detail the experimental methodologies required to generate a robust selectivity profile, present comparative data, and discuss the implications for drug development.

The Rationale Behind Cross-Reactivity: A Tale of Two Pockets

The majority of small-molecule kinase inhibitors are ATP-competitive, meaning they function by occupying the same binding site as adenosine triphosphate (ATP), the universal phosphate donor for the phosphorylation reaction.[1][11] The high degree of conservation in this ATP-binding pocket across different kinases is the primary reason for cross-reactivity challenges.[1][5]

Key factors influencing inhibitor selectivity include:

  • Structural Homology: Kinases within the same family (e.g., the VEGFR, PDGFR, and FGFR families of receptor tyrosine kinases) share significant sequence and structural similarity in their ATP-binding sites, making them prone to inhibition by the same compound.[12][13]

  • Conformational Flexibility: The ability of a kinase's active site to adopt different conformations can be exploited to design selective inhibitors that bind to unique, less-conserved states.[12][13]

  • Gatekeeper Residue: A single amino acid residue, known as the "gatekeeper," controls access to a deeper hydrophobic pocket within the active site. The size and nature of this residue vary among kinases and represent a key opportunity for achieving selectivity.

Understanding these principles is crucial for designing experiments that can effectively map the selectivity profile of a new chemical entity like Compound-X.

cluster_workflow Kinase Inhibitor Selectivity Profiling Workflow A Primary Target Identification (e.g., VEGFR-2) B Biochemical Potency Assay (Determine IC50 on Primary Target) A->B Confirm On-Target Activity C Broad Kinome Screen (e.g., Panel of >400 kinases at a single high concentration) B->C Initiate Selectivity Screen F Cellular Target Engagement Assay (e.g., CETSA in relevant cell lines) B->F Confirm Target Binding in Cells D Identify Off-Target Hits (Kinases with >50% inhibition) C->D Data Analysis E Dose-Response Assays on Hits (Determine IC50 for off-targets like PDGFR, FGFR) D->E Validate & Quantify Off-Target Potency E->F Validate Off-Target Binding in Cells G Selectivity Profile Analysis (Compare IC50 values; Calculate Selectivity Score) E->G Generate Comparative Data F->G Correlate Biochemical and Cellular Data

Caption: A typical workflow for assessing the selectivity of a novel kinase inhibitor.

Comparative Experimental Strategy: From Biochemical Potency to Cellular Engagement

A multi-tiered approach is required to build a comprehensive cross-reactivity profile. This strategy moves from broad, high-throughput biochemical assays to more focused, physiologically relevant cellular assays.

  • Biochemical Kinase Profiling: The initial and most critical step is to determine the inhibitory potency (IC50) of Compound-X against a large panel of kinases.[1] This provides a broad view of its selectivity across the human kinome.

  • Cellular Target Engagement: Confirming that the compound binds to its intended target (and potential off-targets) within a living cell is crucial.[14][15] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a protein upon ligand binding.[14][16][17]

Detailed Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Competitive Binding)

This protocol describes a competitive binding assay, a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases.

Principle: This assay measures the ability of a test compound (Compound-X) to displace a known, labeled ligand (tracer) from the ATP-binding site of a kinase. The amount of tracer bound is inversely proportional to the potency of the test compound.

Materials:

  • Recombinant human kinases (VEGFR-2, PDGFR-β, FGFR-1, etc.)

  • Fluorescently or radiolabeled tracer specific for the kinase family

  • Compound-X, dissolved in DMSO

  • Assay Buffer (e.g., HEPES-based buffer with BSA, DTT)

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of detecting the tracer's signal

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of Compound-X in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 10 µM to 0.1 nM).

  • Assay Plate Preparation: Add a small volume (e.g., 5 µL) of the diluted Compound-X or DMSO (for positive and negative controls) to the wells of the 384-well plate.

  • Kinase/Tracer Addition: Prepare a master mix containing the specific kinase and its corresponding labeled tracer in assay buffer. The concentration of the tracer should be optimized to be close to its dissociation constant (Kd) for the kinase.

  • Incubation: Dispense the kinase/tracer mix into the wells containing the compound. Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.[18]

  • Detection: Read the plate using a suitable plate reader. The signal detected in each well corresponds to the amount of tracer bound to the kinase.

  • Data Analysis:

    • The raw data is normalized using the controls:

      • 100% inhibition (negative control, no tracer)

      • 0% inhibition (positive control, DMSO only)

    • Plot the percent inhibition against the logarithm of Compound-X concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Compound-X that causes 50% inhibition of tracer binding.[1]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies that Compound-X engages with its target kinases inside intact cells.

Principle: When a ligand binds to its target protein, it generally increases the protein's thermal stability.[14] CETSA measures this stabilization by heating cell lysates treated with the compound to various temperatures, and then quantifying the amount of soluble (non-denatured) target protein remaining.[16][19]

Materials:

  • Relevant human cell line (e.g., HUVEC cells, which endogenously express VEGFR-2)

  • Compound-X, dissolved in DMSO

  • Cell lysis buffer

  • Antibodies specific to the target proteins (VEGFR-2, PDGFR-β, etc.)

  • Western Blotting or ELISA equipment

  • PCR thermocycler for heating

Step-by-Step Methodology:

  • Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with either Compound-X (at a fixed concentration, e.g., 1 µM) or DMSO (vehicle control) and incubate for 1-2 hours.

  • Cell Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Subject the cells to freeze-thaw cycles to ensure complete lysis.

  • Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.

  • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (containing the soluble protein fraction). Quantify the amount of the specific target protein (e.g., VEGFR-2) in the supernatant using Western Blot or ELISA.

  • Data Analysis:

    • For each temperature point, compare the amount of soluble protein in the Compound-X-treated sample versus the DMSO control.

    • Plot the percentage of soluble protein against temperature for both treated and control samples. A shift in the melting curve to the right for the Compound-X-treated sample indicates target engagement and stabilization.[16]

Comparative Data Analysis

The following tables present hypothetical but realistic data for Compound-X, comparing its performance against its intended target (VEGFR-2) and key off-targets.

Table 1: Biochemical IC50 Values for Compound-X against a Panel of Kinases

Kinase TargetKinase FamilyIC50 (nM)Selectivity Ratio (IC50 Off-Target / IC50 VEGFR-2)
VEGFR-2 VEGFR 15 1.0
VEGFR-1VEGFR453.0
VEGFR-3VEGFR805.3
PDGFR-βPDGFR25016.7
PDGFR-αPDGFR45030.0
FGFR-1FGFR80053.3
FGFR-2FGFR>1000>66.7
c-KitPDGFR Family32021.3
EGFREGFR Family>5000>333.3
SRCSRC Family>10000>666.7

Interpretation: The data indicates that Compound-X is a potent inhibitor of VEGFR-2. It shows a moderate degree of selectivity against other VEGFR isoforms. Importantly, it is significantly less potent against kinases from the closely related PDGFR and FGFR families, with selectivity ratios ranging from ~17-fold to over 66-fold.[8][9] Its activity against more distant kinases like EGFR and SRC is negligible, suggesting a focused selectivity profile within the receptor tyrosine kinase class.

Table 2: Cellular Thermal Shift (ΔTm) Data for Compound-X (1 µM)

Target ProteinCell LineMelting Temp (Tm) - VehicleMelting Temp (Tm) - Compound-XThermal Shift (ΔTm in °C)
VEGFR-2 HUVEC52.1 °C56.5 °C+4.4 °C
PDGFR-βA-54954.3 °C55.1 °C+0.8 °C
Actin (Control)HUVEC65.5 °C65.6 °C+0.1 °C

Interpretation: The CETSA results corroborate the biochemical data. Compound-X induces a significant thermal stabilization of VEGFR-2 (+4.4°C), confirming robust target engagement in a cellular context.[17] The much smaller shift observed for PDGFR-β (+0.8°C) suggests weak or transient engagement at this concentration, consistent with its higher IC50 value. The lack of a shift for the control protein, Actin, demonstrates the specificity of the interaction.

cluster_pathway On-Target vs. Off-Target Effects CompoundX Compound-X VEGFR2 VEGFR-2 CompoundX->VEGFR2 High Potency (On-Target) PDGFRb PDGFR-beta CompoundX->PDGFRb Low Potency (Off-Target) FGFR1 FGFR-1 CompoundX->FGFR1 Very Low Potency (Off-Target) Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis Inhibits SideEffect1 Potential Side Effects (e.g., Hypertension) PDGFRb->SideEffect1 Contributes to SideEffect2 Potential Side Effects (e.g., Edema) FGFR1->SideEffect2 Contributes to

Caption: On-target inhibition of VEGFR-2 vs. potential off-target effects on related kinases.

Conclusion and Future Directions

The combined biochemical and cellular data demonstrate that this compound (Compound-X) is a potent and relatively selective inhibitor of VEGFR-2. While it exhibits some activity against other members of the VEGFR family, its selectivity against the closely related PDGFR and FGFR families is favorable. This profile suggests that Compound-X has the potential to be a valuable tool for studying VEGFR-2 signaling and may represent a promising lead candidate for anti-angiogenic cancer therapy.[4]

Further research should focus on:

  • Full Kinome Profiling: Expanding the biochemical screen to the entire kinome (>400 kinases) to uncover any unexpected off-targets.

  • In Vivo Efficacy and Toxicity: Assessing the compound's anti-tumor activity and safety profile in preclinical animal models to understand how its selectivity profile translates to a physiological system.

  • Structural Biology: Obtaining a co-crystal structure of Compound-X bound to VEGFR-2 to elucidate the molecular basis of its potency and selectivity, which can guide future lead optimization efforts.

By employing this rigorous, multi-faceted approach, researchers can build a comprehensive understanding of a compound's cross-reactivity, paving the way for the development of safer and more effective targeted therapies.

References

  • Accelerating kinase drug discovery with validated kinase activity assay kits. (2026). Eurofins DiscoverX.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.[Link]

  • VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene‐driven non‐small‐cell lung cancers. (n.d.). PMC - NIH.[Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH.[Link]

  • Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. (n.d.). PMC.[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.[Link]

  • Prediction of kinase inhibitors cross-reaction on the basis of kinase ATP cavity similarities: a study using PKSIM protein similarity score. (2008). PMC - PubMed Central.[Link]

  • Targeting dynamic ATP-binding site features allows discrimination between highly homologous protein kinases. (2020). NIH.[Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). Royal Society of Chemistry.[Link]

  • Targeting Dynamic ATP-Binding Site Features Allows Discrimination between Highly Homologous Protein Kinases. (2019). ACS Chemical Biology.[Link]

  • Analyzing Kinetic Binding Data. (2021). NCBI Bookshelf.[Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.[Link]

  • Platelet-derived growth factor receptor tyrosine kinase inhibitors: a review of the recent patent literature. (n.d.). PubMed.[Link]

  • (PDF) Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. (2025). ResearchGate.[Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications.[Link]

  • A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell (MBoC).[Link]

  • Strategy toward Kinase-Selective Drug Discovery. (2023). Journal of Chemical Theory and Computation - ACS Publications.[Link]

  • The Efficacy and Safety of FGFR-Selective Inhibitors for Cancer Patients. (2023). Annals of Clinical Case Reports.[Link]

  • Alignment of residues defining ATP binding site for protein kinases... (n.d.). ResearchGate.[Link]

  • Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. (n.d.). PubMed Central.[Link]

  • PDGFR-alpha Inhibitors: Drug Class, Uses, Side Effects, Drug Names. (2021). RxList.[Link]

  • CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. (n.d.). Books.[Link]

  • Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors. (n.d.). MDPI.[Link]

  • A priori inference of cross reactivity for drug-targeted kinases. (n.d.). PubMed - NIH.[Link]

  • Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. (2019). PMC - NIH.[Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis.[Link]

  • Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. (2021). Olink.[Link]

  • HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. (2018). YouTube.[Link]

  • SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. (2025). American Chemical Society.[Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. (2026). ACS Omega.[Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (n.d.). MDPI.[Link]

  • A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. (2018). NIH.[Link]

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Comparative Benchmarking Guide: Profiling Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the initial characterization and benchmarking of the novel compound, Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate. The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved protein kinase inhibitors.[1][2] Given this structural precedent, we hypothesize that this compound possesses inhibitory activity against one or more protein kinases. This document outlines a systematic approach to test this hypothesis by comparing its in vitro biochemical and cell-based performance against a panel of industry-standard inhibitors targeting key oncogenic kinases: Src, VEGFR2, and RET. The methodologies herein are designed to be self-validating, providing researchers with a robust protocol for preliminary efficacy and selectivity profiling.

Introduction: Rationale for Kinase Panel Screening

This compound is a synthetic heterocyclic compound built upon a substituted quinoline nucleus. Quinoline derivatives are known to function as ATP-competitive inhibitors, mimicking the purine ring of ATP to bind within the kinase catalytic site.[1] This structural motif is prevalent in drugs targeting a wide array of kinases.[3][4]

Without prior biological data for this specific molecule, a targeted yet diverse screening approach is the most logical starting point. We have selected three kinases that are not only critical drivers in various cancers but are also known to be susceptible to quinoline-based inhibitors:

  • Src (Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, migration, and survival.[5][6] Its dysregulation is implicated in the progression of numerous solid tumors, including breast and pancreatic cancers.[6][7]

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2; KDR): A key receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[8][9] Inhibition of VEGFR2 is a clinically validated anti-cancer strategy.[10]

  • RET (Rearranged during Transfection): A receptor tyrosine kinase whose activating mutations or fusions are oncogenic drivers in specific types of thyroid and non-small cell lung cancers.[11][12] The development of selective RET inhibitors has transformed treatment for these patient populations.[11][13]

This guide will benchmark our test compound against established inhibitors for these targets, providing a clear comparative context for its potency and potential selectivity.

Compound Profiles: Test Article and Benchmarks

Test Article
  • Compound: this compound

  • CAS Number: 1799420-91-9[14]

  • Structure: C₁₂H₈Br₂FNO₂[15]

  • Hypothesized Mechanism: ATP-competitive kinase inhibition based on the quinoline scaffold.

Benchmark Inhibitors
InhibitorPrimary Target(s)Mechanism of ActionClinical Relevance
Dasatinib Src, Bcr-AblA potent, ATP-competitive inhibitor of multiple kinases, including the Src family and Bcr-Abl.[5][16]FDA-approved for chronic myeloid leukemia (CML) and certain types of acute lymphoblastic leukemia (ALL).[6]
Saracatinib (AZD0530) SrcA potent and selective inhibitor of the Src family of kinases.[7][16]Investigated in clinical trials for various solid tumors.
Lenvatinib (E7080) VEGFR1-3, FGFR1-4, RET, KIT, PDGFRAn oral, multi-targeted tyrosine kinase inhibitor that disrupts tumor angiogenesis and proliferation.[17][18]FDA-approved for thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[12]
Cabozantinib VEGFR2, MET, RET, AXLA potent multi-kinase inhibitor targeting pathways involved in tumor progression, metastasis, and angiogenesis.[12][18]FDA-approved for medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.
Selpercatinib (LOXO-292) RETA highly selective and potent next-generation RET kinase inhibitor designed to overcome resistance mutations.[11][13][17]FDA-approved for RET-altered lung and thyroid cancers.[11][19]
Pralsetinib (BLU-667) RETA highly potent and selective oral RET inhibitor targeting fusions and mutations.[11][17]FDA-approved for RET fusion-positive non-small cell lung cancer and RET-mutant thyroid cancers.[11][19]

Experimental Design and Methodologies

Our experimental approach is two-tiered, beginning with a direct biochemical assay to measure enzymatic inhibition, followed by a cell-based assay to assess activity in a physiological context.

Tier 1: In Vitro Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Src, VEGFR2, and RET kinases and compare it to the respective benchmark inhibitors.

Rationale: An in vitro assay using purified recombinant enzymes provides a clean, direct measure of a compound's ability to inhibit the target's catalytic activity. The ADP-Glo™ Kinase Assay is selected for its high sensitivity and robustness. It quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP corresponds to inhibition of the enzyme.

Experimental Workflow Diagram

G cluster_prep Compound Preparation cluster_assay Kinase Assay (384-well plate) cluster_readout Data Acquisition & Analysis Compound Stock Compound (10 mM in DMSO) SerialDilution 10-Point Serial Dilution (e.g., 100 µM to 5.1 nM) Compound->SerialDilution KinaseReaction 1. Add Kinase, Substrate, ATP, and Compound SerialDilution->KinaseReaction Incubate1 2. Incubate at RT (e.g., 60 min) KinaseReaction->Incubate1 ADP_Glo_Reagent 3. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Incubate1->ADP_Glo_Reagent Incubate2 4. Incubate at RT (40 min) ADP_Glo_Reagent->Incubate2 Detection_Reagent 5. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate2->Detection_Reagent Incubate3 6. Incubate at RT (30 min) Detection_Reagent->Incubate3 Readout Read Luminescence (Plate Reader) Incubate3->Readout Analysis Calculate % Inhibition vs. Controls (DMSO, No Enzyme) Readout->Analysis CurveFit Non-linear Regression (log[inhibitor] vs. response) Analysis->CurveFit IC50 Determine IC₅₀ Value CurveFit->IC50 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor (Kinase Domain) PLCg PLCγ RET->PLCg RAS RAS RET->RAS PI3K PI3K RET->PI3K Ligand GDNF Ligand Complex Ligand->RET Activation ATP ATP ATP->RET Inhibitor Test Compound (Inhibitor) Inhibitor->RET Blocks Phosphorylation RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation ERK->Proliferation

Sources

A Comparative Guide to the Mechanistic Interrogation of Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, quinoline scaffolds are prized for their versatile biological activities and unique photophysical properties. The targeted functionalization of the quinoline core allows for the fine-tuning of these characteristics. Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate represents a highly substituted quinoline with a unique arrangement of electron-withdrawing and potentially reactive sites. Understanding the mechanistic nuances of this molecule is paramount for its strategic deployment in the synthesis of novel compounds.

This guide provides a comparative framework for elucidating the reaction mechanisms of this compound. We will explore potential reaction pathways, propose robust experimental protocols for their investigation, and present expected comparative data to guide researchers in their mechanistic studies.

Structural Features and Predicted Reactivity

This compound possesses several key structural features that dictate its reactivity:

  • Electron-Deficient Pyridine Ring: The nitrogen atom in the quinoline ring withdraws electron density, making the heterocyclic ring susceptible to nucleophilic attack.

  • Halogen Substituents: The bromine atoms at positions 3 and 8, and the fluorine atom at position 5, are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is activated.[1][2][3] The high electronegativity of fluorine can also influence the reactivity of adjacent positions.

  • Ester Moiety: The methyl acetate group at position 6 can be hydrolyzed or act as a directing group in certain reactions.

  • Benzene Ring: The carbocyclic ring is generally more susceptible to electrophilic substitution, although the presence of deactivating halogen substituents will influence the regioselectivity and reaction rates.[4]

Based on these features, two primary mechanistic avenues can be explored: Nucleophilic Aromatic Substitution (SNAr) and Electrophilic Aromatic Substitution (EAS).

Comparative Mechanistic Pathways

We will compare two plausible reaction pathways: the SNAr mechanism, targeting the halogen substituents, and the EAS mechanism, focusing on the carbocyclic ring.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens

The presence of multiple halogen atoms invites investigation into selective SNAr reactions. The fluorine at C5 and the bromines at C3 and C8 are all potential leaving groups. The SNAr mechanism typically proceeds via an addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[2][5][6]

Hypothesis: Nucleophilic attack will preferentially occur at the C5 position due to the higher electronegativity of fluorine and the ability of the quinoline nitrogen to stabilize the negative charge in the Meisenheimer intermediate.

To test this, we propose a comparative study using a common nucleophile, such as sodium methoxide.

Experimental Protocol 1: Comparative SNAr Reactivity

Objective: To determine the relative reactivity and regioselectivity of nucleophilic aromatic substitution on this compound.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup: In three separate flame-dried flasks, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Nucleophile Addition: To each flask, add a solution of sodium methoxide in methanol at varying stoichiometric ratios (e.g., 1.1 eq, 2.2 eq, 3.3 eq).

  • Reaction Monitoring: Maintain the reactions at room temperature and monitor their progress by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., 1, 4, 12, and 24 hours).

  • Workup and Isolation: Upon completion or after 24 hours, quench the reactions with saturated aqueous ammonium chloride, extract with ethyl acetate, and dry the organic layer. Purify the products by column chromatography.

  • Characterization: Characterize the isolated products using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to determine the site of substitution.[7][8][9]

Expected Outcomes & Comparative Data:

Reactant Ratio (Substrate:Nu)Major ProductMinor Product(s)Plausible Mechanism
1:1.1Methyl 2-(3,8-dibromo-5-methoxyquinolin-6-yl)acetateUnreacted starting material, possible C3/C8 substitution productsSNAr at C5
1:2.2Methyl 2-(3-bromo-5,8-dimethoxyquinolin-6-yl)acetate or Methyl 2-(8-bromo-3,5-dimethoxyquinolin-6-yl)acetateMonosubstituted productsSequential SNAr
1:3.3Methyl 2-(3,5,8-trimethoxyquinolin-6-yl)acetateDisubstituted productsComplete SNAr

Workflow for SNAr Investigation:

sn_ar_workflow sub Methyl 2-(3,8-dibromo- 5-fluoroquinolin-6-yl)acetate reaction Reaction at RT sub->reaction naome NaOMe / MeOH naome->reaction monitoring TLC & LC-MS Monitoring reaction->monitoring workup Quench & Extraction monitoring->workup purification Column Chromatography workup->purification characterization NMR & HRMS Characterization purification->characterization

Caption: Experimental workflow for the investigation of SNAr reactions.

Electrophilic Aromatic Substitution (EAS): Probing the Carbocyclic Ring

While the quinoline ring system is generally deactivated towards electrophilic attack, reactions can still occur on the carbocyclic ring, typically at positions 5 and 8, or 7.[4] The presence of two bromine atoms and a fluorine atom will further deactivate the ring.

Hypothesis: Electrophilic substitution, such as nitration, will occur on the carbocyclic ring, likely at the C7 position, which is the least sterically hindered and electronically deactivated position.

A comparative study with a standard electrophile like nitric acid can elucidate the regioselectivity.

Experimental Protocol 2: Electrophilic Aromatic Substitution (Nitration)

Objective: To determine the regioselectivity of electrophilic aromatic substitution on this compound.

Materials:

  • This compound

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in concentrated sulfuric acid at 0 °C.

  • Electrophile Addition: Slowly add fuming nitric acid dropwise while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Workup and Isolation: Once the starting material is consumed, pour the reaction mixture over ice and neutralize with a saturated sodium bicarbonate solution. Extract the product with dichloromethane, dry the organic layer, and concentrate. Purify by column chromatography.

  • Characterization: Characterize the isolated product using ¹H NMR, ¹³C NMR, and HRMS to confirm the position of the nitro group.

Expected Outcomes & Comparative Data:

ElectrophileExpected Major ProductRationale
HNO₃/H₂SO₄Methyl 2-(3,8-dibromo-5-fluoro-7-nitroquinolin-6-yl)acetateSubstitution at the least deactivated and sterically accessible position on the carbocyclic ring.

Plausible Mechanistic Pathways:

mechanisms cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_eas Electrophilic Aromatic Substitution (EAS) start_snar Substrate + Nu- meisenheimer Meisenheimer Complex (Intermediate) start_snar->meisenheimer Attack at C-X product_snar Substituted Product meisenheimer->product_snar Loss of X- start_eas Substrate + E+ sigma Sigma Complex (Intermediate) start_eas->sigma Attack on carbocyclic ring product_eas Substituted Product sigma->product_eas Loss of H+

Caption: Comparison of generalized SNAr and EAS mechanisms.

Advanced Mechanistic Insights: Isotope Labeling and Computational Studies

To gain deeper, unambiguous insights into the reaction mechanisms, more advanced techniques can be employed.

Kinetic Isotope Effect (KIE) Studies

For the SNAr reaction, a carbon-13 KIE study at the position of substitution can help distinguish between a stepwise (addition-elimination) and a concerted mechanism.[5] A significant primary KIE would suggest that the C-F or C-Br bond breaking is part of the rate-determining step, favoring a more concerted pathway.

Computational Modeling

Density Functional Theory (DFT) calculations can be used to model the reaction pathways for both SNAr and EAS.[8][10] By calculating the activation energies for the formation of different intermediates and transition states, the most favorable reaction pathway and the regioselectivity can be predicted. This computational data provides a powerful complement to experimental results.

Conclusion

The mechanistic landscape of this compound is rich with possibilities for selective functionalization. This guide provides a comparative framework for investigating the competing SNAr and EAS pathways. By employing the detailed experimental protocols and considering advanced mechanistic probes, researchers can unlock the full synthetic potential of this versatile scaffold. The insights gained will be invaluable for the rational design and synthesis of novel quinoline derivatives for applications in drug discovery and materials science.

References

  • Benchchem. Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods.
  • ResearchGate. Vibrational spectroscopic study of some quinoline derivatives.
  • Zubkov, V. O., et al. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Ophth. Chem. J.2020, 1, 1-7.
  • Journal of Applied Bioanalysis. Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv.
  • MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.
  • Semantic Scholar. [PDF] Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations.
  • ACS Publications. The Chemistry of Quinolines. Chem. Rev.
  • Royal Society of Chemistry. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Org. Biomol. Chem.2025.
  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Wikipedia. Nucleophilic aromatic substitution.
  • Royal Society of Chemistry. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. 2023.
  • YouTube. Reactions of Quinoline.
  • NIH. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC2025.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry Steps. Nucleophilic Aromatic Substitution.
  • ResearchGate. Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways.
  • Concerted Nucleophilic Aromatic Substitutions.
  • Oxford Learning Link. Chapter 7 Nucleophilic aromatic substitution.
  • PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate, a halogenated quinoline derivative. The procedures outlined here are grounded in established safety principles for handling hazardous organic compounds and are designed to ensure the safety of laboratory personnel and the protection of the environment.

Hazard Assessment: Understanding the Risks

This compound is a complex molecule, and in the absence of a specific Safety Data Sheet (SDS), a conservative approach to its handling and disposal is paramount. Its hazard profile can be inferred from its structural components: a dibromo-fluoro-quinoline core and a methyl acetate side chain.

  • Halogenated Quinolines : Quinolines and their derivatives are recognized as hazardous pollutants due to their potential toxicity and carcinogenicity[1]. Brominated quinolines, such as 6-bromo-2-methylquinoline, are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation[2].

  • Bromoacetates : The methyl bromoacetate moiety suggests that the compound may be a lachrymator (a substance that causes tearing) and can be toxic by ingestion and inhalation[3][4]. It is also likely to be an irritant to the skin and eyes[4].

  • General Organic Compounds : As with many organic substances, this compound should be considered flammable and potentially volatile. It is also incompatible with strong acids, bases, oxidizing agents, and reducing agents[3][4].

Based on this analysis, this compound should be treated as a hazardous substance with the potential for toxicity, irritation, and environmental harm.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound in any capacity, including for disposal, appropriate personal protective equipment must be worn.

PPE ItemSpecificationRationale
Gloves Nitrile gloves, double-gloved if handling neat compound or concentrated solutions.To prevent skin contact with a potentially harmful and irritating substance.
Eye Protection Safety goggles or a face shield.To protect the eyes from splashes and potential lachrymatory effects.
Lab Coat A standard laboratory coat.To protect clothing and skin from accidental spills.
Respiratory Protection A fume hood should be used when handling the compound. A respirator may be necessary for large spills.To prevent inhalation of potentially toxic and irritating vapors or aerosols. Many organic substances should be handled in a fume hood to avoid inhalation[5].

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

For Minor Spills:

  • Alert Personnel : Inform colleagues in the immediate vicinity.

  • Ensure Ventilation : Work within a certified chemical fume hood.

  • Absorb the Spill : Use an inert absorbent material, such as vermiculite or sand, to soak up the spilled compound[3].

  • Collect the Waste : Carefully scoop the absorbent material into a designated, labeled hazardous waste container.

  • Decontaminate the Area : Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

For Major Spills:

  • Evacuate : Immediately evacuate the area.

  • Activate Emergency Response : Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures[6].

  • Restrict Access : Prevent personnel from entering the affected area.

Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the necessary steps.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection cluster_storage Temporary Storage A Identify Waste Stream: Halogenated Organic Waste B Select Appropriate Waste Container A->B Segregation C Label Container Correctly B->C Compliance D Transfer Waste to Container in Fume Hood C->D E Securely Cap Container D->E Containment F Store in Designated Hazardous Waste Area E->F G Await Pickup by EHS or Licensed Contractor F->G Safe Holding

Sources

Navigating the Uncharted: A Safety and Handling Guide for Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

The Precautionary Principle: A Risk-Based Approach

When dealing with a novel compound, the absence of specific toxicity data necessitates a conservative approach.[2][3] The structure of Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate contains several features that warrant careful handling:

  • Halogenated Aromatic System: The presence of bromine and fluorine atoms on the quinoline ring suggests potential for toxicity and environmental persistence. Halogenated organic compounds should always be handled with care.

  • Quinoline Moiety: Quinolines and their derivatives can exhibit a range of biological activities and, in some cases, toxicity.

  • Ester Functionality: While the methyl acetate group is common, its reactivity in the context of the larger molecule is unknown.

Given these structural alerts, we must assume the compound is hazardous until proven otherwise.[2] This guide is built upon the principle of minimizing all potential routes of exposure—inhalation, dermal contact, and ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling chemicals of unknown toxicity.[4][5] The following table summarizes the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shieldProvides protection from splashes and unforeseen reactions.[6][7]
Hand Protection Double-gloving with nitrile or neoprene glovesOffers robust protection against a broad range of chemicals.[7] Inspect gloves before each use and change them immediately upon contamination.
Body Protection Flame-resistant lab coatProtects against splashes and should be fully buttoned.[7]
Footwear Closed-toe, chemical-resistant shoesEnsures no skin on the feet is exposed.
Respiratory Protection Use within a certified chemical fume hoodEngineering controls are the primary method for preventing inhalation exposure.[7]

Step-by-Step Handling Protocol

This protocol provides a systematic approach to handling this compound, from initial preparation to final disposal. The causality behind each step is explained to foster a deeper understanding of the safety measures.

Preparation and Weighing
  • Designated Work Area: All handling of the solid compound must be conducted within a certified chemical fume hood to minimize inhalation risk.[2]

  • Pre-use Inspection: Before starting, ensure all PPE is in good condition and that an eyewash station and safety shower are accessible and unobstructed.[5][6]

  • Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If external weighing is necessary, use a tared, sealed container to transport the compound to the balance and back to the fume hood.

  • Spill Prevention: Line the work surface within the fume hood with absorbent, disposable pads to contain any potential spills.

Dissolution and Reaction
  • Solvent Addition: Add solvents slowly to the solid compound to avoid splashing.

  • Temperature Control: If the reaction is heated or cooled, use a well-calibrated and stable system (e.g., a digitally controlled heating mantle or a cryo-cooler). Be prepared for the possibility of an exothermic reaction.

  • Closed System: Whenever possible, maintain a closed system during the reaction to prevent the release of volatile compounds.

Post-Reaction Work-up and Purification
  • Quenching: Quench reactions carefully, especially if reactive reagents were used.

  • Extraction and Chromatography: Perform all extractions and column chromatography within the fume hood. Ensure that waste streams are properly segregated.

Waste Disposal: A Critical Final Step

Proper disposal of halogenated organic waste is crucial for environmental protection and laboratory safety.[8][9][10]

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, absorbent pads, and contaminated glassware, must be disposed of as halogenated organic waste.[9][10]

  • Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[9]

  • Solid Waste: Collect all contaminated solid waste in a separate, clearly labeled container for "Solid Halogenated Waste."

  • Disposal Method: Halogenated waste should be disposed of through a licensed hazardous waste disposal service, typically via high-temperature incineration.[11] Never dispose of this compound down the drain.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill: For a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for halogenated waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[2]

Visual Workflow for Safe Handling

The following diagram illustrates the key stages and decision points for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_start Start risk_assessment Conduct Risk Assessment (Assume Hazardous) prep_start->risk_assessment don_ppe Don PPE (Goggles, Face Shield, Double Gloves, Lab Coat) risk_assessment->don_ppe fume_hood Work in Fume Hood don_ppe->fume_hood weighing Weigh Compound fume_hood->weighing dissolution Dissolution & Reaction weighing->dissolution workup Work-up & Purification dissolution->workup segregate_waste Segregate Halogenated Waste (Liquid & Solid) workup->segregate_waste label_waste Label Waste Containers segregate_waste->label_waste dispose Dispose via Licensed Service label_waste->dispose end end dispose->end End spill Spill absorb_small_spill Small Spill: Absorb & Dispose spill->absorb_small_spill evacuate_large_spill Large Spill: Evacuate & Report spill->evacuate_large_spill exposure Personal Exposure skin_contact Skin/Eye Contact: Flush with Water exposure->skin_contact inhalation Inhalation: Move to Fresh Air exposure->inhalation seek_medical seek_medical skin_contact->seek_medical Seek Medical Attention inhalation->seek_medical

Caption: A flowchart outlining the essential steps for the safe handling of this compound.

Conclusion

The responsible handling of novel chemical compounds is a cornerstone of safe and effective research. By adopting a conservative, risk-based approach and adhering to the detailed protocols in this guide, researchers can confidently work with this compound while prioritizing their safety and minimizing environmental impact. Always consult your institution's specific safety guidelines and a qualified safety professional before commencing work with any new chemical entity.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Safety Guidelines for Handling Chemicals. (n.d.). HPE Support. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). NIOSH. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Retrieved from [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Teamster Safety and Health. Retrieved from [Link]

  • PPE for Hazardous Chemical Handling: Best Practices and Considerations. (n.d.). Retrieved from [Link]

  • PPE and Safety for Chemical Handling. (2020, July 14). ACS Material. Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]

  • Chemical Handling Safety & PPE Requirements. (n.d.). Retrieved from [Link]

  • How do you write a hazardous material risk assessment for novel chemical entities that you make given that the risks are unknowable before you can do the experiments to show what the risks are? (2022, May 17). Reddit. Retrieved from [Link]

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). Retrieved from [Link]

  • Chemical Risk Assessment and Regulatory Decision Making. (n.d.). Retrieved from [Link]

  • Overview of Risk Assessment. (n.d.). In Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment. National Academies Press (US). Retrieved from [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA NEPS. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]

  • Hazardous Waste Segregation. (n.d.). Retrieved from [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate. Retrieved from [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.